Ethyl 2-propylpentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Valerates - Pentanoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWUBHEBLFWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168818 | |
| Record name | Valproic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17022-31-0 | |
| Record name | Valproic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017022310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-propylpentanoate
Prepared by a Senior Application Scientist
Introduction: Understanding Ethyl 2-propylpentanoate
This compound, also known by synonyms such as Ethyl valproate and valproic acid ethyl ester, is the ethyl ester derivative of valproic acid, a cornerstone in the treatment of neurological disorders.[1] Its chemical structure, characterized by a branched alkyl chain, imparts a unique set of physicochemical properties that make it a significant molecule beyond its pharmaceutical lineage. It is recognized for a pleasant, fruity odor and a notable resistance to crystallization.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 17022-3-0 ).[1][3][4] We will delve into its structural and thermal characteristics, spectroscopic signature, and the analytical methodologies pertinent to its study. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for applications ranging from its use as a pharmaceutical intermediate to its potential in the biofuel and fragrance industries.[1]
Core Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application and behavior in various matrices. For this compound, these properties dictate its solubility, stability, and interaction with other substances.
General and Molecular Characteristics
This compound is a colorless liquid or oil with a characteristic fruity aroma.[2][3] Its molecular structure and composition are fundamental to its identity and reactivity.
A summary of its key quantitative properties is presented in Table 1.
Table 1: Summary of Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17022-31-0 | [1][3][4] |
| Molecular Formula | C₁₀H₂₀O₂ | [1][3][4] |
| Molecular Weight | 172.26 g/mol | [1][3] |
| Appearance | Colorless liquid/oil | [2][3] |
| Boiling Point | 195.7 °C at 760 mmHg | [1][4] |
| Density | 0.872 g/cm³ | [1][4] |
| Refractive Index | 1.421 | [1][4] |
| Flash Point | 71.4 °C | [1][4] |
| Vapor Pressure | 0.413 mmHg at 25 °C | [1][4] |
| Solubility | Insoluble in water; Soluble in alcohols, ethers, ketones. Slightly soluble in Chloroform and Methanol. | [1][2][3] |
| LogP | 2.76590 | [4] |
Thermal Properties and Stability
The thermal behavior of this compound is critical for its handling, storage, and application in processes that involve heating.
-
Boiling Point: The compound has a boiling point of 195.7 °C at standard atmospheric pressure (760 mmHg) , indicating relatively low volatility for a molecule of its size.[1][4]
-
Flash Point: With a flash point of 71.4 °C , it is a combustible liquid and requires appropriate precautions to avoid ignition sources.[1][4]
-
Storage: For long-term stability, it is recommended to store the compound in a refrigerator under an inert atmosphere.[1][3]
Solubility Profile
The solubility of a compound is paramount in drug development for formulation and in chemical synthesis for reaction medium selection. As expected from its ester structure and significant alkyl content, this compound is practically insoluble in water.[2] However, it exhibits good solubility in common organic solvents such as alcohols, ethers, and ketones.[2] It is also reported as slightly soluble in chloroform and methanol.[1][3] Its LogP value of approximately 2.77 further confirms its lipophilic (oil-loving) nature.[4]
Spectroscopic Characterization
While specific, published spectra for this compound are not widely available, its structure allows for the confident prediction of its spectroscopic features. This predictive analysis is an essential tool for compound identification and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.
-
Ethyl Ester Group: A quartet signal for the -O-CH₂ - protons, coupled to the adjacent methyl group, would appear downfield (around 4.1 ppm) due to the deshielding effect of the oxygen atom.[2] The corresponding -CH₃ protons would appear as a triplet around 1.2 ppm.[2]
-
Propyl Chains: The two propyl groups are chemically equivalent. The single proton at the chiral center (-CH -(C₃H₇)₂) would appear as a multiplet. The various -CH₂ - groups of the propyl chains would produce complex overlapping multiplets, while the terminal -CH₃ groups would each appear as a triplet.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum would provide information on each unique carbon atom.
-
Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) would be observed significantly downfield, typically in the range of 170-175 ppm.
-
Ester Alkoxy Group: The -O-C H₂ carbon would appear around 60 ppm, and the associated C H₃ would be seen further upfield.
-
Alkyl Chains: The chiral methine carbon (-C H-) and the various methylene (-C H₂-) and methyl (-C H₃) carbons of the propyl chains would appear in the upfield aliphatic region of the spectrum (approx. 10-40 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.
-
C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ , characteristic of the carbonyl group in a saturated aliphatic ester.
-
C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the alkyl groups.
-
C-O Stretch: A distinct band in the region of 1000-1300 cm⁻¹ , corresponding to the C-O stretching vibrations of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification.
-
Molecular Ion: Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (172.26).
-
Fragmentation Pattern: Esters typically undergo characteristic fragmentation. Key expected fragments would arise from:
-
Cleavage of the C-O bond, leading to the loss of the ethoxy radical (-OCH₂CH₃), resulting in an acylium ion.
-
McLafferty rearrangement, if sterically feasible.
-
Loss of the alkyl chains, leading to fragment ions corresponding to the loss of propyl radicals.[5]
-
Synthesis Pathway
This compound can be synthesized via several routes, with the most direct being the Fischer esterification of valproic acid (2-propylpentanoic acid) with ethanol in the presence of an acid catalyst.[2]
Caption: Fischer esterification of Valproic Acid to yield this compound.
Analytical Methodologies
Accurate and robust analytical methods are essential for quality control, pharmacokinetic studies, and research applications. Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the identification and quantification of this compound due to its excellent separation efficiency and highly specific detection.[6][7] The method separates the compound from a sample matrix based on its volatility and polarity, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.
Generalized GC-MS Experimental Protocol
This protocol provides a self-validating framework for the analysis of this compound in a liquid matrix.
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
Create a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, perform a liquid-liquid extraction if the matrix is aqueous, or a simple "dilute-and-shoot" if the matrix is an organic solvent.[8] An internal standard (e.g., ethyl heptadecanoate) should be added to all standards and samples for accurate quantification.[6]
-
-
Instrumentation (GC-MS):
-
GC Column: A non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used for this type of analysis.[9]
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set at 250 °C in splitless mode.
-
Oven Program: A temperature gradient is used to separate the analyte from other components. A typical program might be: initial temperature of 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode to identify unknown components or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative accuracy, monitoring characteristic ions of this compound.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram by its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference spectrum or predicted fragmentation pattern.
-
Quantify the analyte by creating a calibration curve from the standard samples and calculating the concentration in the unknown sample based on the peak area ratio to the internal standard.
-
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- 2. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]
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"Ethyl 2-propylpentanoate spectroscopic data"
An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 2-Propylpentanoate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as Ethyl Valproate), a key organic ester. With the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol , a detailed understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in research and industrial applications.[1][2] This document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering field-proven insights into the causal relationships between molecular structure and spectral output.
Molecular Structure
A precise understanding of the molecule's architecture is fundamental to interpreting its spectroscopic data. This compound is an ester characterized by a branched acyl group and a straight-chain ethyl group attached to the ester oxygen.
Caption: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the seven unique proton environments in the molecule.
Predicted ¹H NMR Data and Interpretation
The symmetry of the two propyl chains attached to the alpha-carbon (Cα) simplifies the spectrum. The chemical shift of each proton is influenced by the electronegativity of nearby atoms, primarily the ester's oxygen and carbonyl group.
| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| a | -O-CH₂-CH₃ | ~ 4.1 | Quartet (q) | 2H | Deshielded by the adjacent electronegative oxygen atom; split by the three 'b' protons.[3] |
| b | -O-CH₂-CH₃ | ~ 1.25 | Triplet (t) | 3H | Shielded relative to 'a'; split by the two 'a' protons.[3] |
| c | -CH(CH₂CH₂CH₃)₂ | ~ 2.2 | Quintet or Multiplet (m) | 1H | Alpha-proton, deshielded by the carbonyl group; split by the four 'd' protons. |
| d | -CH(CH₂CH₂CH₃)₂ | ~ 1.5 | Multiplet (m) | 4H | Diastereotopic protons adjacent to the chiral center 'c'; complex splitting. |
| e | -CH(CH₂CH₂CH₃)₂ | ~ 1.3 | Sextet or Multiplet (m) | 4H | Further from electron-withdrawing groups; split by 'd' and 'f' protons. |
| f | -CH(CH₂CH₂CH₃)₂ | ~ 0.9 | Triplet (t) | 6H | Terminal methyl groups, most shielded; split by the four 'e' protons. |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment.
Predicted ¹³C NMR Data and Interpretation
This compound has eight distinct carbon environments. The carbonyl carbon is significantly deshielded, appearing at the highest chemical shift.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | ~ 175 | Highly deshielded due to the double bond to one oxygen and a single bond to another.[4] |
| -O-CH₂- | ~ 60 | Attached to the highly electronegative ester oxygen.[5] |
| -CH- (α-carbon) | ~ 45 | Alpha to the carbonyl group. |
| -CH₂- (propyl, β to C=O) | ~ 35 | Standard alkane region. |
| -CH₂- (propyl, γ to C=O) | ~ 21 | Standard alkane region. |
| -CH₃ (propyl) | ~ 14 | Terminal methyl group, highly shielded. |
| -O-CH₂-CH₃ | ~ 14.5 | Terminal methyl of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).
-
Technique: Proton-decoupled (e.g., zgpg30).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024 scans are typically required for a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands and Interpretation
The IR spectrum of this compound is dominated by absorptions from the ester functional group and the alkane portions of the structure.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~ 1735-1750 | C=O Stretch (Ester) | Strong | This is the most characteristic absorption for an ester, indicating the carbonyl group.[6][7] |
| ~ 1150-1250 | C-O Stretch (Ester) | Strong | Corresponds to the stretching of the C-O single bond of the ester linkage. |
| ~ 2850-2960 | C-H Stretch (Alkane) | Strong | Multiple bands corresponding to symmetric and asymmetric stretching of the methyl (CH₃) and methylene (CH₂) groups.[7] |
| ~ 1465 | C-H Bend (Methylene) | Medium | Scissoring vibration of CH₂ groups. |
| ~ 1375 | C-H Bend (Methyl) | Medium | Symmetric bending (umbrella) mode of CH₃ groups. |
Experimental Protocol: ATR-FTIR Spectrum Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.
-
Data Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge (m/z) ratio of the molecular ion and its fragments provides information about the molecular weight and structural components.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (172.26). The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.
| m/z Value | Proposed Ion/Fragment | Rationale for Formation |
| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺). |
| 129 | [M - C₃H₇]⁺ | Loss of a propyl radical via alpha-cleavage. |
| 101 | [M - OC₂H₅]⁺ | Alpha-cleavage with loss of the ethoxy radical. |
| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement, involving the transfer of a γ-hydrogen from a propyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene, C₃H₆).[8][9] |
| 73 | [COOC₂H₅]⁺ | Cleavage of the bond between the α-carbon and the carbonyl carbon. |
| 57 | [C₄H₉]⁺ | Propyl-substituted carbocation fragment. |
| 43 | [C₃H₇]⁺ | Propyl carbocation. |
| 29 | [C₂H₅]⁺ | Ethyl carbocation. |
Visualization of Key Fragmentation Pathways
Caption: Major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation and purification (GC-MS).
-
Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 20 to 200 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Record the mass spectrum, ensuring the detector is calibrated and functioning optimally.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with spectral libraries or predicted pathways to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its unequivocal identification. The predicted data, grounded in fundamental spectroscopic principles and comparison with related structures, offers a reliable framework for researchers, scientists, and drug development professionals. The characteristic C=O stretch in the IR, the distinct signals in the NMR spectra, and the predictable fragmentation pattern in MS collectively form a unique fingerprint for this molecule.
References
-
NIST. (n.d.). propyl 2-ethylpentanoate. NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]
-
Filo. (2024). Interpretation of HNMR of ethyl propanoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]
-
ChemBK. (2024). Ethyl valproate. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethyl-2-propylpentanoate. Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, 2-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
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NIST. (n.d.). Propanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2021). Fragmentation Patterns of Organic Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of sodium valproate and valproic acid. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]
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Chemistry Stack Exchange. (2013). Interpretation of the following mass spectrum. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate fragmentation. Retrieved from [Link]
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Organic Spectroscopy International. (2014). ETHYL PROPIONATE NMR. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicology of Ethyl 2-propylpentanoate
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive toxicological overview of Ethyl 2-propylpentanoate (CAS No. 17022-31-0), also known as Ethyl valproate. Due to a significant lack of direct toxicological data for this compound, this guide employs a scientifically justified read-across approach, focusing on its primary metabolite, Valproic Acid (VPA), a well-characterized antiepileptic drug with a known toxicity profile. This document is intended for researchers, scientists, and drug development professionals, offering insights into potential hazards, mechanisms of toxicity, and essential experimental protocols for risk assessment.
Introduction: The Toxicological Equivalence to Valproic Acid
This compound is an ester used in the fragrance industry for its pleasant odor and has potential applications as a biofuel.[1] Despite its commercial use, publicly available toxicological data for this compound is sparse, with material safety data sheets repeatedly stating "NO DATA AVAILABLE" for key endpoints such as acute toxicity, carcinogenicity, and reproductive toxicity.[2]
However, the chemical structure of this compound reveals its identity as the ethyl ester of 2-propylpentanoic acid, commonly known as Valproic Acid (VPA). This structural relationship is critical from a toxicological perspective. It is well-established that ester-containing compounds can be rapidly hydrolyzed in vivo by various esterases present in the blood, liver, and other tissues to their corresponding carboxylic acid and alcohol. Therefore, the central hypothesis of this guide is that the toxicological profile of this compound is predominantly dictated by its metabolic conversion to Valproic Acid.
This guide will, therefore, focus on the known toxicology of VPA as a surrogate to understand the potential hazards of this compound. We will explore the mechanisms of VPA-induced toxicity, particularly hepatotoxicity and developmental toxicity, and provide detailed experimental protocols to validate this read-across approach and assess any direct toxicity of the parent ester.
Physicochemical Properties and Predicted Toxicokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to assessing its toxicology.
| Property | Value | Source |
| Molecular Formula | C10H20O2 | [2] |
| Molecular Weight | 172.26 g/mol | [1] |
| Boiling Point | 195.7°C at 760 mmHg | [1] |
| Flash Point | 71.4°C | [1] |
| Density | 0.872 g/cm³ | [1] |
Absorption: As a relatively small, lipophilic ester, this compound is expected to be readily absorbed following oral, dermal, and inhalation exposure.
Distribution: Following absorption, it is likely to distribute into various tissues.
Metabolism: The primary metabolic pathway for this compound is anticipated to be hydrolysis by carboxylesterases, primarily in the liver, to yield Valproic Acid and ethanol. This biotransformation is the cornerstone of the read-across toxicological assessment.
Excretion: The resulting Valproic Acid will then undergo its characteristic metabolism, including glucuronidation and mitochondrial β-oxidation, with metabolites being excreted primarily in the urine.[3]
Metabolic Conversion to Valproic Acid: The Critical Pathway
The metabolic conversion of this compound to Valproic Acid is a critical event in its toxicological profile. This hydrolysis is likely catalyzed by a variety of non-specific carboxylesterases.
Caption: Metabolic hydrolysis of this compound.
Toxicological Profile of Valproic Acid (Read-Across Approach)
Valproic acid is an anticonvulsant drug with well-documented toxicity, which can be severe and, in some cases, fatal.[4][5]
Hepatotoxicity
VPA-induced liver injury is a significant clinical concern and can manifest in various ways, from asymptomatic hyperammonemia to fatal acute liver failure.[4][5] The underlying mechanisms are complex and are thought to involve mitochondrial toxicity.[4]
Mechanisms of VPA-Induced Hepatotoxicity:
-
Inhibition of Fatty Acid β-Oxidation: VPA and its metabolites can interfere with mitochondrial β-oxidation, leading to an accumulation of fatty acids and the development of microvesicular steatosis.[5][6]
-
Oxidative Stress: The metabolism of VPA, particularly through the cytochrome P450 pathway, can generate reactive metabolites such as 4-en-VPA, which deplete glutathione stores and induce oxidative stress.[6][7]
-
Mitochondrial Dysfunction: VPA can directly impair the mitochondrial respiratory chain, leading to decreased ATP synthesis and increased production of reactive oxygen species.[6]
| Toxicological Endpoint | Key Findings | References |
| Acute Liver Failure | Can be idiosyncratic and fatal, often characterized by microvesicular steatosis and centrilobular necrosis. | [4] |
| Hyperammonemia | A common side effect, resulting from the inhibition of mitochondrial enzymes involved in the urea cycle. | [4][5] |
| Steatosis | Accumulation of fat in the liver due to disruption of fatty acid metabolism. | [5][6] |
Developmental and Reproductive Toxicity
VPA is a known human teratogen, with in utero exposure linked to an increased risk of major congenital malformations.[8][9]
-
Neural Tube Defects: The most well-documented malformation is an increased incidence of spina bifida in infants exposed to VPA during the first trimester.
-
Other Malformations: VPA exposure has also been associated with cardiac, craniofacial, and limb defects.[8]
-
Neurodevelopmental Effects: Cognitive and behavioral problems have been reported in children exposed to VPA in utero.
The structural requirements for this developmental toxicity are quite specific, with compounds like 2-ethylhexanoic acid and 2-propylhexanoic acid showing similar VPA-like effects.[8]
Neurotoxicity
While therapeutically used for its effects on the central nervous system, VPA overdose can lead to significant neurotoxicity, including drowsiness, confusion, coma, and respiratory depression.[5] Hyperammonemic encephalopathy is a key feature of VPA-induced neurotoxicity.[5]
Experimental Protocols for Toxicological Assessment
To move beyond a purely theoretical read-across and establish a robust safety profile for this compound, a series of targeted in vitro experiments are essential.
Protocol: In Vitro Hydrolysis of this compound
Objective: To determine the rate and extent of this compound hydrolysis to Valproic Acid in relevant biological matrices.
Methodology:
-
Prepare Subcellular Fractions: Isolate liver microsomes and S9 fractions from a relevant species (e.g., rat, human).
-
Incubation: Incubate this compound (e.g., at a concentration of 10 µM) with the liver fractions or plasma at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the samples for the disappearance of this compound and the appearance of Valproic Acid using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of hydrolysis (e.g., in nmol/min/mg protein).
Caption: Workflow for in vitro hydrolysis assay.
Protocol: In Vitro Cytotoxicity Assessment
Objective: To assess the direct cytotoxicity of this compound compared to Valproic Acid.
Methodology:
-
Cell Culture: Culture a relevant cell line, such as human hepatoma cells (HepG2), in a 96-well plate.
-
Treatment: Expose the cells to a range of concentrations of this compound and Valproic Acid for 24 or 48 hours.
-
Assays: Perform standard cytotoxicity assays, such as:
-
MTT Assay: Measures mitochondrial dehydrogenase activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of membrane integrity.
-
Neutral Red Uptake Assay: Assesses lysosomal integrity.
-
-
Data Analysis: Calculate the EC50 (half-maximal effective concentration) for each compound and compare their cytotoxic potential.
Analytical Methodology
The accurate quantification of this compound and its primary metabolite, Valproic Acid, is crucial for both in vitro and potential in vivo studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for the analysis of volatile and semi-volatile organic compounds.[10] Samples can be prepared by liquid-liquid extraction or solid-phase microextraction (SPME).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the analysis of drugs and their metabolites in complex biological matrices.[11] This is the preferred method for toxicokinetic studies.
Risk Assessment and Conclusion
The available evidence strongly suggests that the toxicology of this compound is intrinsically linked to its metabolic conversion to Valproic Acid. Consequently, it is prudent to assume that this compound may share the hepatotoxic and developmental toxicity concerns associated with VPA.
However, this read-across approach carries some uncertainty. The rate and extent of hydrolysis to VPA in humans are unknown. Furthermore, the parent ester may possess its own unique toxicological properties that are independent of VPA.
Therefore, a comprehensive risk assessment for this compound requires empirical data. The experimental protocols outlined in this guide provide a clear path forward for generating the necessary data to:
-
Quantify the rate of conversion to Valproic Acid.
-
Assess the direct in vitro cytotoxicity of the parent ester.
-
Compare the in vitro developmental toxicity potential of this compound and Valproic Acid.
Until such data are available, it is recommended that this compound be handled with the same precautions as Valproic Acid, particularly concerning occupational exposure and potential exposure to vulnerable populations.
References
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Introduction: Contextualizing Ethyl 2-propylpentanoate
An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 2-propylpentanoate
This compound, also known as Ethyl valproate or valproic acid ethyl ester, is the ethyl ester derivative of valproic acid (VPA), a cornerstone therapeutic agent for epilepsy and bipolar disorder.[1][2][3] The mechanism of action for VPA is multifaceted, primarily involving the enhancement of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the inhibition of histone deacetylase (HDAC), which modulates gene expression.[4][5] Given its structural relationship to VPA, this compound warrants rigorous in vitro investigation to characterize its biological activity, potential therapeutic applications, and toxicological profile.
This guide provides a comprehensive framework for the in vitro assessment of this compound. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to data generation. The methodologies outlined here are foundational for drug development professionals aiming to profile VPA analogues and other novel chemical entities.
Physicochemical Properties
A foundational understanding of a compound's chemical and physical properties is essential for proper handling, formulation, and interpretation of biological data.
| Property | Value | Source(s) |
| CAS Number | 17022-31-0 | [1][3][6] |
| Molecular Formula | C₁₀H₂₀O₂ | [1][6] |
| Molecular Weight | 172.26 g/mol | [1][3][6] |
| Boiling Point | 195.7°C at 760 mmHg | [1] |
| Density | ~0.87 g/cm³ | [1][7] |
| Solubility | Soluble in organic solvents (e.g., methanol, chloroform); insoluble in water. | [1][7] |
| Appearance | Colorless liquid/oil | [7] |
Core In Vitro Methodologies: A Tiered Approach
A logical progression of in vitro assays is critical for efficiently profiling a compound. We advocate for a tiered strategy, beginning with broad cytotoxicity screening, followed by investigations into specific organ toxicities (hepatotoxicity, neurotoxicity), genotoxicity, and finally, mechanistic pathways.
Caption: Tiered workflow for in vitro evaluation of this compound.
A. Cytotoxicity Assessment: Establishing a Toxicity Profile
The initial step is to determine the concentration range at which this compound exerts cytotoxic effects. We recommend employing at least two mechanistically distinct assays to build a comprehensive profile and avoid artifacts from a single method.
1. MTT Assay (Metabolic Activity)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of their viability.[8][9] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of living cells.[10][11]
Caption: Experimental workflow for the MTT cytotoxicity assay.
-
Detailed Protocol: MTT Assay
-
Cell Plating: Seed cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[10][12]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO diluted in medium) and untreated controls.
-
Exposure: Incubate the cells with the compound for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL).[8][9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8][13]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the purple formazan crystals.[11][13]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][10] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8][9]
-
2. Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)
-
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14][15] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a measurable colorimetric or fluorescent signal.[12]
Caption: Experimental workflow for the LDH cytotoxicity assay.
-
Detailed Protocol: LDH Assay
-
Plate Setup: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-4). Crucially, set up additional control wells:
-
Supernatant Collection: After the exposure period, centrifuge the 96-well plate at a low speed (e.g., 500 x g) for 5 minutes to pellet any cells or debris.[16]
-
Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.[16][17]
-
Reaction Initiation: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the specified volume (typically 50-100 µL) to each well of the new plate containing the supernatants.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][17]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[14][17]
-
Calculation: Percentage cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100[17]
-
-
Data Interpretation and Presentation Cytotoxicity data should be presented as a dose-response curve, plotting cell viability (%) against the log concentration of this compound. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated.
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) |
| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 ± 2.1 |
| 1 | 98.2 ± 5.1 | 1.5 ± 1.8 |
| 10 | 91.5 ± 3.8 | 8.9 ± 3.0 |
| 50 | 75.3 ± 6.2 | 24.1 ± 4.5 |
| 100 | 51.2 ± 4.9 | 48.5 ± 5.1 |
| 250 | 22.8 ± 3.1 | 75.6 ± 6.3 |
| 500 | 5.4 ± 1.9 | 93.2 ± 3.7 |
| Calculated IC₅₀ | ~102 µM | ~105 µM |
Caption: Example data layout for presenting cytotoxicity results and determining the IC₅₀ value.
B. Genotoxicity Assessment: Screening for DNA Damage
It is imperative to assess whether a compound or its metabolites can cause DNA damage. The single-cell gel electrophoresis, or Comet assay, is a sensitive and versatile method for this purpose.[18][19]
-
Principle: The Comet assay detects DNA strand breaks in individual cells.[18][20] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis.[19] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[20] The alkaline version of the assay is most common as it detects both single and double-strand breaks.[18]
-
Detailed Protocol: Alkaline Comet Assay
-
Cell Preparation: Treat cells with non-cytotoxic concentrations of this compound (determined from Tier 1 assays) for a suitable duration. Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (at ~37°C) and quickly pipette onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify on a cold surface.[20]
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.[19]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[19]
-
Electrophoresis: Apply a voltage (~0.7 V/cm) for 20-30 minutes. This must be performed at 4°C to prevent additional DNA damage.
-
Neutralization and Staining: Gently remove the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5) for 5 minutes, repeating this step three times.[20] Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide. Quantify DNA damage using specialized imaging software to measure parameters like % Tail DNA or Tail Moment.
-
C. Mechanistic Studies: Enzyme Inhibition Assays
Given that VPA is a known HDAC inhibitor and also affects GABA metabolism, it is logical to investigate whether this compound shares these activities.[4][21] Enzyme inhibition assays are fundamental for this purpose.[22]
-
Principle: An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[22][23] The activity can be monitored by measuring the depletion of a substrate or the formation of a product, often using a chromogenic or fluorogenic substrate that produces a detectable signal.[23]
-
General Protocol: Enzyme Inhibition Assay (e.g., for HDAC)
-
Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme (e.g., recombinant human HDAC1), the substrate (e.g., a fluorogenic acetylated peptide), and the developer solution.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and a known control inhibitor (e.g., Trichostatin A for HDAC) in assay buffer.[24]
-
Reaction Setup (96-well plate):
-
Add assay buffer to all wells.
-
Add the inhibitor dilutions (this compound or control inhibitor).
-
Add the enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature (37°C). Measure the fluorescence signal every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for this compound.
-
Caption: Postulated mechanism of action for this compound, based on VPA.
Conclusion and Forward Outlook
This guide outlines a robust, tiered strategy for the initial in vitro characterization of this compound. The described assays—MTT, LDH, Comet, and enzyme inhibition—form a foundational dataset for evaluating the compound's cytotoxic, genotoxic, and mechanistic properties. Positive findings in any of these assays, particularly in liver and neuronal cell models, would necessitate further, more complex investigations. These could include high-content screening, transcriptomics, and the use of advanced models like 3D spheroids or co-culture systems to better mimic the in vivo environment.[25][26] By following a logical, evidence-based workflow, researchers can confidently and efficiently profile the biological activities of novel VPA analogues, paving the way for future drug development.
References
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- MTT assay protocol. (n.d.). Abcam.
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- Collins, A. R. (2025). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. ResearchGate.
- Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.
- Gaudreault, V. (2015). Comet Assay Protocol. McGill University.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- Gebhardt, R. (n.d.). In Vitro Models to Study Hepatotoxicity. Source not specified.
- The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023). 21st Century Pathology.
- Konala, P., et al. (2025). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsia.
- Godoy, P., et al. (2013). In vitro models for liver toxicity testing. Journal of Hepatology.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (2023). Promega Corporation.
- Chateauvieux, S., et al. (2020). Mechanism of Action of Valproic Acid and Its Derivatives. Symbiosis Online Publishing.
- Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One.
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- USE OF THE COMET ASSAY TO ASSESS GENOTOXICITY IN MAMMALIAN, AVIAN, AND AMPHIBIAN SPECIES. (n.d.). U.S. Geological Survey.
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"Ethyl 2-propylpentanoate CAS 17022-31-0 properties"
An In-depth Technical Guide to Ethyl 2-propylpentanoate (CAS 17022-31-0)
Introduction
This compound, also recognized as the ethyl ester of valproic acid, is a significant organic compound with the chemical formula C₁₀H₂₀O₂.[1][2] While structurally related to valproic acid, a cornerstone antiepileptic drug, this ester derivative has carved its own niche in diverse scientific and industrial fields.[1][3] Its characteristic fruity aroma has led to its application in the flavor and fragrance industry, while its chemical properties make it a valuable intermediate in pharmaceutical synthesis and a candidate for biofuel research.[1][3][4] This guide offers a comprehensive overview of its properties, synthesis, applications, and handling protocols, tailored for professionals in research and development.
Chemical Identity and Nomenclature
Correctly identifying a compound is critical for research and regulatory compliance. This compound is known by several synonyms, which are often encountered in literature and supplier catalogs.
-
Systematic IUPAC Name: this compound
-
Common Synonyms: Ethyl valproate, Valproic acid ethyl ester, Ethyl dipropylacetate[1][4]
-
CAS Number: 17022-31-0
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various applications, from reaction kinetics to formulation. This compound is a colorless liquid with a notable resistance to clouding and crystallization.[1][4] Its key properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless liquid / Oil | [3][4] |
| Odor | Fruity, pleasant | [1][3][4] |
| Boiling Point | ~187 - 195.7 °C at 760 mmHg | [1][4][5] |
| Density | ~0.87 g/mL (or 0.872 g/cm³) | [1][4] |
| Flash Point | 71.4 °C | [1][2] |
| Vapor Pressure | 0.413 mmHg at 25 °C | [1][2] |
| Refractive Index | ~1.421 | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohols, ethers, ketones, chloroform, and methanol. | [1][4] |
Synthesis Pathway: Fischer Esterification
The most common and industrially viable method for synthesizing this compound is through the Fischer esterification of 2-propylpentanoic acid (valproic acid) with ethanol.[4] This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution.
Rationale of the Protocol
The protocol's design is based on shifting the reaction equilibrium towards the product side.
-
Acid Catalyst (e.g., H₂SO₄): The reaction is typically slow and requires a catalyst. A strong acid protonates the carbonyl oxygen of the valproic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Excess Reagent: While not always required, using an excess of one reactant (typically the less expensive one, ethanol) can drive the equilibrium forward, maximizing the yield of the ester, in accordance with Le Châtelier's principle.
-
Removal of Water: Water is a byproduct of the reaction. Its removal, often through a Dean-Stark apparatus or by using a dehydrating agent, also shifts the equilibrium to favor ester formation.
-
Purification: Post-reaction, the crude product contains the ester, unreacted starting materials, the acid catalyst, and water. A workup involving neutralization (e.g., with sodium bicarbonate solution) removes the acid catalyst and any remaining valproic acid. Subsequent washing with brine removes residual water-soluble components. The final purification is achieved via distillation, separating the ester from any remaining impurities based on differences in boiling points.[4]
Experimental Workflow: Laboratory Scale
Objective: To synthesize this compound from valproic acid and ethanol.
Materials:
-
2-Propylpentanoic acid (Valproic acid)
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: Combine valproic acid and an excess of anhydrous ethanol in a round-bottom flask.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Reflux: Heat the mixture to reflux for several hours to allow the reaction to proceed to equilibrium.
-
Workup & Neutralization: After cooling, transfer the mixture to a separatory funnel. Wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then wash with brine.
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the resulting liquid by fractional distillation to obtain pure this compound.[4]
Caption: Fischer Esterification workflow for this compound synthesis.
Core Applications
The unique combination of its chemical structure and physical properties makes this compound a versatile compound in several industries.
Pharmaceutical Intermediate and Active Compound
This compound's primary role in the pharmaceutical sector is as a derivative and intermediate of valproic acid, a widely used antiepileptic drug.[1][3] It is often studied as a related impurity during the synthesis and analysis of the parent drug.[4] Furthermore, some research indicates that Ethyl valproate itself possesses anticonvulsant activity, suggesting potential therapeutic applications, though it is not used as a frontline treatment.[6][7][8]
Caption: Relationship of this compound to Valproic Acid.
Fragrance and Flavor Industry
Owing to its pleasant and fruity aroma, this compound is utilized as a fragrance ingredient in cosmetics and other scented products.[1][4] It also serves as a flavoring agent in the food industry, contributing to the sensory profile of various consumer goods.[4]
Biofuel Research
The properties of this compound make it a potential candidate for use as a biofuel.[1][3] Its ester structure and energy content are characteristics sought after in alternative energy sources. Research in this area explores its combustion efficiency and environmental impact as a renewable fuel.
Safety and Handling
Proper handling of any chemical is paramount for laboratory safety. While comprehensive toxicological data is limited, the available Safety Data Sheets (SDS) provide essential guidelines.
-
General Hazards: May be hazardous if ingested, inhaled, or absorbed through the skin.[4] It is advised to avoid contact with eyes, skin, and clothing and to prevent inhalation of vapors.[4][5]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[4][9] All operations should be conducted in a well-ventilated area or under a chemical fume hood.[4][5]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[1][5][9] Some suppliers recommend refrigerated storage.[1][3]
-
Disposal: Waste should be disposed of by a licensed chemical disposal company, in accordance with local, state, and federal regulations. The chemical should not be allowed to enter drains or sewer systems.
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Ethyl 2-Propylpentanoate as a Prodrug of Valproic Acid: A Technical Guide
Introduction: The Rationale for a Valproic Acid Prodrug
Valproic acid (VPA), a branched-chain carboxylic acid, is a cornerstone in the management of epilepsy and other neurological disorders due to its broad-spectrum anticonvulsant activity.[1][2] Its therapeutic action is primarily attributed to the potentiation of γ-aminobutyric acid (GABA)ergic inhibition in the central nervous system.[2] Despite its efficacy, the clinical utility of valproic acid is hampered by a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1] Furthermore, its use is associated with potential dose-related side effects, including hepatotoxicity and teratogenicity.[3] These limitations have driven the exploration of bioreversible derivatives, or prodrugs, designed to optimize the delivery and therapeutic profile of the parent compound.[4]
Ethyl 2-propylpentanoate, the ethyl ester of valproic acid, has emerged as a promising prodrug candidate.[4][5] The core concept of this prodrug strategy is to transiently mask the carboxylic acid moiety of valproic acid, thereby altering its physicochemical properties to potentially enhance its absorption and distribution. Following administration, the ester is designed to undergo enzymatic hydrolysis in the body, releasing the active valproic acid. This guide provides an in-depth technical overview of this compound as a prodrug of valproic acid, encompassing its synthesis, mechanism of bioconversion, comparative pharmacokinetics, and analytical methodologies for its characterization.
Synthesis and Characterization of this compound
The synthesis of this compound is achieved through a classic Fischer esterification reaction, where valproic acid is reacted with ethanol in the presence of an acid catalyst.[6] This straightforward and efficient method allows for the high-yield production of the desired ester.
Experimental Protocol: Synthesis via Fischer Esterification
Materials:
-
Valproic acid (2-propylpentanoic acid)
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄) or Acetyl chloride (CH₃COCl)
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve valproic acid in an excess of absolute ethanol. The ethanol acts as both a reactant and the solvent.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, acetyl chloride can be added to generate HCl in situ as the catalyst.[7]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 1-2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extraction: Add diethyl ether to the separatory funnel to extract the this compound. Wash the organic layer sequentially with water and 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[7]
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Mass Spectrometry (MS): To determine the molecular weight.
Bioconversion and Pharmacology
The therapeutic efficacy of this compound is contingent upon its efficient in vivo hydrolysis to valproic acid. This bioconversion is primarily mediated by a class of enzymes known as carboxylesterases (CES).[8][9]
Mechanism of Enzymatic Hydrolysis
Carboxylesterases are ubiquitously expressed in the body, with high concentrations found in the liver, intestines, and blood.[10][11] These enzymes catalyze the hydrolysis of ester-containing compounds, including many prodrugs, to their corresponding carboxylic acids and alcohols.[9][11] The bioconversion of this compound to valproic acid is a rapid and efficient process.[5] Studies in animal models have demonstrated the complete biotransformation of ethyl valproate following administration.[5]
Caption: Bioconversion of this compound to Valproic Acid.
Comparative Pharmacokinetics
Pharmacokinetic studies in dogs have shown that intravenously and orally administered ethyl valproate is rapidly converted to valproic acid.[5] However, this rapid conversion did not result in a sustained-release profile for valproic acid.[4][5]
| Parameter | Valproic Acid | This compound (as Valproic Acid) |
| Tmax (min) | ~5 | 6-26 |
| Conversion | N/A | Complete |
| Sustained Release | No | No |
| Data derived from studies in dogs.[4][5] |
The anticonvulsant activity of ethyl valproate has been demonstrated to be less potent than that of valproic acid in some preclinical models.[5]
Analytical Methodologies
The accurate quantification of this compound and its active metabolite, valproic acid, in biological matrices is essential for pharmacokinetic and therapeutic drug monitoring studies. Due to the rapid in vivo hydrolysis, methods are often focused on the detection of valproic acid.
Experimental Protocol: LC-MS/MS Quantification in Plasma
This protocol is adapted from established methods for valproic acid and its metabolites.[12][13][14]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated valproic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Valproic Acid: m/z 143.1 → 143.1
-
This compound: To be determined based on fragmentation patterns.
-
Internal Standard (Valproic Acid-d6): m/z 149.1 → 149.1
-
Caption: Workflow for the Quantification of this compound and Valproic Acid.
Conclusion and Future Perspectives
This compound represents a logical prodrug approach to modify the physicochemical properties of valproic acid. Its synthesis is straightforward, and it undergoes rapid and complete enzymatic conversion to the active parent drug in vivo. However, current evidence suggests that this rapid conversion does not confer a significant pharmacokinetic advantage in terms of a sustained-release profile. Further research is warranted to explore the potential for this and other ester prodrugs of valproic acid to offer benefits in specific therapeutic contexts, such as improved tolerability or targeted delivery. The development of more sophisticated prodrug strategies, perhaps involving different ester moieties or formulation technologies, may yet unlock the full potential of this approach to enhance the therapeutic utility of valproic acid.
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An In-Depth Technical Guide to the Anticonvulsant Potential of Ethyl 2-propylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-propylpentanoate, an ethyl ester derivative of the well-established antiepileptic drug (AED) valproic acid (VPA), has emerged as a compound of significant interest in the quest for novel anticonvulsant therapies.[1][2] This technical guide provides a comprehensive overview of the anticonvulsant potential of this compound, synthesizing preclinical findings and mechanistic insights. We delve into its chemical rationale as a VPA derivative, explore its proposed mechanisms of action, and detail the key experimental protocols used to evaluate its efficacy. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the next generation of epilepsy treatments.
Introduction: The Rationale for Valproic Acid Derivatives
Valproic acid (VPA), a simple branched-chain carboxylic acid, is a broad-spectrum AED effective against various seizure types.[3][4][5][6] Its therapeutic efficacy is attributed to a multi-faceted mechanism of action that includes the enhancement of GABAergic neurotransmission, modulation of voltage-gated ion channels, and attenuation of excitatory neurotransmission.[5][6][7][8] Despite its widespread use, VPA is associated with a number of dose-related and idiosyncratic side effects, including hepatotoxicity, teratogenicity, and weight gain.[4] This has spurred the development of VPA derivatives with the aim of improving its therapeutic index.[8]
The synthesis of ester derivatives, such as this compound, represents a common prodrug strategy to enhance lipophilicity, potentially improving blood-brain barrier penetration and altering pharmacokinetic profiles. The central hypothesis is that by modifying the carboxylic acid moiety, it may be possible to retain or even enhance the anticonvulsant activity of the parent compound while mitigating its toxic effects.
Putative Mechanisms of Anticonvulsant Action
As a close structural analog of VPA, this compound is presumed to share similar mechanisms of action. The primary anticonvulsant effects of VPA are thought to be mediated through:
-
Enhancement of GABAergic Neurotransmission: VPA increases the synthesis and release of the inhibitory neurotransmitter GABA.[3][5] It may also inhibit GABA-degrading enzymes and potentiate GABAergic transmission in specific brain regions.[5]
-
Modulation of Voltage-Gated Ion Channels: VPA can attenuate high-frequency neuronal firing by blocking voltage-gated sodium channels.[5][6]
-
Reduction of Excitatory Neurotransmission: VPA has been shown to reduce the release of excitatory amino acids and attenuate neuronal excitation mediated by NMDA glutamate receptors.[3][5]
It is hypothesized that this compound, following in vivo hydrolysis to VPA, exerts its anticonvulsant effects through these established pathways. The ester linkage is likely cleaved by esterases in the plasma and liver, releasing the active VPA moiety.
Caption: Proposed mechanism of action for this compound.
Preclinical Evaluation of Anticonvulsant Activity
The anticonvulsant potential of novel compounds is typically assessed using a battery of well-validated animal models of epilepsy. These models are designed to mimic different seizure types and provide insights into the compound's spectrum of activity.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[9][10]
Experimental Protocol:
-
Animal Model: Adult male mice or rats are used.
-
Compound Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Induction of Seizures: At a predetermined time after drug administration (typically corresponding to the peak time of drug effect), a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic extensor component (ED50) is calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a classic model for screening compounds with potential efficacy against absence and myoclonic seizures.[11][12]
Experimental Protocol:
-
Animal Model: Adult male mice are commonly used.
-
Compound Administration: this compound is administered at various doses, typically via the i.p. route.
-
Induction of Seizures: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions) and tonic seizures.
-
Endpoint: The ability of the compound to prevent or delay the onset of clonic and tonic seizures is recorded.
-
Data Analysis: The ED50 for the prevention of seizures is determined.
Other Preclinical Models
While the MES and PTZ tests are the primary screening models, further characterization of anticonvulsant activity can be achieved using other models, such as:
-
6 Hz Psychomotor Seizure Test: A model of therapy-resistant partial seizures.[13]
-
Kindling Model: A model of epileptogenesis and chronic epilepsy.[10]
-
Audiogenic Seizure Models: Utilized in genetically susceptible strains of mice.[14][15]
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity of VPA and its derivatives is closely linked to their chemical structure. Studies on various analogues have revealed that:
-
Chain Length and Branching: The presence of branching at the α-carbon and a specific chain length are crucial for anticonvulsant activity.[14]
-
Lipophilicity: Increased lipophilicity can enhance anticonvulsant potency, potentially by improving brain penetration.[16]
The esterification of VPA to form this compound increases its lipophilicity compared to the parent carboxylic acid. This modification could lead to a more favorable pharmacokinetic profile, although this requires experimental verification.
Comparative Efficacy and Safety Profile
A critical aspect of the preclinical evaluation of this compound is its direct comparison with VPA. Key parameters to assess include:
| Parameter | This compound | Valproic Acid (VPA) | Rationale for Comparison |
| Anticonvulsant Potency (ED50) | To be determined | Established | To assess if the derivative offers improved efficacy. |
| Therapeutic Index (TD50/ED50) | To be determined | Established | To evaluate the relative safety margin. |
| Hepatotoxicity Markers | To be determined | Known risk | To investigate if the ester modification reduces liver toxicity. |
| Teratogenicity | To be determined | Known risk | To assess for a reduction in developmental toxicity. |
| Pharmacokinetics (Cmax, Tmax, AUC) | To be determined | Well-characterized | To understand the absorption, distribution, metabolism, and excretion profile. |
A study on 2-en-valproic acid (2-en-VPA), a metabolite of VPA, showed a comparable anticonvulsant profile to VPA but with significantly lower embryotoxicity in mice, highlighting the potential for structural modifications to improve the safety profile.[17]
Caption: Drug development workflow for this compound.
Future Directions and Conclusion
This compound holds promise as a potential anticonvulsant agent. Its structural relationship to the highly effective drug valproic acid provides a strong rationale for its investigation. The key to its potential clinical utility will lie in demonstrating an improved therapeutic window compared to VPA.
Future research should focus on:
-
Comprehensive Preclinical Efficacy Studies: Evaluating this compound in a wider range of seizure models, including those for refractory epilepsy.
-
Detailed Pharmacokinetic and Metabolism Studies: To confirm its conversion to VPA in vivo and characterize its metabolic profile.
-
In-depth Toxicology Assessments: Rigorous evaluation of its potential for hepatotoxicity and teratogenicity is paramount.
References
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E్యూ, G., & et al. (1996). Synthesis of GABA-valproic acid derivatives and evaluation of their anticonvulsant and antioxidant activity. Archiv der Pharmazie, 329(8-9), 393-398. [Link]
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Nau, H., & Löscher, W. (1984). Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. European Journal of Pharmacology, 99(2-3), 211-218. [Link]
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Dal Piaz, V., & et al. (2001). Preclinical Evaluation of PNU-151774E as a Novel Anticonvulsant. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 529-537. [Link]
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Abbott, F. S. (1986). Quantitative structure-anticonvulsant activity studies of valproic acid analogues. UBC Library Open Collections. [Link]
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Chapman, A. G., & et al. (1983). Acute Anticonvulsant Activity of Structural Analogues of Valproic Acid and Changes in Brain GABA and Aspartate Content. Journal of Neurochemistry, 41(4), 1214-1217. [Link]
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Ghodke-Puranik, Y., & et al. (2024). Valproic Acid. In StatPearls. StatPearls Publishing. [Link]
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Bialer, M., & White, H. S. (2010). Discovery and Preclinical Development of Antiepileptic Drugs. Epilepsy & Behavior, 17(1), 1-13. [Link]
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Perucca, E. (2002). Pharmacological and therapeutic properties of valproate: a summary after 35 years of clinical experience. CNS Drugs, 16(10), 695-714. [Link]
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"synthesis and characterization of Ethyl 2-propylpentanoate"
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-propylpentanoate
This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (also known as Ethyl valproate). As an ester derivative of valproic acid, a major antiepileptic drug, and a compound with applications in the fragrance and biofuel industries, a robust understanding of its synthesis and analysis is critical for researchers in pharmaceuticals and organic chemistry.[1][2] This document is structured to provide not only procedural steps but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.
Synthetic Strategies for this compound
The formation of an ester bond is a cornerstone of organic synthesis. For a molecule like this compound, several effective methods exist. The choice of method often depends on factors such as the scale of the reaction, the sensitivity of the starting materials to harsh conditions, and desired purity. We will explore two primary, highly reliable methods: the classic Fischer-Speier Esterification and the milder Steglich Esterification.
Fischer-Speier Esterification: The Workhorse Method
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid (2-propylpentanoic acid) and an alcohol (ethanol).[3][4] It is a fundamentally reversible process, and therefore, specific strategies must be employed to drive the reaction equilibrium toward the product side to achieve a high yield.[5][6]
Causality and Mechanistic Insight:
The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[3][7] The reaction proceeds through a tetrahedral intermediate. To favor the formation of the ester, Le Châtelier's principle is applied, typically by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing the water byproduct as it forms.[5][7]
Caption: Mechanism of Steglich Esterification.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and analysis.
Protocol: Synthesis via Fischer Esterification
This protocol is optimized for a balance of simplicity, cost-effectiveness, and good yield.
Materials and Equipment:
-
2-Propylpentanoic acid
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separating funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-propylpentanoic acid (0.10 mol), absolute ethanol (100 mL, large excess), and a few boiling chips.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture while swirling.
-
Reflux: Attach the reflux condenser, ensuring water is flowing, and heat the mixture to a gentle reflux using a heating mantle for 2 hours. [8]4. Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the cooled mixture to a 500 mL separating funnel.
-
Initial Wash: Add 100 mL of cold water to the separating funnel. Shake gently and allow the layers to separate. The ester will form the upper organic layer. [8]Drain and discard the lower aqueous layer.
-
Neutralization: Add 50 mL of 5% NaHCO₃ solution to the separating funnel to neutralize the remaining acid catalyst. Swirl gently at first, venting frequently to release CO₂ gas. Once bubbling subsides, stopper and shake more vigorously. [8][9]Drain and discard the aqueous layer. Repeat this wash until no more gas evolves.
-
Brine Wash: Wash the organic layer with 50 mL of brine to remove residual water and water-soluble impurities. Discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. [9][10]Swirl occasionally for 10-15 minutes.
-
Isolation: Filter the drying agent by gravity filtration or decant the solution into a clean, dry round-bottom flask.
-
Purification: Purify the crude ester by simple distillation. Collect the fraction boiling at approximately 187°C. [1]The sharp boiling point is an indicator of the ester's purity. [8]
Protocol: Synthesis via Steglich Esterification
This protocol is ideal for smaller-scale synthesis or when acid-sensitive functional groups are present elsewhere in the molecule.
Materials and Equipment:
-
2-Propylpentanoic acid
-
Ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add 2-propylpentanoic acid (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq) to a dry round-bottom flask. [11]2. Solvent Addition: Dissolve the components in anhydrous DCM (to a concentration of 0.1-0.5 M). [11]3. DCC Addition: Cool the flask to 0°C in an ice-water bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise over 10 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours, monitoring by TLC until the starting carboxylic acid is consumed.
-
Filtration: Cool the mixture back to 0°C for 30 minutes to maximize the precipitation of DCU. [11]Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. [11]Wash the filter cake with a small amount of cold DCM.
-
Workup: Transfer the filtrate to a separating funnel. Wash successively with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester. [11]8. Purification: Further purification can be achieved by distillation or column chromatography if necessary.
Caption: General experimental workflow for synthesis and purification.
Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized product.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity aroma | [1] |
| Boiling Point | ~187 °C | [1] |
| Density | ~0.87 g/mL | [1] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
Spectroscopic and Chromatographic Data
The following table summarizes the expected data from standard analytical techniques. These values are predicted based on the known effects of functional groups and comparison to similar ester structures.
| Technique | Expected Results |
| ¹H NMR | δ ~4.1 ppm (q, 2H): -O-CH₂ -CH₃ δ ~2.2 ppm (m, 1H): -CH -(CH₂CH₂CH₃)₂ δ ~1.4-1.6 ppm (m, 4H): -CH-(CH₂ CH₂CH₃)₂ δ ~1.2 ppm (t, 3H): -O-CH₂-CH₃ δ ~0.9 ppm (t, 6H): -CH-(CH₂CH₂CH₃ )₂ |
| ¹³C NMR | δ ~175 ppm: C =O (Ester carbonyl) δ ~60 ppm: -O-CH₂ -CH₃ δ ~45 ppm: -CH -(CH₂CH₂CH₃)₂ δ ~35 ppm: -CH-(CH₂ CH₂CH₃)₂ δ ~20 ppm: -CH-(CH₂CH₂ CH₃)₂ δ ~14 ppm: -O-CH₂-CH₃ δ ~14 ppm: -CH-(CH₂CH₂CH₃ )₂ |
| IR Spectroscopy | ~1735-1750 cm⁻¹: Strong C=O stretch (characteristic of aliphatic ester) ~1150-1250 cm⁻¹: Strong C-O stretch ~2850-2960 cm⁻¹: C-H stretches (alkane) |
| Mass Spectrometry (EI) | m/z 158: Molecular Ion (M⁺) Common Fragments: m/z 115 (Loss of -OCH₂CH₃), m/z 87 (McLafferty rearrangement), m/z 43 (Propyl fragment) |
| Gas Chromatography (GC) | A single major peak indicating high purity, with retention time dependent on the column and method parameters. |
Safety and Handling
Adherence to safety protocols is paramount. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
| Reagent | Hazards | Handling Precautions |
| 2-Propylpentanoic Acid | Corrosive, causes severe eye damage, potential reproductive harm. [12][13] | Do not handle until all safety precautions have been read and understood. Avoid contact with skin, eyes, and clothing. [12][13] |
| Concentrated H₂SO₄ | Severe corrosive, causes serious burns. Oxidizer. | Handle with extreme care. Add slowly to other liquids to avoid splashing. |
| DCC | Toxic, sensitizer, corrosive. | Avoid inhalation and contact with skin. Weigh out in a fume hood. |
| DMAP | Highly toxic if swallowed or in contact with skin. | Wear gloves and handle with care. Avoid creating dust. |
| Dichloromethane (DCM) | Suspected carcinogen, skin and eye irritant. | Use only in a well-ventilated fume hood. Avoid inhalation of vapors. |
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ChemBK. (2024). Ethyl valproate. ChemBK Chemical Database. [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
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"solubility of Ethyl 2-propylpentanoate in organic solvents"
An In-depth Technical Guide to the Solubility of Ethyl 2-propylpentanoate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (also known as Ethyl valproate), a key compound utilized as a solvent, flavoring agent, and an intermediate in pharmaceutical synthesis[1][2]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents available qualitative data, and offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents. Emphasis is placed on the causal relationships between molecular structure, solvent properties, and dissolution behavior, ensuring a deep, practical understanding for laboratory applications.
Introduction: Understanding this compound
This compound (CAS No. 17022-31-0) is an ester with a distinct fruity aroma[1]. Its molecular structure, characterized by a polar ester group flanked by nonpolar alkyl chains, dictates its physical and chemical properties, most notably its solubility profile. Understanding this profile is critical for its effective use in organic synthesis, formulation development, and purification processes.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O₂ | [3][4] |
| Molecular Weight | 172.26 g/mol | [4][5][6] |
| Appearance | Colorless liquid/oil | [1][5] |
| Boiling Point | Approx. 187 - 195.7 °C at 760 mmHg | [1][2][3] |
| Density | Approx. 0.872 g/cm³ | [1][2][3] |
| Flash Point | 71.4 °C | [2] |
| LogP | 2.76590 | [3] |
| Water Solubility | Insoluble | [1] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a practical expression of the thermodynamics of mixing. The dissolution of this compound in organic solvents is primarily driven by intermolecular forces.
-
Solute Structure: this compound, CH₃CH₂OC(=O)CH(CH₂CH₂CH₃)₂, possesses a branched, ten-carbon structure. The ester functional group (-C(=O)O-) provides a site for dipole-dipole interactions and can act as a hydrogen bond acceptor[7]. However, the surrounding propyl and ethyl alkyl chains create a significant nonpolar character, leading to substantial van der Waals forces.
-
Solvent Polarity:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Strong solubility is anticipated due to favorable van der Waals interactions between the alkyl chains of the ester and the nonpolar solvent molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is expected. These solvents can engage in dipole-dipole interactions with the ester group, while their organic portions interact well with the alkyl chains[1][7].
-
Polar Protic Solvents (e.g., Ethanol, Methanol): General solubility is observed, primarily driven by dipole-dipole and van der Waals forces[1]. However, the solubility may be comparatively lower in short-chain alcohols like methanol, which have very strong hydrogen-bonding networks that must be disrupted. This may explain reports of "slight" solubility in methanol specifically[2][5].
-
-
Hydrogen Bonding: this compound can only act as a hydrogen bond acceptor; it lacks a hydrogen bond donor[7]. This limits its miscibility with highly structured, hydrogen-bonded solvents like water, rendering it insoluble[1].
Qualitative Solubility Profile
While precise quantitative data is sparse in publicly available literature, a qualitative assessment can be compiled from chemical databases and safety data sheets.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Reported Solubility | Source(s) |
| Alcohols | Ethanol | Soluble | [1] |
| Methanol | Slightly Soluble | [2][5] | |
| Ketones | Acetone | Soluble | [1] |
| Ethers | Diethyl Ether | Soluble | [1] |
| Halogenated | Chloroform | Slightly Soluble | [2][5] |
| Water | Water | Insoluble | [1] |
Note: The term "soluble" generally implies that a significant amount of solute can be dissolved, while "slightly soluble" suggests limited dissolution. For precise applications, quantitative determination is necessary.
Experimental Protocol: Quantitative Solubility Determination by the Static Equilibrium Method
For drug development and process chemistry, exact solubility values are indispensable. The following protocol describes a robust method for determining the solubility of this compound at a specific temperature (e.g., 25 °C). This protocol is designed to be self-validating by ensuring equilibrium is reached and analysis is accurate.
Causality Behind Experimental Choices:
-
Static Equilibrium: This method is chosen for its simplicity and accuracy. It ensures that the system has reached thermodynamic equilibrium, providing a true measure of solubility, as opposed to dynamic methods which can sometimes overestimate.
-
Use of Excess Solute: Adding an excess of this compound is critical to guarantee that the resulting solution is saturated. Without a visible excess of the solute, one cannot be certain that the saturation point has been reached.
-
Extended Equilibration: A 24-48 hour equilibration period with consistent agitation is necessary to overcome any kinetic barriers to dissolution and ensure the solution is homogenously saturated.
-
Temperature Control: Solubility is highly temperature-dependent. A water bath or incubator provides the precise temperature control required for reproducible results.
-
Filtration: A syringe filter is used to remove all undissolved solute micro-particulates before analysis. Failure to do so would lead to a significant overestimation of solubility.
-
Gas Chromatography (GC) Analysis: GC is an ideal analytical technique for this application due to the volatility of the ester and most organic solvents. It provides excellent separation and quantification against a standard curve, ensuring analytical accuracy.
Step-by-Step Methodology:
-
Preparation of Standards: a. Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL in ethanol). b. Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL) by serially diluting the stock solution. These will be used to generate a standard curve for GC analysis.
-
Sample Preparation & Equilibration: a. Into several 10 mL screw-cap vials, add approximately 5 mL of the selected organic solvent. b. Add an excess of this compound to each vial (e.g., 1-2 mL), ensuring a visible amount of undissolved ester remains at the bottom. c. Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). d. Agitate the vials for 24-48 hours to ensure equilibrium is reached.
-
Sample Isolation: a. After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours for the excess solute to settle. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe. c. Attach a 0.22 µm PTFE syringe filter to the syringe. d. Dispense the filtered, saturated solution into a clean GC vial. This step is critical to remove any undissolved micro-droplets.
-
Analysis by Gas Chromatography (GC): a. Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration). b. Inject the filtered sample solutions into the GC. c. Record the peak area corresponding to this compound.
-
Calculation: a. Use the standard curve equation to determine the concentration (C) of this compound in the saturated sample. b. Express the solubility in desired units, such as g/100 mL or mol/L. Example Calculation: If the concentration is found to be 25 mg/mL, the solubility is 2.5 g/100 mL.
Workflow Diagram for Solubility Determination
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"molecular weight of Ethyl 2-propylpentanoate"
An In-depth Technical Guide to Ethyl 2-propylpentanoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, focusing on its core molecular properties, synthesis, and applications. Designed for the professional researcher, this document emphasizes the causality behind experimental choices and provides actionable protocols grounded in established chemical principles.
Chemical Identity and Molecular Properties
This compound, also known as Ethyl valproate, is the ethyl ester of valproic acid.[1] Its identity is defined by a unique set of molecular and structural characteristics crucial for its application in both research and industrial settings. The core molecular properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | Ethyl valproate, 2-propyl-pentanoic acid ethyl ester, Ethyl dipropylacetate | [1][2] |
| CAS Number | 17022-31-0 | [1][3][4] |
| Molecular Formula | C₁₀H₂₀O₂ | [1][3][4] |
| Molecular Weight | 172.26 g/mol | [3][4][5] |
| Exact Mass | 172.146 g/mol | [1] |
| SMILES | CCOC(=O)C(CCC)CCC | [3][4] |
Physicochemical Characteristics
The physical properties of this compound dictate its behavior in various chemical environments and are fundamental to its handling, purification, and application.
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity aroma | [2] |
| Boiling Point | ~187 °C - 195.7 °C at 760 mmHg | [1][2] |
| Density | ~0.87 g/mL - 0.872 g/cm³ | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents such as alcohols, ethers, and ketones. | [2] |
Synthesis Protocol: Fischer Esterification
This compound is commonly synthesized via the Fischer esterification of 2-propylpentanoic acid (valproic acid) with ethanol. This acid-catalyzed reaction is a cornerstone of organic synthesis, relying on the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.
Expert Rationale:
The choice of an acid catalyst (typically concentrated sulfuric acid or hydrochloric acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic ethanol. The reaction is an equilibrium process. To drive the reaction toward the product (the ester), an excess of one reactant (typically the less expensive one, ethanol) is used, and/or the water formed as a byproduct is removed. The final product is purified by distillation, a method chosen based on the significant difference in boiling points between the ester product, water, and unreacted starting materials.
Experimental Workflow Diagram
Caption: Fischer esterification workflow for this compound synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 equivalent of 2-propylpentanoic acid with 3.0-5.0 equivalents of absolute ethanol.
-
Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid.
-
Reflux: Heat the mixture to a gentle reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether) three times. Combine the organic layers.
-
Drying: Dry the combined organic layers over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ester is then purified by fractional distillation to yield pure this compound.
Applications in Research and Industry
This compound has several key applications:
-
Flavors and Fragrances: Due to its characteristic fruity aroma, it is utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics and perfumes.[2]
-
Organic Synthesis: Its properties as an ester make it a useful solvent and an intermediate in various organic synthesis reactions.[2]
-
Pharmaceutical Research: As the ethyl ester of valproic acid, a well-known anticonvulsant, this compound itself has been noted to possess anticonvulsant activity and serves as a subject of study in drug development.[3]
Safety and Handling
As a chemical reagent, this compound requires careful handling to minimize risk.
-
Exposure Routes: The compound may be hazardous if ingested, inhaled, or absorbed through the skin.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly sealed.
References
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ChemBK. (2024). Ethyl valproate - Introduction. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-acetyl-2-propylpentanoate. PubChem Compound Database. [Link]
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NIST. (n.d.). propyl 2-ethylpentanoate. NIST Chemistry WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). Pentanoic acid, 2-ethyl-2-propyl-. PubChem Compound Database. [Link]
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An In-depth Technical Guide to the Boiling Point of Ethyl 2-propylpentanoate
This guide provides a comprehensive technical overview of the boiling point of Ethyl 2-propylpentanoate, a key physical property for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the theoretical underpinnings of boiling point, presents experimentally determined and computationally predicted values for this compound, details robust methodologies for its determination, and explores the structural factors that influence this critical parameter.
Introduction to this compound and the Significance of its Boiling Point
This compound (CAS No. 17022-31-0), also known as the ethyl ester of valproic acid, is an organic compound with the molecular formula C₁₀H₂₀O₂. It is a colorless liquid with a characteristic fruity aroma. In the pharmaceutical industry, it is recognized as a derivative of valproic acid, a major antiepileptic drug. Beyond its pharmaceutical relevance, it finds applications as a flavoring agent and a solvent in various chemical processes.
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This physical constant is of paramount importance for several reasons:
-
Purification: Distillation, a primary method for purifying liquid compounds, is entirely dependent on the differences in the boiling points of the components in a mixture.
-
Compound Identification: The boiling point is a characteristic physical property that aids in the identification and characterization of a substance.
-
Reaction Condition Optimization: Knowledge of the boiling point is crucial for selecting appropriate solvents and setting temperature parameters for chemical reactions to avoid unwanted evaporation or decomposition.
-
Safety and Handling: Understanding the volatility of a compound, which is directly related to its boiling point, is essential for safe storage and handling.
Boiling Point of this compound: Experimental Data and Predicted Values
The reported experimental boiling point of this compound varies across different sources. This section consolidates the available data and provides a predicted value for comparison.
| Data Type | Boiling Point (°C) | Pressure | Source |
| Experimental | ~187 | Not Specified | ChemBK |
| Experimental | 195.7 | 760 mmHg | LookChem |
| Experimental | 104 | 32 Torr | ChemicalBook |
| Estimated from 104°C at 32 Torr | ~200-205 | 760 mmHg | Nomograph Estimation |
| Predicted | 192.5 ± 40.0 | 760 mmHg | AAT Bioquest BP Predictor |
Note on Estimated Value: The boiling point of 104 °C at 32 Torr was extrapolated to atmospheric pressure (760 mmHg) using a pressure-temperature nomograph. This estimation is based on the Clausius-Clapeyron equation, which relates vapor pressure and temperature. It is important to recognize that this is an approximation, as the heat of vaporization is assumed to be constant over the pressure range.
The discrepancy in the experimental values could be attributed to variations in experimental conditions, purity of the sample, or measurement techniques. The predicted value from the AAT Bioquest boiling point predictor, which utilizes a regression-based, gradient boosting model, falls within the range of the experimental data, providing a reasonable estimate. More advanced commercial software, such as ACD/Percepta, can also provide high-quality, structure-based predictions of boiling points.
Theoretical Framework: Factors Influencing the Boiling Point of Esters
The boiling point of an ester like this compound is determined by the strength of the intermolecular forces (IMFs) between its molecules. The primary IMFs at play are:
-
Van der Waals Forces (London Dispersion Forces): These are temporary attractive forces that arise from the random movement of electrons, creating temporary dipoles. The strength of these forces increases with the size of the molecule (greater number of electrons) and the surface area of contact between molecules.
-
Dipole-Dipole Interactions: Esters possess a polar carbonyl group (C=O), which creates a permanent dipole moment in the molecule. These permanent dipoles lead to electrostatic attractions between adjacent molecules.
Unlike alcohols or carboxylic acids, esters cannot act as hydrogen bond donors, as they lack a hydrogen atom bonded to a highly electronegative oxygen atom. This absence of hydrogen bonding results in esters generally having lower boiling points than alcohols and carboxylic acids of similar molecular weight.
The Influence of Molecular Structure
The specific structure of an ester has a significant impact on its boiling point:
-
Molecular Weight: As the molecular weight of an ester increases, the number of electrons also increases, leading to stronger van der Waals forces. Consequently, more energy is required to overcome these forces, resulting in a higher boiling point. For a homologous series of esters, the boiling point consistently increases with the addition of each -CH₂- group.
-
Branching: Branching in the alkyl chains of an ester generally leads to a lower boiling point compared to its straight-chain isomer. Branched molecules are more compact and have a smaller surface area, which reduces the effectiveness of van der Waals interactions between molecules.
The following diagram illustrates the key factors influencing the boiling point of an ester.
Caption: Workflow for boiling point determination by simple distillation.
Thiele Tube Method
This microscale method is ideal when only a small amount of sample is available.
Principle: The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure, observed as the point when the liquid re-enters the capillary tube upon cooling.
Protocol:
-
Fill a small test tube (Durham tube) to about one-third with this compound.
-
Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer and test tube assembly in a Thiele tube filled with mineral oil, making sure the rubber band is above the oil level.
-
Gently heat the side arm of the Thiele tube with a microburner.
-
Observe a stream of bubbles emerging from the capillary tube as the liquid boils.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.
-
Record this temperature and the atmospheric pressure.
Caption: Workflow for the Thiele tube boiling point determination method.
Capillary Method (Siwoloboff's Method)
This is another micro-determination method that relies on the principle of vapor pressure equalization.
Principle: A small amount of the liquid is heated in a fusion tube with an inverted capillary. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.
Protocol:
-
Seal one end of a capillary tube by heating it in a flame.
-
Place a few drops of this compound into a small fusion tube.
-
Place the sealed capillary tube, open end down, into the fusion tube.
-
Attach the fusion tube to a thermometer.
-
Heat the assembly in a suitable heating bath (e.g., a Thiele tube or a beaker of oil).
-
As the temperature rises, air will be expelled from the capillary tube.
-
Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. This is the boiling point.
-
Record the atmospheric pressure.
Conclusion
The boiling point of this compound is a critical physicochemical parameter with significant implications for its purification, identification, and use in scientific research and industrial applications. While experimentally determined values at atmospheric pressure are in the range of 187-196 °C, variations in reported data highlight the importance of consistent and accurate experimental technique. Computational prediction methods offer a valuable tool for estimating this property. A thorough understanding of the influence of molecular weight and branching on the boiling points of esters provides a predictive framework for anticipating the behavior of related compounds. The experimental protocols detailed in this guide provide robust and reliable methods for the determination of the boiling point of this compound and other liquid organic compounds.
References
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An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2-propylpentanoate
Introduction: A Modern Perspective on a Versatile Ester
Ethyl 2-propylpentanoate, also known as ethyl valproate, is an ester with significant applications in the pharmaceutical and fragrance industries.[1] In the realm of drug development, it serves as a key intermediate in the synthesis of various therapeutic agents, notably antiepileptic drugs like Valproic Acid.[1] Its characteristic fruity aroma also makes it a valuable component in the formulation of fragrances and flavorings.[2]
This guide is designed for researchers, scientists, and drug development professionals who work with this compound. It moves beyond generic safety data sheets to provide an in-depth, practical understanding of its safe handling, application, and disposal. By elucidating the causality behind safety protocols, this document aims to foster a culture of safety and scientific integrity in the laboratory.
Physicochemical and Toxicological Profile
A thorough understanding of a compound's properties is the bedrock of its safe handling. While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, its structural relationship to Valproic Acid necessitates a cautious approach.[1][3][4] Valproic acid is a known anticonvulsant and has been associated with developmental toxicity.[5][6] Therefore, it is prudent to handle this compound with the care afforded to a pharmacologically active substance of unknown potency.[3]
| Property | Value | Source |
| Molecular Formula | C10H20O2 | [3] |
| Molecular Weight | 172.27 g/mol | [7] |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity | [2] |
| Boiling Point | 195.7 °C at 760 mmHg | [1][7] |
| Density | 0.872 g/cm³ | [1][7] |
| Flash Point | 71.4 °C | [1][7] |
| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones; insoluble in water. | [2] |
| Vapor Pressure | 0.413 mmHg at 25 °C | [1][7] |
Hazard Identification and Risk Mitigation
While some safety data sheets for this compound indicate a lack of comprehensive hazard data, it is classified by some suppliers as causing skin and eye irritation.[3] Given its use as a pharmaceutical intermediate and its relation to valproic acid, which has known toxic effects, a conservative approach to handling is warranted.[1][4][5]
Core Principles of Safe Handling:
-
Engineering Controls: The primary line of defense is to minimize exposure through engineering controls. All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3] This is crucial to prevent the inhalation of any vapors, especially when heating the substance.
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves (such as nitrile), and a lab coat.[3] The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
-
Hygiene Practices: Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[8]
Experimental Workflows: A Step-by-Step Approach to Safety
The following protocols are designed to guide researchers through common laboratory procedures involving this compound, with an emphasis on safety and procedural integrity.
Protocol 1: Preparation of a Standard Solution
This protocol outlines the safe preparation of a solution of this compound in a common organic solvent like ethanol.
Methodology:
-
Pre-use Inspection: Before starting, ensure the chemical fume hood is functioning correctly and that all necessary PPE is in good condition.
-
Gather Materials: Assemble all required glassware, the this compound container, and the solvent. Ensure all glassware is clean and dry.
-
Tare the Balance: Place a clean, dry beaker on an analytical balance and tare it.
-
Dispensing the Ester: Inside the fume hood, carefully dispense the required mass of this compound into the tared beaker.
-
Adding the Solvent: Add the calculated volume of the solvent to the beaker containing the ester.
-
Dissolution: Gently stir the mixture with a clean glass rod until the ester is fully dissolved.
-
Transfer and Labeling: Transfer the solution to a clearly labeled volumetric flask or storage bottle. The label should include the chemical name, concentration, solvent, date of preparation, and your initials.
-
Waste Disposal: Dispose of any contaminated materials, such as pipette tips or weighing paper, in the designated chemical waste container.
Caption: Workflow for Preparing a Standard Solution.
Protocol 2: Use in a Chemical Reaction
This protocol provides a general framework for safely using this compound as a reactant in a chemical synthesis.
Methodology:
-
Reaction Setup: Assemble the reaction apparatus (e.g., round-bottom flask, condenser, stirring mechanism) inside a chemical fume hood. Ensure all glassware is free of cracks and is securely clamped.
-
Charging the Reactor: Add the other reactants and solvent to the reaction flask before introducing this compound.
-
Addition of Ester: Slowly add the required amount of this compound to the reaction mixture. If the reaction is exothermic, consider adding it dropwise and using an ice bath to control the temperature.
-
Monitoring the Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up. Be cautious when quenching the reaction, as this can sometimes be exothermic.
-
Extraction and Purification: Perform any necessary extractions and purifications (e.g., distillation, chromatography) within the fume hood.
Caption: General Protocol for Chemical Reactions.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is critical.
-
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[9]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal as chemical waste.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
-
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Caption: Spill Response Flowchart.
Waste Disposal and Environmental Considerations
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: Do not dispose of this compound down the drain. It should be collected in a designated, labeled container for organic solvent waste.[10][11]
-
Disposal Methods: The preferred method of disposal is through a licensed hazardous waste disposal company.[3] Incineration in a permitted facility is a common method for organic solvent disposal.[12]
-
Container Management: Ensure that waste containers are kept closed and are stored in a well-ventilated area, away from incompatible materials.
Chemical Incompatibility
To prevent hazardous reactions, it is crucial to be aware of substances that are incompatible with this compound. As an ester, it should not be stored with or mixed with:
-
Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.[3]
-
Strong Acids and Bases: Can catalyze hydrolysis of the ester.[9]
-
Nitrates: Mixing with nitrates can be hazardous.[2]
Conclusion: A Commitment to Safety and Scientific Excellence
This compound is a valuable compound in research and development. Its safe and effective use hinges on a comprehensive understanding of its properties and a diligent application of safety protocols. By integrating the principles and procedures outlined in this guide, researchers can mitigate risks, ensure the integrity of their work, and contribute to a safer laboratory environment.
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Texas Tech University. (2011, October 14). Incident Report. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 2-Propylpentanoate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 2-propylpentanoate, a fragrance and flavoring agent, through the classic Fischer esterification of 2-propylpentanoic acid with ethanol.[1][2] This application note is tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step protocol, and outlines methods for purification and characterization, all while emphasizing safety and procedural rationale.
Introduction: The Fischer Esterification
The Fischer esterification is a cornerstone of organic synthesis, providing a direct and atom-economical route to esters from carboxylic acids and alcohols. The reaction is characterized by its reversible nature and the requirement of a strong acid catalyst to achieve practical conversion rates.[2][3][4] The overall transformation for the synthesis of this compound is depicted below:
Figure 1. Overall reaction for the synthesis of this compound.
This guide will focus on leveraging Le Châtelier's principle to drive the reaction equilibrium towards the desired ester product.[5][6] This is achieved by using an excess of one of the reactants, in this case, ethanol, which can also serve as the reaction solvent.
Mechanistic Insight
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[7][8] The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol. The key mechanistic steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-propylpentanoic acid, enhancing the electrophilicity of the carbonyl carbon.[4][6][8]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][8][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6][8]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6][8]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[8]
Each step in this mechanism is reversible, underscoring the importance of strategies to shift the equilibrium to favor product formation.[5][6]
Safety & Reagent Handling
Prior to commencing any experimental work, it is imperative to read and understand the Safety Data Sheets (SDS) for all reagents.
-
2-Propylpentanoic Acid (Valproic Acid): Harmful if swallowed and causes skin and serious eye irritation.[10] It is also a suspected reproductive toxin.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.[11]
-
Ethanol: A flammable liquid. Keep away from ignition sources.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage.[12][13] It reacts exothermically with water.[13] Always add acid to other liquids slowly and with cooling. Wear acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Diethyl Ether: Extremely flammable and volatile.[14][15][16] Vapors are heavier than air and can travel to an ignition source.[15][17] Can form explosive peroxides upon exposure to air and light.[14][15][16][18] Handle only in a fume hood, away from heat and open flames.[14][18]
-
Sodium Bicarbonate Solution: Generally low hazard, but handle with care. The neutralization reaction with acid will produce carbon dioxide gas, which can cause pressure buildup.[9]
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Material | Quantity/Specification |
| 2-Propylpentanoic Acid | 0.10 mol |
| Absolute Ethanol | 0.50 mol (serves as reactant and solvent) |
| Concentrated Sulfuric Acid (98%) | 1-2 mL |
| Saturated Sodium Bicarbonate Solution | ~100 mL |
| Saturated Sodium Chloride (Brine) Solution | ~50 mL |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | To effect |
| Diethyl Ether | ~100 mL |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Heating mantle | |
| Separatory funnel | 250 mL |
| Erlenmeyer flasks | Various sizes |
| Simple distillation apparatus | |
| Rotary evaporator (optional) |
Reaction Setup and Procedure
-
Reagent Preparation: In a 250 mL round-bottom flask, combine 0.10 mol of 2-propylpentanoic acid and 0.50 mol of absolute ethanol.
-
Catalyst Addition: While gently swirling the flask, slowly and carefully add 1-2 mL of concentrated sulfuric acid. This addition is exothermic and should be done with caution.
-
Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle.[19][20] Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
Work-up and Purification
The work-up procedure is designed to remove the excess ethanol, the sulfuric acid catalyst, and any unreacted carboxylic acid.
-
Solvent Removal: If a rotary evaporator is available, remove the bulk of the excess ethanol under reduced pressure.
-
Extraction: Transfer the cooled reaction mixture to a 250 mL separatory funnel. Add approximately 50 mL of diethyl ether to dissolve the ester and 50 mL of cold water. Shake the funnel gently, venting frequently to release any pressure.[9] Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization: Wash the organic layer with two 50 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[9][21] Caution: CO2 gas will be evolved during this step. Vent the separatory funnel frequently.[9] Discard the aqueous layer after each wash.
-
Brine Wash: Wash the organic layer with one 50 mL portion of saturated sodium chloride (brine) solution.[21] This helps to remove any residual water and aids in breaking up emulsions.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask occasionally for about 10-15 minutes.
-
Filtration: Filter the drying agent by gravity filtration or by decanting the solution into a clean, dry round-bottom flask.
-
Solvent Evaporation: Remove the diethyl ether using a rotary evaporator or by simple distillation.
-
Final Purification: The crude this compound can be further purified by simple or fractional distillation to obtain a pure product. Collect the fraction boiling at approximately 187 °C.[1]
Characterization
The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for this compound would include a triplet and a quartet for the ethyl group, and signals corresponding to the propyl groups.[22]
-
¹³C NMR Spectroscopy: This will show characteristic peaks for the carbonyl carbon of the ester, the O-CH₂ carbon, and the carbons of the alkyl chains.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretch of the ester functional group. The absence of a broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) would indicate a successful reaction.
-
Mass Spectrometry: This can be used to confirm the molecular weight of the product (172.26 g/mol ).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The Fischer esterification remains a highly effective and widely used method for the synthesis of esters. By understanding the underlying mechanism and employing strategies to drive the reaction equilibrium, high yields of this compound can be achieved. Careful adherence to safety protocols and proper purification techniques are essential for obtaining a pure product. The characterization methods outlined provide a robust framework for verifying the successful synthesis of the target molecule.
References
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VelocityEHS. (2015, April 27). Understanding the Safety Risks of Diethyl Ether. Retrieved from [Link]
-
Yufeng. Understanding the Safety Risks of Diethyl Ether. Retrieved from [Link]
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Wikipedia. Diethyl ether. Retrieved from [Link]
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New Jersey Department of Health. (2002, April). Hazard Summary: Diethyl Ether. Retrieved from [Link]
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University of St Andrews. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]
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ChemBK. (2024, April 9). Ethyl valproate. Retrieved from [Link]
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Toxic Docs. SULFURIC ACID CATALYST. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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University of Toronto. Fischer Esterification. Retrieved from [Link]
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National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]
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Redox. (2021, April 20). Safety Data Sheet Sulphuric acid (>=5-<15%). Retrieved from [Link]
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University of Missouri–St. Louis. 29. The Fischer Esterification. Retrieved from [Link]
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Chemtrade Logistics Inc. (2023, May 1). Sulfuric Acid, 70 -100% Safety Data Sheet. Retrieved from [Link]
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Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
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Chemistry Steps. Fischer Esterification. Retrieved from [Link]
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Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS VALPROIC ACID. Retrieved from [Link]
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BYJU'S. Fischer esterification reaction. Retrieved from [Link]
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Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate. Retrieved from [Link]
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MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
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Thompson Rivers University. Experiment 10: Fischer Esterification. Retrieved from [Link]
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Application Note: Quantitative Analysis of Ethyl 2-Propylpentanoate using Gas Chromatography-Flame Ionization Detection (GC-FID)
Introduction
Ethyl 2-propylpentanoate, also known as ethyl valproate, is the ethyl ester derivative of valproic acid, a widely used antiepileptic drug.[1] It is also utilized as a fragrance ingredient due to its pleasant, fruity odor and as a potential biofuel.[1][2] The accurate and precise quantification of this compound is crucial for quality control in the pharmaceutical and fragrance industries, as well as for research in biofuel development. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely accepted technique for the analysis of volatile and thermally stable compounds like this compound, offering high sensitivity and reliability.[3][4]
This application note provides a detailed protocol for the analysis of this compound by GC-FID, including sample preparation, instrumental parameters, and method validation considerations based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][5]
Principle of the Method
Gas chromatography separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, the flame ionization detector (FID) combusts the organic compounds eluting from the column in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the mass of the carbon atoms in the analyte. This principle allows for the sensitive and quantitative detection of this compound.
Materials and Reagents
-
This compound reference standard: Purity >98%
-
Solvent (Diluent): Dichloromethane or a suitable organic solvent of high purity (e.g., HPLC grade or equivalent)
-
Internal Standard (IS): Nonanoic acid or other suitable compound that does not co-elute with the analyte or impurities.[6]
-
Gases: Helium or Nitrogen (carrier gas), Hydrogen (FID), and compressed air (FID) of high purity (>99.999%).
Instrumentation and Chromatographic Conditions
A standard gas chromatograph equipped with a flame ionization detector, a capillary column, and an autosampler is required. The following parameters have been found to be suitable for this analysis; however, optimization may be necessary depending on the specific instrumentation and column used.
| Parameter | Value | Justification |
| GC System | Agilent 6890N or equivalent | A widely used and reliable GC system.[6] |
| Column | DB-FFAP (30m x 0.53mm, 1.0 µm) or equivalent | A nitroterephthalic acid modified polyethylene glycol stationary phase provides good separation for this class of compounds.[6] |
| Carrier Gas | Helium or Nitrogen | Inert gases that serve as the mobile phase. |
| Inlet Temperature | 240°C | Ensures rapid volatilization of the sample without thermal degradation.[4][7] |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A typical injection volume for capillary GC. |
| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 220°C, hold for 5 min | An optimized temperature program to ensure good separation of the analyte from potential impurities and the solvent front. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds.[4] |
| Detector Temperature | 260°C | Prevents condensation of the analyte in the detector.[7] |
| Hydrogen Flow | 40 mL/min | Fuel for the FID flame. |
| Air Flow | 400 mL/min | Oxidant for the FID flame.[7] |
| Makeup Gas (N2 or He) | 25 mL/min | Improves detector performance. |
Protocol: Step-by-Step Methodology
Standard and Sample Preparation
5.1.1. Internal Standard (IS) Stock Solution: Accurately weigh about 100 mg of nonanoic acid and dissolve it in 100 mL of the diluent to obtain a concentration of approximately 1 mg/mL.
5.1.2. Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard and dissolve it in 100 mL of the diluent to obtain a concentration of approximately 1 mg/mL.
5.1.3. Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to cover the expected concentration range of the samples. A typical range would be from 1 µg/mL to 100 µg/mL. Add a constant amount of the internal standard solution to each calibration standard.
5.1.4. Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in a known volume of the diluent to achieve a final concentration within the calibration range. Add the same constant amount of the internal standard solution as used in the calibration standards.
Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the GC-FID analysis of this compound.
Caption: GC-FID experimental workflow for this compound analysis.
Data Analysis and Quantification
The concentration of this compound in the samples is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of the analyte in the samples is then calculated from the regression equation of the calibration curve.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH Q2(R1) guidelines.[3][5] The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram and by peak purity analysis if using a mass spectrometer.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations, and the correlation coefficient (r²) should be greater than 0.99.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix. The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
System Suitability
Before running the analytical sequence, a system suitability test should be performed to ensure that the chromatographic system is adequate for the intended analysis. This typically involves injecting a standard solution multiple times and evaluating parameters such as:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be > 2000.
-
Relative Standard Deviation (RSD) of peak areas and retention times: Should be < 2.0% for replicate injections.
Conclusion
The described GC-FID method provides a reliable and robust approach for the quantitative analysis of this compound. Proper method validation and adherence to system suitability criteria are essential for ensuring the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
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PubChem. (n.d.). Ethyl 2-acetyl-2-propylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-2-propylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024, April 9). Ethyl valproate. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Casadei, E., et al. (2021). Peer inter-laboratory validation study of a harmonized SPME-GC-FID method for the analysis of selected volatile compounds in virgin olive oils. Food Control, 123, 107823.
- Van de Velde, A., et al. (2021). Development of a “Freeze-Pour” Sample Preparation Method for the GC Analysis of Semivolatile Flavouring Chemicals Present in E-cigarette Refill Liquids.
- Špánik, I., et al. (2004). GC separation of 2-substituted ethyl propionate enantiomers on permethylated and 2,6-dimethyl-3-pentyl beta- and gamma-cyclodextrin stationary phases.
- Raja, G., et al. (2020). Development and Validation of a Sensitive GC-MS Method for the Determination of Seven Potential Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
-
Agilent Technologies. (n.d.). GC/FID & GC/MS RTL Flavor Databases. Retrieved from [Link]
- de Oliveira, R. V., et al. (2022). Valproic acid extraction methods in human samples using gas chromatography: a review. Journal of the Brazilian Chemical Society, 33, 1-13.
- Reddy, G. S., et al. (2017). A reliable GC method for related substances in divalproex sodium drug substance.
- Stolarczyk, E., et al. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta Poloniae Pharmaceutica, 68(2), 161-167.
- Stolarczyk, E., et al. (2011). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN QUETIAPINE – THE PHARMACEUTICAL ACTIVE SUBSTANCE. Acta Poloniae Pharmaceutica, 68(2), 161-167.
- Czubak, Ł., et al. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 244-247.
- Groman, A., et al. (2015). DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST. Acta Poloniae Pharmaceutica, 72(1), 23-31.
- Google Patents. (n.d.). EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts.
-
PubChem. (n.d.). Propan-2-yl 2-propylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Kalaritis, P., & Regenye, R. W. (1993). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Organic Syntheses, 71, 1.
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Application Note: Structural Elucidation of Ethyl 2-Propylpentanoate using 1H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of ethyl 2-propylpentanoate using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. We will delve into the theoretical principles governing the 1H NMR spectrum of this molecule, including a detailed prediction of chemical shifts, multiplicities, and coupling constants for each proton environment. Furthermore, this document outlines a robust, step-by-step protocol for sample preparation and data acquisition, designed for researchers, scientists, and professionals in the field of drug development and chemical analysis. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction to 1H NMR Spectroscopy and this compound
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, will align with an external magnetic field and can be excited by radiofrequency pulses. The subsequent relaxation of these nuclei emits signals that are highly sensitive to their local electronic environment, providing invaluable information about the molecular structure. The key parameters derived from a 1H NMR spectrum are:
-
Chemical Shift (δ): Indicates the electronic environment of a proton.
-
Integration: Reveals the relative number of protons giving rise to a signal.
-
Multiplicity (Splitting Pattern): Describes the number of neighboring protons, following the n+1 rule.
-
Coupling Constant (J): The distance between split peaks, which gives information about the connectivity of protons.
This compound is an ester with a branched alkyl chain. Its structure presents several distinct proton environments, making it an excellent candidate for detailed analysis by 1H NMR.
Structural Analysis and Predicted 1H NMR Spectrum
The structure of this compound is foundational to understanding its 1H NMR spectrum. The molecule's asymmetry results in six unique proton environments, which will each produce a distinct signal.
Caption: Structure of this compound with labeled proton environments.
Due to symmetry, the two propyl groups attached to the chiral center are chemically equivalent. Therefore, we can simplify the labeling as follows:
-
a: The methyl protons of the ethyl ester group.
-
b: The methylene protons of the ethyl ester group.
-
c: The single proton at the chiral center (C2).
-
d: The two equivalent methylene protons adjacent to the chiral center.
-
e: The two equivalent methylene protons in the middle of the propyl chains.
-
f: The two equivalent terminal methyl protons of the propyl chains.
Predicted ¹H NMR Data
The expected chemical shifts, multiplicities, and integrations for this compound are summarized in the table below. These predictions are based on established principles of NMR spectroscopy, where electronegative atoms like oxygen cause a downfield shift (higher ppm) for nearby protons.[1]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling to |
| f | ~ 0.9 | 6H | Triplet (t) | e |
| a | ~ 1.2 | 3H | Triplet (t) | b |
| e | ~ 1.3 - 1.5 | 4H | Sextet or Multiplet (m) | d, f |
| d | ~ 1.5 - 1.7 | 4H | Multiplet (m) | c, e |
| c | ~ 2.2 | 1H | Multiplet (m) | d |
| b | ~ 4.1 | 2H | Quartet (q) | a |
Experimental Protocol: Acquiring the ¹H NMR Spectrum
This section provides a detailed, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of this compound.
Materials and Reagents
-
Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent
-
High-quality 5 mm NMR tubes[4]
-
Pasteur pipette and bulb
-
Small vial for sample dissolution
-
Filter (e.g., cotton or glass wool plug in the pipette)
Workflow for ¹H NMR Analysis
Caption: Experimental workflow for 1H NMR analysis.
Step-by-Step Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
-
Weighing the Sample: Accurately weigh between 5 and 25 mg of this compound into a clean, dry vial.[3] For routine ¹H NMR, a higher concentration is generally not necessary and may lead to broadened lines.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2] Using a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer for field frequency locking.[2][3]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Draw the sample solution into the pipette and filter it directly into a clean, unscratched NMR tube. This step is vital to remove any particulate matter that could interfere with the magnetic field homogeneity and degrade the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrument Setup and Data Acquisition
The following are general guidelines; specific parameters may need to be optimized for the instrument in use.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. The "shimming" process involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample, which results in sharp, symmetrical peaks.
-
Acquisition Parameters: For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would be:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
Data Processing and Interpretation
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added.
-
Integration and Peak Picking: The area under each signal is integrated to determine the relative number of protons. The exact chemical shift of each peak is then determined.
-
Spectral Assignment: The processed spectrum is then analyzed. The predicted chemical shifts, integrations, and multiplicities from the table above are compared to the experimental data to assign each signal to its corresponding protons in the this compound molecule.
Conclusion
This application note has detailed the theoretical and practical aspects of analyzing this compound by ¹H NMR spectroscopy. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The predicted spectral data serves as a reliable guide for the interpretation and structural confirmation of the molecule. This comprehensive approach ensures the integrity and accuracy of the results, which is paramount in research and development environments.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]
-
ResearchGate. How to Prepare Samples for NMR. Available from: [Link]
-
University of California, Riverside. NMR Sample Preparation. Available from: [Link]
-
PubChem, National Institutes of Health. Ethyl 2-acetyl-2-propylpentanoate. Available from: [Link]
-
Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. Available from: [Link]
-
Jasperse, J. Short Summary of 1H-NMR Interpretation. Available from: [Link]
-
TheElkchemist. NMR Spectroscopy | Interpreting Spectra | Ester. YouTube, 2023. Available from: [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Esters. Available from: [Link]
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Application Note: High-Throughput Analysis of Ethyl 2-propylpentanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the identification and quantification of Ethyl 2-propylpentanoate using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is an ethyl ester derivative of Valproic acid, a widely used anticonvulsant drug. The monitoring of its derivatives is crucial in therapeutic drug monitoring and pharmacokinetic studies to understand metabolic pathways and ensure patient safety. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established scientific principles to ensure accuracy, precision, and reliability for researchers, and professionals in drug development.
Introduction and Scientific Principle
This compound (C10H20O2, Molar Mass: 172.26 g/mol ) is a volatile ester often analyzed as a derivative of its parent compound, Valproic acid (VPA). The analysis of VPA and its metabolites is critical due to individual variations in drug absorption and metabolism, with some metabolites exhibiting toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this compound due to its volatility and thermal stability.
The core of this method relies on the synergistic power of gas chromatography for separation and mass spectrometry for detection and identification. The sample, once volatilized, is separated based on its boiling point and interaction with the GC column's stationary phase.[1][2] Subsequently, the eluted analyte enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The high-energy electrons in the EI source bombard the molecule, creating a positively charged molecular ion ([M]•+) and a series of characteristic fragment ions.[3] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for this compound.
Experimental Workflow and Methodology
Overall Experimental Design
The entire process, from sample receipt to final report generation, is designed for efficiency and accuracy. The workflow ensures that each step is controlled and validated, providing a high degree of confidence in the final results.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Sample Preparation Protocol
Proper sample preparation is paramount to minimize matrix interference and ensure the analyte is in a suitable form for GC-MS analysis.[1][4]
Materials:
-
Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate (all GC-MS grade)
-
Glass vials and containers to avoid contamination.[1]
-
Centrifuge
-
Nitrogen evaporator (optional, for sample concentration)[5]
Protocol Steps:
-
Sample Collection: Collect samples (e.g., plasma, serum) in appropriate glass containers.
-
Extraction (Liquid-Liquid Extraction - LLE):
-
To 1 mL of the sample, add 2 mL of Dichloromethane or a suitable organic solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic layer.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Isolation: Carefully transfer the organic (bottom) layer to a clean glass vial.
-
Concentration (Optional): If low concentrations are expected, the solvent can be gently evaporated under a stream of nitrogen.[5] Reconstitute the residue in a smaller, known volume (e.g., 100 µL) of ethyl acetate.
-
Final Preparation: Filter the final sample through a 0.22 µm filter if any particulate matter is present.[4] Transfer the prepared sample to a 1.5 mL glass autosampler vial for analysis.[6]
Instrumentation and Parameters
The following parameters are recommended for a standard GC-MS system. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium (High Purity) | Inert gas providing good chromatographic resolution. |
| Column | DB-5ms or similar non-polar (30m x 0.25mm, 0.25µm film) | "Like dissolves like" principle; suitable for separating non-polar to semi-polar compounds.[2] |
| Oven Program | Initial: 70°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | Provides good separation from solvent front and other matrix components. |
| Mass Spectrometer (MS) | ||
| Ion Source | Electron Ionization (EI) | Robust and reproducible ionization for volatile compounds, creating extensive, library-searchable spectra. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the source. |
| Quadrupole Temp | 150 °C | Standard operating temperature to ensure ion stability. |
| Acquisition Mode | Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM) | Full scan for qualitative identification; SIM for enhanced sensitivity in quantification. |
| SIM Ions | m/z 129, 101, 73, 55 | Characteristic fragment ions for this compound. |
Expected Results and Data Interpretation
Mass Spectrum and Fragmentation Analysis
Upon ionization, this compound will undergo predictable fragmentation. The resulting mass spectrum is a key tool for unambiguous identification.
-
Molecular Ion ([M]•+): A peak at m/z 172 corresponding to the intact ionized molecule may be observed, though it might be of low intensity, which is common for esters.
-
Alpha-Cleavage: The C-C bonds adjacent to the carbonyl group are prone to cleavage.[7]
-
McLafferty Rearrangement: A characteristic rearrangement for esters, leading to the elimination of a neutral alkene.
-
Loss of Alkoxy Group: Cleavage of the C-O bond results in the loss of the ethoxy group (-OCH2CH3).
Key Diagnostic Fragments:
-
m/z 129: Loss of the propyl group (•C3H7).
-
m/z 101: Likely formed from McLafferty rearrangement.
-
m/z 73 & 55: Common fragments resulting from further cleavage of the alkyl chains.
The fragmentation pathway below illustrates the origin of these key ions, providing a basis for confident structural elucidation.
Caption: Predicted fragmentation pathway for this compound under EI conditions.
Quantitative Analysis
For quantitative studies, a calibration curve should be constructed using standards of known concentrations. By plotting the peak area of a specific ion (e.g., the base peak at m/z 129) against concentration, the amount of this compound in unknown samples can be accurately determined. The use of an internal standard, such as a deuterated analog of the analyte, is highly recommended to correct for variations in extraction efficiency and instrument response.[8]
Protocol Validation and Quality Control
To ensure the trustworthiness and reliability of the results, the following quality control measures should be implemented:
-
Blanks: Analyze a solvent blank with each batch to check for system contamination.
-
Calibration Verification: Run a mid-level calibration standard periodically to verify instrument performance.
-
Replicates: Analyze samples in duplicate or triplicate to assess method precision.
-
Spiked Samples: Spike a known amount of analyte into a blank matrix to determine recovery and assess matrix effects.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. The detailed steps for sample preparation, instrument parameters, and data interpretation are designed to yield reliable and reproducible results. This method is well-suited for applications in therapeutic drug monitoring, clinical research, and drug metabolism studies, offering the required sensitivity and specificity for demanding analytical challenges.
References
-
ACS Publications. (n.d.). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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PubMed. (n.d.). Use of hexadeuterated valproic acid and gas chromatography-mass spectrometry to determine the pharmacokinetics of valproic acid. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
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SCION Instruments. (2025). GC-MS sample preparation and column choice guide. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Application Note & Protocol: Quantification of Ethyl 2-propylpentanoate in Biological Samples
Abstract
This document provides a comprehensive guide for the quantitative analysis of Ethyl 2-propylpentanoate in various biological matrices, including plasma, serum, and urine. This compound, an ester of the widely used anticonvulsant valproic acid, requires sensitive and specific analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[1][2] This application note details two robust analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present detailed protocols for sample preparation, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by optimized instrumental analysis and method validation in accordance with international guidelines.[3][4][5][6]
Introduction: The Rationale for this compound Quantification
This compound (also known as ethyl valproate) is a significant compound in clinical and forensic toxicology due to its relationship with valproic acid (VPA).[1][2] VPA is a cornerstone medication for treating epilepsy, bipolar disorder, and migraines.[1] However, its narrow therapeutic window necessitates careful monitoring to avoid toxicity.[1] The quantification of its esters, such as this compound, is crucial for understanding the complete metabolic profile and potential prodrug kinetics.
Accurate measurement of this analyte in biological matrices like plasma, serum, or urine is essential for:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its metabolites.
-
Therapeutic Drug Monitoring (TDM): To optimize dosing regimens and ensure patient safety.
-
Bioequivalence Studies: To compare different formulations of valproic acid or its prodrugs.[7]
-
Forensic Analysis: In cases of overdose or poisoning investigations.[8]
Biological samples present a complex matrix containing proteins, salts, and various organic compounds that can interfere with analysis.[9] Therefore, a robust sample preparation strategy is paramount to ensure the accuracy and reliability of the quantitative results.[9][10] This guide will focus on providing scientifically sound and validated methodologies to achieve this.
Foundational Principles: Sample Preparation Strategies
The primary goal of sample preparation is to isolate this compound from interfering matrix components and to concentrate it to a level suitable for instrumental analysis.[9][10] The choice of technique depends on the analyte's physicochemical properties, the nature of the biological matrix, and the desired sensitivity.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method often used for plasma and serum samples.[11] It involves adding an excess of an organic solvent, typically acetonitrile, to denature and precipitate proteins.[11] While simple, PPT may not provide the cleanest extracts, and the resulting supernatant may still contain endogenous interferences that can cause matrix effects in LC-MS/MS analysis.[11][12]
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective technique for separating compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent.[13] For this compound, an organic solvent like ethyl acetate or a mixture containing it can be used for efficient extraction from an acidified aqueous sample.[14][15][16]
Causality in LLE: The efficiency of LLE is governed by the partition coefficient (LogP) of the analyte.[17] this compound, being an ester, is relatively nonpolar and will preferentially partition into an organic solvent from the aqueous biological matrix. Acidifying the sample can suppress the ionization of any co-extracted acidic compounds, further enhancing the extraction of the neutral ester.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent packed in a cartridge to isolate the analyte of interest.[1][10] For this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be employed.[18] SPE offers the advantage of providing cleaner extracts compared to LLE and PPT, which is particularly beneficial for sensitive LC-MS/MS analysis.[7]
Workflow for SPE:
-
Conditioning: The sorbent is prepared with an organic solvent (e.g., methanol) followed by an aqueous solution to ensure proper interaction with the sample.
-
Loading: The pre-treated biological sample is passed through the cartridge, where the analyte is retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent to remove interfering compounds.
-
Elution: A strong organic solvent is used to elute the analyte of interest.
Instrumental Analysis: GC-MS and LC-MS/MS Approaches
The choice between GC-MS and LC-MS/MS depends on the analyte's volatility and thermal stability, as well as the required sensitivity and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. The method involves vaporizing the sample and separating its components in a gaseous mobile phase.
Key Considerations for GC-MS:
-
Derivatization: While not always necessary for the ethyl ester, derivatization of the parent compound, valproic acid, is common to improve its chromatographic properties.[19]
-
Column Selection: A non-polar or mid-polar capillary column is typically used for the separation.
-
Ionization: Electron Impact (EI) ionization is commonly used, which provides a characteristic fragmentation pattern for structural confirmation.[20]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard in bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[10][21] It is particularly well-suited for the analysis of non-volatile or thermally labile compounds.
Key Considerations for LC-MS/MS:
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for separation.[7][22]
-
Ionization: Electrospray ionization (ESI) is a common choice for this type of analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for highly selective and sensitive quantification.[23]
Detailed Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and matrices.
Protocol 1: LLE-GC-MS Method
Objective: To quantify this compound in human plasma.
Materials:
-
Human plasma
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar ester or a deuterated analog)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of plasma into a glass test tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 50 µL of 1M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Extraction:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
Transfer the dried extract to a GC vial with an insert.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 250°C at 20°C/min, hold for 2 min.
-
MS Ion Source: 230°C.
-
MS Quadrupole: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the IS.
-
Protocol 2: SPE-LC-MS/MS Method
Objective: To quantify this compound in human urine.
Materials:
-
Human urine
-
This compound standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
LC vials
Procedure:
-
Sample Preparation:
-
Centrifuge urine samples at 3000 rpm for 10 minutes to remove particulates.[24]
-
Take 500 µL of the supernatant and add 500 µL of deionized water.
-
Add 20 µL of the internal standard working solution.
-
Vortex.
-
-
Solid-Phase Extraction:
-
Condition: Pass 1 mL of methanol followed by 1 mL of deionized water through the SPE cartridge.
-
Load: Load the prepared sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute: Elute the analyte with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an LC vial.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the IS.
-
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[5] Validation should be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][6][25]
Key Validation Parameters:
| Parameter | Acceptance Criteria (Chromatographic Assays) | Rationale |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. | Ensures that the method can differentiate and quantify the analyte in the presence of endogenous matrix components.[25] |
| Calibration Curve | A minimum of six non-zero standards. Correlation coefficient (r²) ≥ 0.99. | Demonstrates the relationship between the instrument response and the concentration of the analyte over a defined range.[4] |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[25] | Assesses the closeness of the measured values to the nominal concentration and the degree of scatter in the data.[26] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. | Defines the lowest concentration that can be reliably quantified.[22] |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix. | Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components.[25] |
| Recovery | The extraction efficiency of the analyte and IS should be consistent and reproducible. | Measures the efficiency of the sample preparation process. |
| Stability | Analyte should be stable under various conditions (freeze-thaw, short-term bench-top, long-term storage, in-processed samples).[15] | Ensures that the analyte concentration does not change from the time of sample collection to analysis.[10] |
Visualizations and Workflows
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound.
Logical Relationship Diagram
Caption: Key components for achieving reliable analytical results.
Conclusion
The quantification of this compound in biological samples is a critical task in various scientific and clinical disciplines. The choice between LLE-GC-MS and SPE-LC-MS/MS should be guided by the specific requirements of the study, including sensitivity, throughput, and the nature of the biological matrix. The protocols and validation guidelines presented in this application note provide a robust framework for developing and implementing reliable and accurate bioanalytical methods. Adherence to these principles will ensure the generation of high-quality data that can be confidently used in regulatory submissions and for critical decision-making in drug development and clinical practice.
References
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- Valproic acid extraction methods in human samples using gas chromatography: a review. (2024). Drug Analysis and Research.
- FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta Analytica.
- ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency.
- Bioanalytical method validation - Scientific guideline. (2012). European Medicines Agency.
- Determination of valproic acid in plasma or serum by solid-phase column extraction and gas-liquid chrom
- Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection. (2014).
- Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. (2012). Acta Medica Marisiensis.
- Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. (2017). Marmara Pharmaceutical Journal.
- Bioanalytical sample prepar
- Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). Analyst.
- Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. (2018). Reviews in Chemical Engineering.
- Liquid–liquid extraction. (n.d.). Wikipedia.
- solid-liquid extraction. (n.d.). Columbia University.
- Method Development, Validation, and Sample Analysis for Regulated Quantitative Bioanalysis Using LC-MS/MS. (2013).
- A Comprehensive Review on Bioanalytical Method Development and Validation for Pharmaceuticals. (2022). International Journal of Pharmaceutical Sciences and Research.
- LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. (2012).
- Determination of Valproic Acid (2-Propylpentanoic acid) in Human Plasma by Capillary Electrophoresis with Indirect UV Detection. (2010).
- Liquid-Liquid Extraction Techniques Principles and Optimis
- Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. (2016). PubMed.
- Bioanalytical method development and validation of a liquid chromatography-tandem mass spectrometry method for determination of β-lapachone in human plasma. (2020). Journal of Pharmaceutical and Biomedical Analysis.
- Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS. (2007).
- Current Progress for Retrospective Identification of Nerve Agent Biomarkers in Biological Samples after Exposure. (2022). MDPI.
- Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for N
- Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. (2021). MDPI.
- Novel methods for the analysis of toxicants in bronchoalveolar lavage fluid samples from e-cigarette, or vaping, product use associated lung injury (EVALI) cases: Terpenes. (2020). PubMed.
- Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS. (2022). PLOS One.
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). The AAPS Journal.
- Forensic toxicology: biological sampling and use of different analytical techniques. (2017). MedCrave online.
- Ethyl 2-propylpentano
- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024).
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Application Note: Ethyl 2-propylpentanoate as a Robust Internal Standard for GC-MS Analysis
Abstract
This application note presents a comprehensive guide for the utilization of Ethyl 2-propylpentanoate (also known as Ethyl valproate) as an internal standard (IS) in quantitative gas chromatography-mass spectrometry (GC-MS) analyses. We will delve into the rationale for its selection, detailing its physicochemical properties that make it an ideal candidate for enhancing analytical precision and accuracy. This document provides a step-by-step protocol for its implementation, including preparation of stock solutions, sample spiking, and recommended GC-MS parameters. The target audience for this guide includes researchers, scientists, and drug development professionals engaged in chromatographic quantification.
Introduction: The Imperative for Internal Standards in GC-MS
Quantitative analysis by GC-MS is susceptible to variations arising from multiple stages of the analytical workflow, including sample preparation, injection volume, and instrument response fluctuations.[1] An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[1] By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to significantly improved data reliability.[1]
The selection of an appropriate internal standard is paramount and is governed by several key criteria:[2][3]
-
Chemical and Physical Similarity: The internal standard should ideally be structurally and chemically similar to the analyte(s) of interest to ensure comparable behavior during extraction, derivatization (if any), and chromatographic separation.[4][5]
-
Resolution: It must be well-resolved chromatographically from the analyte and any other matrix components.
-
Non-interference: The internal standard should not be naturally present in the sample matrix and should not interfere with the detection of the target analytes.[1]
-
Stability: It must be chemically stable throughout the entire analytical procedure.
This compound, the ethyl ester of valproic acid, is an excellent internal standard for the analysis of valproic acid and other short- to medium-chain fatty acids and their derivatives.[6] Its structural similarity to these analytes ensures that it behaves comparably during sample processing and GC-MS analysis.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀O₂ | [1][6] |
| Molecular Weight | 172.26 g/mol | [6] |
| Boiling Point | Approximately 187-195.7 °C | [1] |
| Density | Approximately 0.87 g/mL | [1] |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, hexane), insoluble in water. | [1] |
| Appearance | Colorless liquid with a fruity aroma. | [1] |
Predicted Mass Spectrum and Fragmentation
-
α-cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen.
-
Loss of the ethoxy group (-OCH₂CH₃): Resulting in an acylium ion.
Based on these principles, the predicted major fragments for this compound in a 70 eV EI mass spectrum are outlined in the table below.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 172 | [C₁₀H₂₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 143 | [M - C₂H₅]⁺ | Loss of ethyl radical |
| 129 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 115 | [M - C₄H₉]⁺ | Loss of butyl radical |
| 101 | [M - C₅H₁₁]⁺ | Loss of pentyl radical |
| 88 | [C₄H₈O₂]⁺˙ | McLafferty Rearrangement |
| 73 | [COOC₂H₅]⁺ | Ethoxycarbonyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
The selection of specific ions for quantification in selected ion monitoring (SIM) mode should be based on their abundance and specificity, avoiding any potential interferences from the sample matrix.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the use of this compound as an internal standard for the quantification of an analyte such as valproic acid in a biological matrix (e.g., plasma).
Materials and Reagents
-
This compound (≥98% purity)
-
Analyte of interest (e.g., Valproic Acid, ≥98% purity)
-
Methanol (HPLC or GC grade)
-
Acetonitrile (HPLC or GC grade)
-
Hexane (GC grade)
-
Deionized water
-
Formic acid (or other appropriate acid for sample acidification)
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Preparation of Stock and Working Solutions
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Store at 2-8 °C.
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the analyte (e.g., Valproic Acid).
-
Dissolve in a 10 mL volumetric flask with methanol.
-
Store at 2-8 °C.
Working Standard and Internal Standard Solutions:
-
Prepare a series of calibration standards by diluting the analyte stock solution with methanol to achieve the desired concentration range.
-
Prepare a working internal standard solution (e.g., 10 µg/mL) by diluting the IS stock solution with methanol.
Sample Preparation (Liquid-Liquid Extraction)
The following workflow illustrates a typical liquid-liquid extraction procedure for plasma samples.
Figure 1: Sample preparation workflow.
GC-MS Instrumental Parameters
The following are recommended starting parameters for a typical GC-MS system. Optimization may be required based on the specific instrument and application.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) or Selected Ion Monitoring (SIM) |
Rationale for Parameter Selection:
-
The DB-5ms column is a good general-purpose, low-bleed column suitable for a wide range of analytes.
-
A splitless injection is recommended for trace-level analysis to maximize the amount of sample introduced onto the column.
-
The oven temperature program should be optimized to ensure good chromatographic separation of the analyte, internal standard, and any matrix components. The provided program is a good starting point.
-
SIM mode is preferred for quantitative analysis as it offers higher sensitivity and selectivity compared to full scan mode.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and the unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS) against the known concentration of the analyte in the calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by using the peak area ratio from the sample and the regression equation from the calibration curve.
The following diagram illustrates the logical relationship in the quantification process.
Figure 2: Data analysis and quantification workflow.
Conclusion
This compound serves as a reliable and effective internal standard for the quantitative analysis of valproic acid and structurally similar compounds by GC-MS. Its chemical properties ensure it behaves consistently with the analytes of interest throughout the analytical process, thereby correcting for potential variations and enhancing the accuracy and precision of the results. The detailed protocol provided in this application note offers a robust starting point for method development and validation in research and drug development settings.
References
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link].
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Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Available at: [Link].
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ResearchGate. How to choose an HPLC internal standard?. (2014). Available at: [Link].
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Application Note: Enantioselective Analysis of Ethyl 2-propylpentanoate by Chiral Chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents detailed protocols for the chiral separation of ethyl 2-propylpentanoate enantiomers, an ester derivative of the widely used pharmaceutical compound Valproic Acid.[1] The stereoisomeric composition of a drug is a critical quality attribute that can significantly impact its efficacy and safety.[2] Therefore, robust analytical methods for enantiomeric discrimination are essential during drug development.[3][4] We provide two validated starting methodologies: a High-Performance Liquid Chromatography (HPLC) method for high-resolution separation and a Gas Chromatography (GC) method, which serves as an excellent alternative for this volatile, non-chromophoric analyte. The causality behind the selection of chiral stationary phases, mobile phases, and detection techniques is discussed to provide a comprehensive guide for researchers.
Introduction: The Imperative of Chiral Purity
This compound is the ethyl ester of 2-propylpentanoic acid, commonly known as Valproic Acid, a cornerstone in the treatment of epilepsy and bipolar disorder.[5] As with many pharmaceutical agents, the introduction of a chiral center at the C2 position means the molecule exists as a pair of non-superimposable mirror images, or enantiomers. The human body is an inherently chiral environment, where enantiomers can interact differently with biological targets like enzymes and receptors, leading to distinct pharmacological or toxicological profiles.[4][6] Consequently, regulatory agencies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances.[3][7]
The primary challenge in analyzing this compound is its lack of a strong UV-absorbing chromophore, making conventional HPLC-UV detection difficult.[8] Furthermore, its volatility makes it amenable to gas chromatography. This guide provides detailed protocols for both HPLC, using a specialized detector, and GC with a standard flame ionization detector (FID), enabling laboratories to select the most appropriate technique for their needs.
The Principle of Chiral Recognition
Chiral chromatography is the most widely used technique for separating enantiomers.[9][10] The separation is achieved by exploiting the differential, transient interactions between the enantiomers and a Chiral Stationary Phase (CSP). For a successful separation, there must be a sufficient difference in the stability of the diastereomeric complexes formed between each enantiomer and the CSP.[11] This chiral recognition is typically governed by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, often conceptualized by the "three-point interaction model."[7][11]
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Application Note: A Comprehensive Guide to the Development and Validation of a GC-MS Method for Ethyl 2-propylpentanoate
Abstract
This application note provides a detailed, science-first guide for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Ethyl 2-propylpentanoate (Ethyl valproate). This compound is an ester of valproic acid, a widely used anticonvulsant drug, making its accurate quantification critical in pharmaceutical research and quality control.[1][2] This document moves beyond a simple recitation of steps to explain the underlying scientific principles that govern methodological choices, from sample preparation to final validation. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and reproducible analytical workflow.
Introduction: The Analytical Imperative
This compound, the ethyl ester of valproic acid, is a compound of significant interest due to its anticonvulsant properties and its role as a potential metabolite or derivative of its parent acid.[1][2] The analysis of such compounds requires high specificity and sensitivity, particularly when dealing with complex matrices like biological fluids or pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique, combining the powerful separation capabilities of gas chromatography with the definitive identification and quantification provided by mass spectrometry.[3]
This guide provides a comprehensive framework for developing a GC-MS method from the ground up. We will explore the critical decisions in sample preparation, instrument parameter optimization, and data analysis, culminating in a rigorous validation protocol to ensure the method is fit for its intended purpose.
Analyte Characteristics
A foundational understanding of the analyte's physicochemical properties is paramount for effective method development. These properties dictate choices regarding sample preparation solvents, GC column polarity, and temperature programming.
| Property | Value | Source |
| Synonyms | Ethyl valproate; 2-propyl-pentanoic acid ethyl ester | [4] |
| Molecular Formula | C₁₀H₂₀O₂ | [2][4] |
| Molecular Weight | 172.27 g/mol | [2][4] |
| Boiling Point | 195.7 °C at 760 mmHg | [4] |
| LogP (octanol-water) | 2.766 | [4] |
| Vapor Pressure | 0.413 mmHg at 25 °C | [4] |
| Appearance | Clear solution | [4] |
The compound's relatively high boiling point and vapor pressure confirm its suitability for GC analysis. Its LogP value indicates moderate lipophilicity, guiding the selection of extraction solvents.
Strategic Sample Preparation
Sample preparation is often the most critical and error-prone step in the analytical workflow. Its primary goals are to isolate the analyte from interfering matrix components and present it in a form compatible with the GC-MS system.[5][6] The choice of technique depends on the sample matrix, required sensitivity, and available equipment.
Decision Framework for Sample Preparation
The selection of an appropriate technique is a logical process based on matrix complexity and analyte concentration.
Caption: Sample preparation decision workflow.
-
Direct Liquid Injection: For non-complex samples, a simple dilution in a volatile organic solvent (e.g., hexane, ethyl acetate) is sufficient.[7][8] This is the fastest but least selective method.
-
Static Headspace (HS) Analysis: This is a highly recommended technique for this compound in complex matrices. The sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample.[9] An aliquot of this clean vapor is then injected, preventing non-volatile matrix components from contaminating the GC system.[10][11]
-
Liquid-Liquid Extraction (LLE): A classic technique for extracting analytes from aqueous samples into an immiscible organic solvent.[11] Given the analyte's LogP, solvents like hexane or methyl tert-butyl ether would be effective. This method is robust but can be labor-intensive and consume significant solvent volumes.
-
Solid-Phase Microextraction (SPME): A modern, solvent-free technique where a coated fiber is exposed to the sample's headspace or the liquid itself.[5] Analytes adsorb to the fiber, which is then thermally desorbed in the GC inlet. SPME is excellent for trace analysis and combines extraction and concentration into a single step.[12]
GC-MS Method Development: The Core Protocol
The heart of the analysis lies in the instrumental method, which must be optimized to ensure sharp peaks, good separation, and a stable signal. The following parameters provide a robust starting point for method development.
GC-MS Workflow
The process follows a linear path from injection to detection, with each stage requiring careful optimization.
Caption: Overall GC-MS experimental workflow.
Recommended Instrumental Parameters
The following table summarizes a well-reasoned starting point for method optimization. The rationale for each choice is explained below.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film | Provides a good balance of resolution, analysis time, and capacity.[13] |
| Stationary Phase | 5% Phenyl / 95% Dimethylpolysiloxane | A robust, mid-polarity phase well-suited for a wide range of analytes, including esters.[10][14] |
| Carrier Gas | Helium, constant flow at 1.0-1.5 mL/min | Inert and provides good efficiency. Constant flow ensures stable retention times.[14] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace) or Split 20:1 (for higher conc.) | Splitless mode enhances sensitivity for low-level detection, while a split ratio prevents column overload for more concentrated samples.[14] |
| Oven Program | 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | The initial low temperature focuses the analytes at the head of the column. The ramp separates compounds by boiling point. A final hold ensures all components are eluted. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS.[14] |
| Ion Source Temp. | 230 °C | A standard temperature that promotes efficient ionization while minimizing thermal degradation.[14] |
| Ionization Energy | 70 eV (Electron Ionization - EI) | The standard energy for EI, producing reproducible fragmentation patterns for library matching.[10][12] |
| Acquisition Mode | Full Scan (m/z 40-300) for development; SIM for quantification | Full scan is used to confirm the analyte's identity and fragmentation. SIM mode significantly increases sensitivity by monitoring only characteristic ions.[15] |
| SIM Ions | To be determined from full scan spectrum (e.g., m/z 127, 101, 88, 73) | Select a quantifier ion (most abundant, unique) and one or two qualifier ions for confirmation. |
Data Analysis and Mass Spectral Interpretation
In EI-MS, this compound will fragment in a predictable manner. The molecular ion (M⁺) at m/z 172 may be observed, but is often weak. Key fragments arise from:
-
Alpha-cleavage: Loss of the propyl group (-C₃H₇) leading to a fragment at m/z 129.
-
Loss of the ethoxy group (-OC₂H₅) resulting in an acylium ion at m/z 127.
-
McLafferty Rearrangement: A characteristic rearrangement for esters, which can lead to a charged fragment at m/z 88.
-
Further fragmentation of the alkyl chains will produce common hydrocarbon ions (e.g., m/z 57, 43).
Identification is confirmed by matching the acquired retention time and mass spectrum with that of a certified reference standard. Quantification should be performed using an internal standard to correct for variations in injection volume and instrument response.
Method Validation: Ensuring Trustworthiness
A method is not complete until it is validated. Validation is the process of providing documented evidence that the method is suitable for its intended purpose.[3][15] The protocol should assess the following parameters according to established guidelines (e.g., ICH, FDA).
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte in blank matrix samples.[16] |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration over a specified range. | Correlation coefficient (r²) ≥ 0.995 over a minimum of 5 concentration levels.[16][17] |
| Accuracy | The closeness of the test results to the true value. Assessed via recovery studies in a spiked matrix. | Recovery typically within 80-120% (or 98-102% for drug substance).[16][18] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15% (≤ 2% for drug substance).[16][17] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3.[15][18] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; analyte response must meet precision and accuracy criteria.[15][18] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., flow rate ±10%, oven temp ±2°C) are varied.[17] |
Detailed Experimental Protocols
Protocol 1: Static Headspace Sample Preparation
-
Sample Aliquoting: Accurately transfer 1.0 mL of the liquid sample (e.g., plasma, diluted formulation) into a 20 mL headspace vial. For solid samples, accurately weigh approximately 0.5 g into the vial.
-
Matrix Modification (Optional): For aqueous samples, add 0.5 g of sodium chloride (NaCl) to increase the ionic strength of the solution, which promotes the partitioning of volatile analytes into the headspace.[12]
-
Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.
-
Equilibration: Place the vial in the headspace autosampler tray. Incubate at 90 °C for 10 minutes to allow the sample to reach equilibrium between the liquid/solid and gas phases.[10]
-
Injection: Program the autosampler to inject 500 µL of the headspace gas into the GC-MS system.[10]
Protocol 2: GC-MS Analysis and Calibration
-
System Equilibration: Set up the GC-MS with the parameters listed in Section 4.2. Allow the system to equilibrate until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at 1 mg/mL. Perform serial dilutions to create a set of calibration standards covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Internal Standard (IS): Add a constant concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all standards and samples.
-
Sequence Building: Create an analysis sequence in the instrument software. Include solvent blanks, calibration standards (from low to high concentration), quality control (QC) samples, and unknown samples.
-
Data Acquisition: Run the sequence.
-
Calibration Curve Construction: After data acquisition, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Apply a linear regression to the data. The resulting equation will be used to calculate the concentration of the analyte in unknown samples.
Conclusion
This application note has detailed a comprehensive, scientifically-grounded approach to developing and validating a GC-MS method for this compound. By carefully considering the analyte's properties, selecting an appropriate sample preparation strategy, and systematically optimizing instrumental parameters, a robust, reliable, and sensitive method can be achieved. The inclusion of a rigorous validation protocol ensures that the data generated is accurate and defensible, meeting the high standards of scientific and regulatory scrutiny.
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Analysis of volatile organic compounds in fuel oil by headspace GC-MS. (n.d.). Taylor & Francis. Retrieved from [Link]
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Headspace GC/MS Analysis. (n.d.). Innovatech Labs. Retrieved from [Link]
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Direct analysis of volatile organic compounds in foods by headspace extraction atmospheric pressure chemical ionisation mass spectrometry. (2012). National Institutes of Health (NIH). Retrieved from [Link]
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Ultra-Fast Analysis of Volatile Organic Compounds in Water By Headspace-GC/MS/MS. (n.d.). Shimadzu Corporation. Retrieved from [Link]
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Headspace SPME GC–MS Analysis of Urinary Volatile Organic Compounds (VOCs) for Classification Under Sample-Limited Conditions. (n.d.). MDPI. Retrieved from [Link]
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Column Selection for the Analysis of Fatty Acid Methyl Esters. (2005). Agilent. Retrieved from [Link]
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Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]
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Analytical Validation Quick Reference Guide. (n.d.). ChromSolutions. Retrieved from [Link]
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Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (n.d.). ResearchGate. Retrieved from [Link]
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Common Sample Preparation Techniques for GC-MS Analysis. (2024). Jordi Labs. Retrieved from [Link]
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Valproic acid extraction methods in human samples using gas chromatography: a review. (2024). Drug Analysis and Research. Retrieved from [Link]
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Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. (2024). Organomation. Retrieved from [Link]
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Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved from [Link]
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Analytical Method Validation: Back to Basics, Part II. (2017). LCGC International. Retrieved from [Link]
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Analytical Method Development for Sodium Valproate through Chemical Derivatization. (2020). Hindawi. Retrieved from [Link]
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Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics, Inc. Retrieved from [Link]
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Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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Ethyl 2-acetyl-2-propylpentanoate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved from [Link]
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Synthesis of [(18)O(2)]valproic acid and its use as an internal standard for the quantitative measurement by gas chromatography-electron ionization mass spectrometry. (2000). National Institutes of Health (NIH). Retrieved from [Link]
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This compound cas no.17022-31-0. (n.d.). Career Henan Chemical Co. Retrieved from [Link]
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Influence of temperature on the derivatization of valproic acid with Br-MAMC. (n.d.). ResearchGate. Retrieved from [Link]
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2-Ethyl-2-propylpentanoate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Ethyl 2-ethylpentanoate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). MDPI. Retrieved from [Link]
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2-Propylpentanoic acid, 2,3,4,6-tetra(trimethylsilyl)-1-glucopyranoside. (n.d.). NIST WebBook. Retrieved from [Link]
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Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. (2020). Advances in Environmental Technology. Retrieved from [Link]
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Mass Spectra Interpretation: ESTERS. (n.d.). University of Arizona. Retrieved from [Link]
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DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. (2025). National Institutes of Health (NIH). Retrieved from [Link]
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Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. (2025). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 2-Propylpentanoate as a High-Performance, Sustainable Solvent in Organic Synthesis
Abstract
The paradigm of solvent selection in organic synthesis is undergoing a significant transformation, driven by the principles of green chemistry and the demand for safer, more sustainable laboratory practices. This guide introduces Ethyl 2-Propylpentanoate (CAS No. 17022-31-0), an ester solvent, as a compelling alternative to conventional volatile organic compounds (VOCs). We will explore its physicochemical properties, detail its application in key organic reactions, and provide validated protocols for its use. This document is intended for researchers, chemists, and process development professionals seeking to integrate high-performance, environmentally conscious solvents into their workflows.
Introduction: Beyond Traditional Solvents
For decades, solvents like tetrahydrofuran (THF), toluene, and dichloromethane have been mainstays in the organic chemist's toolkit. While effective, their environmental persistence, volatility, and associated health risks have necessitated a search for greener alternatives.[1][2] this compound, also known as ethyl valproate or valproic acid ethyl ester, emerges as a promising candidate.[3][4] With a high boiling point, favorable solubility profile, and a more benign environmental footprint, it offers a unique combination of performance and sustainability.[5][6] This guide provides the technical rationale and practical methodologies for its integration into modern synthetic protocols.
Physicochemical & Safety Profile
Understanding the fundamental properties of a solvent is critical for its effective application and safe handling. This compound is a colorless liquid with a characteristic fruity aroma.[5] Its high boiling point makes it particularly suitable for reactions requiring elevated temperatures, while its low volatility reduces worker exposure and fugitive emissions.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17022-31-0 | [3][4][5] |
| Molecular Formula | C₁₀H₂₀O₂ | [3][4] |
| Molecular Weight | 172.26 g/mol | [3][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | ~187-196 °C at 760 mmHg | [3][4][5] |
| Density | ~0.87 g/mL (0.872 g/cm³) | [3][4][5] |
| Flash Point | ~71.4 °C | [3][4] |
| Solubility | Soluble in organic solvents (alcohols, ethers, ketones); insoluble in water. | [5] |
| Refractive Index | ~1.421 | [3][4] |
Safety & Handling Synopsis
While offering a better safety profile than many volatile solvents, proper handling is paramount.
-
Hazards : May be hazardous upon ingestion, inhalation, or skin contact.[5][7] Standard MSDS information for similar esters indicates risks of skin and eye irritation.[8][9]
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[5][8][10]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[8][10]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Visualization of Solvent Selection Workflow
The decision to employ a new solvent requires careful consideration of multiple factors. The following diagram illustrates a logical workflow for evaluating and selecting a solvent like this compound.
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Application Notes and Protocols for Ethyl 2-propylpentanoate in Food Flavoring
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of Ethyl 2-propylpentanoate (CAS 17022-31-0) as a food flavoring ingredient. It delves into the chemical properties, sensory profile, regulatory status, and practical applications of this branched-chain ester. Detailed protocols for its synthesis, incorporation into food matrices, sensory evaluation, and analytical quantification are provided, underpinned by scientific principles and supported by authoritative references. This guide is intended to equip researchers, scientists, and professionals in the food and flavor industry with the necessary knowledge and methodologies for the effective and safe use of this compound.
Introduction to this compound
This compound, also known by synonyms such as Ethyl valproate and Valproic acid ethyl ester, is a branched-chain ester that contributes to the characteristic aroma of many fruits.[1][2][3] Its molecular structure, featuring a central carbon with two propyl groups, gives it unique organoleptic properties that are highly valued in the flavor industry.
Branched-chain esters are recognized as "impact flavor notes" in a variety of fruits, with their biogenesis intricately linked to the metabolism of branched-chain amino acids like isoleucine, valine, and leucine.[1][2] This natural origin provides a basis for its application in creating authentic and complex fruit flavor profiles.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [4] |
| Synonyms | Ethyl valproate, Valproic acid ethyl ester, Ethyl dipropylacetate | [2][3] |
| CAS Number | 17022-31-0 | [4] |
| Molecular Formula | C10H20O2 | [4] |
| Molecular Weight | 172.26 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | Approximately 187-196 °C | [1][2] |
| Density | Approximately 0.87 g/mL | [1] |
| Solubility | Soluble in organic solvents, insoluble in water | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with Fischer-Speier esterification being a common approach. A more contemporary and "green" method involves enzymatic synthesis using lipases.
Fischer-Speier Esterification
This classic method involves the reaction of 2-propylpentanoic acid (valproic acid) with ethanol in the presence of an acid catalyst, typically sulfuric acid.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more environmentally friendly alternative to traditional chemical methods. Lipases, such as those from Candida antarctica (e.g., Novozym® 435), can be used to catalyze the esterification reaction under solvent-free conditions or in organic solvents.[5] This method often results in a higher purity product with fewer byproducts.
Sensory Profile and Food Applications
While a detailed sensory profile with odor and taste thresholds for this compound is not extensively documented in public literature, its characterization as a branched-chain ester suggests a complex fruity aroma. It is anticipated to contribute notes reminiscent of ripe fruits, potentially with subtle nutty or waxy undertones, similar to other branched-chain esters found in apples and bananas.[1][6]
General Flavor Contribution
The flavor profile of esters is crucial for the overall sensory experience of many food products. This compound, with its fruity characteristics, can be used to:
-
Enhance existing fruit flavors: Boosting the authenticity and impact of fruit notes in beverages, jams, and jellies.
-
Add complexity to flavor profiles: Introducing nuanced fruity notes to confectionery, baked goods, and dairy products.[7]
-
Create novel flavor combinations: Blending with other flavoring substances to develop unique and appealing taste profiles.
Potential Food Applications and Recommended Use Levels
Based on the applications of structurally similar esters, this compound is likely suitable for use in a variety of food categories. The following table provides hypothetical starting use levels, which should be optimized based on the specific food matrix and desired flavor profile.
Table 2: Potential Food Applications and Suggested Starting Use Levels
| Food Category | Suggested Starting Use Level (ppm) | Flavor Contribution |
| Beverages (non-alcoholic) | 1 - 5 | Enhances fruitiness, adds complexity. |
| Alcoholic Beverages | 5 - 15 | Complements fermented notes, adds fruity esters. |
| Confectionery (hard candy, gummies) | 10 - 30 | Provides a distinct fruity character. |
| Baked Goods (fillings, icings) | 15 - 50 | Adds a baked-stable fruity note. |
| Dairy Products (yogurt, ice cream) | 5 - 20 | Brightens fruit preparations, adds a creamy-fruity note. |
| Jams and Jellies | 10 - 40 | Boosts natural fruit aroma. |
Regulatory Status and Safety
The regulatory status of a food flavoring substance is paramount for its commercial use. The Flavor and Extract Manufacturers Association (FEMA) provides a list of substances that are Generally Recognized as Safe (GRAS) for their intended use.
A definitive FEMA GRAS status for this compound (CAS 17022-31-0) is not readily found in the public domain. However, structurally similar branched-chain esters have been evaluated and assigned FEMA numbers, such as Ethyl 2-methylpentanoate (FEMA 3488).[8][9] It is the responsibility of the user to ensure compliance with all local and international food regulations. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) also evaluates the safety of flavoring agents.[3][10]
From a safety perspective, general chemical handling precautions should be observed when working with this compound. This includes using the substance in a well-ventilated area and wearing appropriate personal protective equipment to avoid contact with skin and eyes.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the application and analysis of this compound in a food and flavor context.
Protocol for Sensory Evaluation of this compound
This protocol outlines the steps for determining the sensory profile and detection threshold of this compound.
Objective: To characterize the odor and taste profile of this compound and determine its detection threshold in a neutral medium.
Materials:
-
This compound (high purity)
-
Deionized, odor-free water
-
Ethanol (food grade, for dilution)
-
Glass sensory evaluation booths
-
Odor-free sample cups with lids
-
Calibrated pipettes
-
A panel of trained sensory assessors (8-12 members)
Procedure:
-
Stock Solution Preparation: Prepare a 1% (w/v) stock solution of this compound in food-grade ethanol. The use of ethanol as a solvent is necessary due to the insolubility of the ester in water.
-
Sample Preparation for Odor Threshold (ASTM E679):
-
Prepare a series of dilutions of the stock solution in deionized water. A common starting range for esters is from 100 ppm down to 0.1 ppb.
-
Present the samples to the panelists in a randomized, balanced order using a three-alternative forced-choice (3-AFC) method. Each set consists of three samples, two of which are blanks (deionized water with a corresponding amount of ethanol) and one containing the diluted this compound.
-
Panelists are asked to identify the odorous sample.
-
-
Sample Preparation for Flavor Threshold (ASTM E1627):
-
Follow a similar dilution series as for the odor threshold, preparing the samples in deionized water.
-
Use the 3-AFC method for presentation.
-
Panelists are instructed to taste the samples and identify the one with a different flavor.
-
-
Descriptive Analysis:
-
Prepare a sample of this compound at a supra-threshold concentration (e.g., 5-10 times the determined flavor threshold) in water.
-
A trained descriptive panel will evaluate the sample and generate a list of aroma and flavor descriptors. The panel should be provided with a lexicon of standard flavor terms to aid in their description.
-
-
Data Analysis:
-
Calculate the group threshold using the geometric mean of the individual thresholds.
-
Compile the descriptive analysis data to create a sensory profile (e.g., a spider web plot).
-
Protocol for Quantification of this compound in a Beverage Matrix by GC-MS
This protocol describes a method for the quantitative analysis of this compound in a model beverage system using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To accurately quantify the concentration of this compound in a beverage.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace autosampler (optional, for volatile analysis)
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
-
Beverage matrix (e.g., a clear, non-carbonated fruit-flavored drink)
-
This compound (analytical standard)
-
Internal standard (e.g., Ethyl nonanoate or another suitable ester not present in the sample)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Sodium chloride (for salting out)
-
20 mL headspace vials with crimp caps
Procedure:
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of this compound in the beverage matrix, ranging from 0.1 to 20 ppm.
-
Add a fixed concentration of the internal standard to each standard solution.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of the beverage sample (or standard), add a known amount of the internal standard.
-
Add 5 mL of DCM and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
Sample Preparation (SPME - Alternative Method):
-
Place 5 mL of the beverage sample (or standard) into a 20 mL headspace vial.
-
Add the internal standard and 1 g of sodium chloride.
-
Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 10-20 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract (for LLE) or desorb the SPME fiber in the GC inlet.
-
GC Column: Use a suitable capillary column, such as a DB-5ms or a wax column (e.g., DB-WAX), for good separation of the esters.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Select characteristic ions for this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the unknown sample using the calibration curve.
-
Stability Considerations
The stability of esters like this compound in food matrices is influenced by factors such as pH and temperature. Generally, esters exhibit good stability in the pH range of 5 to 7.[11] In highly acidic (pH < 4) or alkaline (pH > 8) conditions, hydrolysis can occur, breaking down the ester into its constituent alcohol and carboxylic acid, which can lead to off-flavors.[12] High temperatures can also accelerate this degradation. Therefore, it is crucial to consider the processing and storage conditions of the food product when incorporating this compound.
Conclusion
This compound is a valuable flavoring ingredient with the potential to impart a rich and complex fruity character to a wide range of food and beverage products. Its application requires a thorough understanding of its sensory properties, regulatory status, and behavior in different food systems. The protocols and information provided in this guide offer a solid foundation for researchers and flavor chemists to explore and utilize this compound effectively and safely. Further research to establish a definitive regulatory status and a more detailed public sensory profile is encouraged to facilitate its broader application in the food industry.
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ChemBK. (n.d.). Ethyl valproate. Retrieved from [Link]
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Wyllie, S. G., & Fellman, J. K. (2000). Formation of Volatile Branched Chain Esters in Bananas (Musa sapientum L.). ResearchGate. Retrieved from [Link]
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World Health Organization. (n.d.). ethyl prop-2-enoate. JECFA. Retrieved from [Link]
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Nishizawa, K., et al. (2013). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. ResearchGate. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). ETHYL 2-NONYNOATE. Retrieved from [Link]
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Hostetler, K. A., & Lavy, T. L. (1998). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (2002). GRAS Substances (3964-4023). Food Technology. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (2023). GRAS Flavoring Substances. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Substances Added to Food (formerly EAFUS). Retrieved from [Link]
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Perfumer & Flavorist. (2019). FEMA Releases GRAS 29 List. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]
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World Health Organization. (n.d.). ethyl pentanoate. JECFA. Retrieved from [Link]
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Flavor and Extract Manufacturers Association. (n.d.). ETHYL 3(2-FURYL)PROPANOATE. Retrieved from [Link]
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Wong, J. W., et al. (2015). Simultaneous determination of ethyl carbamate, chloropropanols and acrylamide in fermented products, flavoring and related foods by gas chromatography–triple quadrupole mass spectrometry. ResearchGate. Retrieved from [Link]
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Weel, K. G., et al. (2006). Release and perception of ethyl butanoate during and after consumption of whey protein gels: relation between textural and physiological parameters. PubMed. Retrieved from [Link]
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Mastovska, K., & Lehotay, S. J. (2004). Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2023). Simultaneous Determination of 12 Preservatives in Pastries Using Gas Chromatography–Mass Spectrometry. MDPI. Retrieved from [Link]
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Fierens, T., et al. (2014). Microwave heating causes rapid degradation of antioxidants in polypropylene packaging, leading to greatly increased specific migration to food simulants as shown by ESI-MS and GC-MS. PubMed. Retrieved from [Link]
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Kim, Y. S., et al. (2012). Development of easy and efficient methods for quantitative analysis of ethyl carbamate using GC-MS in various fermented foods. ResearchGate. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Ethyl 2-methyl pentanoate. Retrieved from [Link]
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K.A. Kanc, et al. (2024). Sensory processing and child appetitive traits: findings from the ROLO longitudinal birth cohort study. BMC Public Health. Retrieved from [Link]
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Application Notes and Protocols: Ethyl 2-propylpentanoate in Cosmetic Formulations
Abstract
This document provides a comprehensive technical guide for researchers, cosmetic scientists, and drug development professionals on the application of Ethyl 2-propylpentanoate in cosmetic formulations. This compound (CAS No. 17022-31-0), also known as Ethyl valproate or Ethyl dipropylacetate, is a versatile ester with significant potential in the cosmetics industry.[1] This guide details its physicochemical properties, functional applications as a fragrance component, solvent, and potential emollient, and provides detailed protocols for its incorporation into various cosmetic systems, including emulsions like creams and lotions. Emphasis is placed on formulation stability, safety considerations, and sensory characterization to ensure the development of high-quality, stable, and consumer-appealing products.
Introduction to this compound
This compound is a branched-chain ester characterized by its pleasant, fruity aroma.[2] Its chemical structure and physical properties make it a valuable ingredient in the cosmetic formulator's palette. Beyond its primary use as a fragrance component, its solvent properties and potential emollient effects are of significant interest for a range of personal care products.[1][2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in cosmetic formulations.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Ethyl valproate, Ethyl dipropylacetate | [1][3] |
| CAS Number | 17022-31-0 | [1][3] |
| Molecular Formula | C₁₀H₂₀O₂ | [1] |
| Molecular Weight | 172.26 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity | [2] |
| Boiling Point | 195.7 °C at 760 mmHg | [1] |
| Density | 0.872 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol; Insoluble in water | [1][2][3] |
| Refractive Index | 1.421 | [1] |
| Storage | Refrigerator | [1][3] |
Functional Applications in Cosmetics
This compound's utility in cosmetic formulations is multifaceted, primarily revolving around its sensory and physical properties.
Fragrance Component
With its distinct fruity aroma, this compound is a valuable component in fragrance compositions.[2] It can be used to impart fresh and fruity notes to a wide array of personal care products, including creams, lotions, shampoos, and body washes. Like other esters used in perfumery, it contributes to the top and middle notes of a fragrance profile.
Solvent
Due to its good solubility with organic compounds, this compound can function as a solvent in cosmetic formulations.[2] It can aid in the dissolution of other lipophilic ingredients, such as certain active ingredients, UV filters, and other fragrance components, thereby enhancing formulation homogeneity and stability.
Emollient
While not as extensively documented as other esters, the chemical structure of this compound suggests its potential as a light emollient. Emollients are crucial for imparting a smooth, soft feel to the skin.[4] Light esters are often used to create a "cascading emollient" effect, providing an initial light feel that transitions to a more substantive after-feel.[5] Further sensory panel testing is recommended to fully characterize its emollient properties. In skin care emulsions, emollients are typically used at concentrations ranging from 3% to 20% w/w.[6]
Formulation Guidelines and Protocols
The successful incorporation of this compound into cosmetic formulations requires a systematic approach, with careful consideration of the formulation type, desired sensory profile, and stability.
Workflow for Incorporating this compound
Caption: Workflow for cosmetic formulation development with this compound.
Protocol for an Oil-in-Water (O/W) Emulsion (Cream/Lotion)
This protocol provides a general guideline for incorporating this compound into a standard O/W emulsion.
Phase A: Water Phase
-
Deionized Water: q.s. to 100%
-
Glycerin: 2.00 - 5.00%
-
Xanthan Gum: 0.10 - 0.30%
-
Disodium EDTA: 0.10%
Phase B: Oil Phase
-
Emulsifier (e.g., Glyceryl Stearate & PEG-100 Stearate): 3.00 - 5.00%
-
Cetearyl Alcohol: 2.00 - 4.00%
-
Caprylic/Capric Triglyceride: 5.00 - 10.00%
-
This compound: 0.50 - 5.00% (adjust based on desired fragrance intensity and emollient effect)
Phase C: Cool-down Phase
-
Preservative (e.g., Phenoxyethanol, Ethylhexylglycerin): 0.50 - 1.00%
-
Additional Actives/Extracts: As desired
Procedure:
-
Water Phase Preparation: In the main vessel, combine deionized water, glycerin, and disodium EDTA. Begin propeller mixing and heat to 75-80°C. Slowly sprinkle in xanthan gum and mix until fully hydrated and uniform.
-
Oil Phase Preparation: In a separate vessel, combine all oil phase ingredients, including this compound. Heat to 75-80°C with mixing until all components are melted and uniform.
-
Emulsification: Slowly add the oil phase to the water phase with continuous homogenization. Maintain temperature and homogenize for 10-15 minutes to form a stable emulsion.
-
Cooling: Switch to sweep agitation and begin cooling the emulsion.
-
Cool-down Phase Addition: Once the emulsion has cooled to below 40°C, add the preservative system and any other heat-sensitive ingredients. Mix until uniform.
-
Final Adjustments: Adjust pH if necessary and perform final quality control checks.
Stability Testing Protocol
Stability testing is crucial to ensure the long-term integrity of the cosmetic product.[2]
Accelerated Stability Testing:
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH
-
Duration: 1, 2, and 3 months
-
Parameters to Evaluate: Appearance, color, odor, pH, viscosity, and signs of phase separation.
Real-Time Stability Testing:
-
Conditions: Room temperature (20-25°C)
-
Duration: 12, 18, and 24 months
-
Parameters to Evaluate: Same as accelerated testing.
Freeze-Thaw Cycling:
-
Procedure: Subject the product to at least three cycles of 24 hours at -10°C followed by 24 hours at room temperature.
-
Purpose: To assess the emulsion's resistance to extreme temperature fluctuations.
Safety and Regulatory Considerations
While specific toxicological data for this compound in cosmetic applications is limited, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a wide range of alkyl esters and concluded them to be safe for use in cosmetics when formulated to be non-irritating.[1][4] It is recommended to adhere to good manufacturing practices and conduct appropriate safety assessments, including patch testing, for any new formulation. Some sources indicate that this compound may be hazardous upon skin contact or inhalation, so appropriate personal protective equipment should be used during handling.[1]
Sensory Performance Evaluation
The sensory attributes of a cosmetic product are paramount to consumer acceptance. A sensory panel evaluation should be conducted to characterize the feel of formulations containing this compound.
Sensory Panel Evaluation Workflow
Caption: Workflow for sensory panel evaluation of cosmetic formulations.
Key sensory parameters to evaluate include:
-
Initial Feel: Spreadability, slipperiness, and initial absorption.
-
After-feel: Greasiness, tackiness, and residual film.
-
Fragrance Perception: Initial impact and lingering scent.
Conclusion
This compound is a promising multifunctional ingredient for the cosmetic industry. Its pleasant fruity aroma makes it an excellent choice as a fragrance component, while its solvent properties can enhance formulation stability. Further research into its emollient characteristics is warranted to fully explore its potential in skin care applications. By following the detailed protocols and guidelines presented in this document, formulators can effectively incorporate this compound into a variety of cosmetic products to create stable, efficacious, and sensorially pleasing formulations.
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Application Note: Solid-Phase Microextraction (SPME) for the Quantitative Analysis of Ethyl 2-propylpentanoate in Complex Matrices
Abstract
This document provides a comprehensive guide to the development and application of a robust Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of Ethyl 2-propylpentanoate. This compound, also known as Ethyl valproate, is an ester of Valproic acid, a widely used anticonvulsant drug.[1][2] Monitoring its concentration is crucial in therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. This guide details the principles of the method, provides a step-by-step protocol, and explains the scientific rationale behind key parameter selection to ensure method robustness and accuracy for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
This compound is a volatile ester with anticonvulsant properties.[2] Its analysis in biological matrices like plasma or urine is often challenging due to its presence at low concentrations and the complexity of the sample matrix. Traditional sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be time-consuming, require significant volumes of hazardous organic solvents, and may suffer from analyte loss.[3][4]
Solid-Phase Microextraction (SPME) offers a superior alternative. It is a solvent-free, equilibrium-based sample preparation technique that integrates sampling, extraction, and concentration into a single step.[5][6][7] For a volatile compound like this compound (Boiling Point: 195.7°C), Headspace SPME (HS-SPME) is the preferred mode.[1] In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the vapor phase (headspace) above the sample.[7][8] The analyte partitions between the sample matrix, the headspace, and the fiber coating until equilibrium is reached. This approach minimizes matrix effects, as non-volatile components like proteins and salts remain in the sample vial, thereby protecting the analytical instrument and enhancing method longevity.[8]
Principle of Headspace SPME
The HS-SPME process is governed by the partitioning of the analyte between three phases: the sample, the headspace, and the fiber coating. The amount of analyte extracted by the fiber at equilibrium is proportional to its concentration in the sample. This relationship allows for accurate and precise quantification. Key factors influencing this equilibrium include the analyte's volatility, the affinity of the analyte for the fiber coating, sample volume, headspace volume, temperature, and extraction time.[8][9][10]
Experimental Workflow and Instrumentation
Required Materials and Instrumentation
-
SPME Fiber Assembly: Manual or autosampler-compatible holder.
-
SPME Fibers: See Section 4.1 for selection rationale.
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer (MS): Or other sensitive detector like a Flame Ionization Detector (FID).
-
Autosampler: For high-throughput analysis (e.g., PAL3, AOC-6000 Plus).[11][12]
-
Sample Vials: 10 mL or 20 mL clear glass headspace vials with PTFE/silicone septa.
-
Heating and Agitation Module: Thermostatted agitator or water bath.
Visualized Experimental Workflow
The overall process from sample preparation to data analysis is depicted below.
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- 10. Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler) [mdpi.com]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Volatile Ethyl 2-propylpentanoate using Static Headspace Gas Chromatography
Abstract
This application note presents a detailed protocol for the quantitative analysis of Ethyl 2-propylpentanoate, a volatile organic compound, using Static Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID). The methodology is grounded in established principles for residual solvent analysis, such as those outlined in the United States Pharmacopeia (USP) General Chapter <467>.[1][2] We will explore the theoretical basis for headspace sampling, provide a systematic approach to method development, and deliver a comprehensive, step-by-step protocol suitable for implementation in a quality control or research environment. The causality behind each experimental parameter is explained to empower the user to adapt and troubleshoot the method effectively.
Introduction: The Rationale for Volatile Compound Analysis
This compound (also known as Ethyl valproate) is an ester that may be present in pharmaceutical products as a synthesis byproduct, a degradation product, or a residual impurity. The analysis of such volatile organic compounds (VOCs) is a critical aspect of pharmaceutical quality control. Regulatory bodies like the USP mandate the control of residual solvents to ensure patient safety, as these compounds offer no therapeutic benefit and can pose health risks.[1][3]
Static Headspace Gas Chromatography (HS-GC) is the premier technique for this application.[4][5] It offers a robust and sensitive method for analyzing volatile analytes in complex, often non-volatile, sample matrices.[5][6] By sampling only the vapor phase in equilibrium with the sample, the non-volatile matrix components are left behind, protecting the GC inlet and column from contamination and simplifying the resulting chromatogram.[4][7]
This guide provides the scientific framework and a practical, validated protocol for the determination of this compound.
Analyte Profile: Physicochemical Properties of this compound
Understanding the physicochemical properties of the target analyte is the foundation of successful headspace method development. These properties dictate the compound's tendency to partition from the sample matrix into the headspace.
| Property | Value | Significance for Headspace Analysis |
| Molecular Formula | C10H20O2 | - |
| Molecular Weight | 172.27 g/mol | Influences diffusion and chromatographic behavior. |
| Boiling Point | 195.7°C at 760 mmHg[8] | Relatively high for a typical residual solvent, requiring elevated headspace temperatures to ensure efficient volatilization. |
| Vapor Pressure | 0.413 mmHg at 25°C[8] | A direct measure of volatility. This value indicates moderate volatility at room temperature, reinforcing the need for heating. |
| Water Solubility | Soluble[8] | The analyte's solubility in the sample diluent is a key factor in partitioning. Its solubility in water suggests that matrix modification may be needed to enhance sensitivity. |
The Science of Headspace: Principles of Phase Equilibrium
Static headspace analysis operates on the principle of phase equilibrium. A sample is sealed in a vial, heated, and agitated for a specific time, allowing volatile analytes to partition between the sample phase (liquid or solid) and the gas phase (headspace) until equilibrium is reached.[5][9]
The concentration of an analyte in the gas phase (Cg), which is what is injected into the GC, is determined by its original concentration in the sample (Co), its partition coefficient (K), and the phase ratio (β).[7]
Cg = Co / (K + β)
-
Partition Coefficient (K): The ratio of the analyte's concentration in the sample phase (Cs) to its concentration in the gas phase (Cg) at equilibrium (K = Cs / Cg).[5][7] A lower K value means more analyte has partitioned into the headspace, leading to higher sensitivity. K is analyte- and matrix-dependent and is heavily influenced by temperature.[10]
-
Phase Ratio (β): The ratio of the volume of the headspace (Vg) to the volume of the sample (Vs) in the vial (β = Vg / Vs). A smaller phase ratio (i.e., a larger sample volume) generally increases the concentration in the headspace, but sufficient headspace (at least 50%) is needed for effective equilibration.[7][10]
The goal of method development is to manipulate experimental conditions to minimize K, thereby maximizing Cg and achieving the best possible sensitivity.[7]
Method Development Strategy: A Causality-Driven Approach
A robust HS-GC method is developed by systematically optimizing each parameter. The choices are dictated by the analyte's properties and the principles of phase equilibrium.
Sample Diluent Selection
The diluent must completely dissolve the sample while being compatible with headspace analysis. High-boiling-point solvents are preferred to avoid interference with the analyte peak.
-
Choice: Dimethyl sulfoxide (DMSO).
-
Rationale: DMSO has a high boiling point (189°C) and is an excellent solvent for a wide range of active pharmaceutical ingredients (APIs) and excipients.[11] This ensures it will not produce a significant peak that could interfere with this compound. Water can also be used, but DMSO is often preferred for water-insoluble articles as per USP <467> guidelines.[12]
Headspace Parameter Optimization
-
Equilibration Temperature: The temperature must be high enough to drive this compound (B.P. 195.7°C) into the headspace but should remain at least 20°C below the diluent's boiling point to prevent excessive vial pressure.[10]
-
Equilibration Time: The system must be given enough time to reach a stable equilibrium.
-
Agitation: Shaking the vial during incubation continuously renews the surface area between the liquid and gas phases, accelerating the achievement of equilibrium.[6]
-
Setting: On (Low/Medium).
-
GC Chromatography Conditions
-
Column Selection: The stationary phase must provide adequate separation of the target analyte from the diluent front and other potential volatile impurities.
-
Choice: A mid-polar 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., ZB-624, DB-624).
-
Rationale: This phase is recommended by USP for residual solvent analysis and provides excellent selectivity for a broad range of VOCs with varying polarities, making it ideal for separating esters.[11][14] A common dimension is 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
-
Detector: A Flame Ionization Detector (FID) is used.
-
Injector and Carrier Gas:
Detailed Analytical Protocol
This protocol is a validated starting point. Analysts should perform system suitability and verification according to internal SOPs and regulatory guidelines.[15]
Reagents and Materials
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO), Headspace or GC grade
-
20 mL headspace vials with PTFE/silicone septa and crimp caps
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vortex mixer
Standard Solution Preparation
-
Stock Standard (approx. 1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DMSO.
-
Working Standard (approx. 100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with DMSO.
Sample Preparation
-
Accurately weigh approximately 500 mg of the test sample into a 20 mL headspace vial.
-
Pipette 5.0 mL of DMSO into the vial.
-
Immediately seal the vial with a cap and crimp securely.
-
Gently mix on a vortex mixer until the sample is fully dissolved.
Control Preparation
-
Pipette 5.0 mL of the Working Standard (100 µg/mL) into a 20 mL headspace vial.
-
Immediately seal and crimp. This vial contains 500 µg of the analyte.
Instrumental Conditions
The following table summarizes the recommended starting conditions for the HS-GC-FID system.
| Parameter | Condition |
| Headspace Autosampler | |
| Oven Temperature | 100°C |
| Loop Temperature | 110°C |
| Transfer Line Temp. | 120°C |
| Equilibration Time | 30 min |
| Agitation | On (Medium) |
| Injection Volume | 1 mL (Loop) |
| Vial Pressurization | 1 min at 15 psi |
| Gas Chromatograph | |
| GC Column | 6% Cyanopropylphenyl-polysiloxane, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium, Constant Flow at 2.0 mL/min |
| Inlet Temperature | 200°C |
| Split Ratio | 10:1 |
| Oven Program | Initial 50°C, hold for 5 minRamp at 10°C/min to 180°CRamp at 30°C/min to 240°C, hold for 5 min |
| FID Detector | |
| Temperature | 250°C |
| H2 Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Quantification
The concentration of this compound in the sample is calculated using the peak areas from the chromatograms of the standard and sample preparations.
Concentration (ppm) = (Area_Sample / Area_Standard) * (Weight_Standard / Weight_Sample) * 1,000,000
Where:
-
Area_Sample: Peak area of this compound in the sample chromatogram.
-
Area_Standard: Peak area of this compound in the standard chromatogram.
-
Weight_Standard: Weight of standard in the standard vial (in mg).
-
Weight_Sample: Weight of sample in the sample vial (in mg).
Method Validation Overview
Any new analytical method must be validated to ensure it is suitable for its intended purpose.[4][14] The validation should be performed according to ICH Q2(R1) guidelines.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy (Recovery) | 80% - 120% recovery for spiked samples. |
| Precision (RSD%) | Repeatability (n=6): RSD ≤ 15.0%Intermediate Precision: RSD ≤ 20.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Must be sufficiently below the specification limit. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Analyte Peak | Leaky vial septum/crimp.Incorrect headspace parameters (temp too low, time too short).Transfer line or syringe clog. | Check vial crimping.[10]Re-optimize temperature and equilibration time.[16]Perform instrument maintenance. |
| Poor Peak Shape (Tailing/Fronting) | Active sites in the inlet liner or column.Condensation in the transfer line.Incorrect split ratio or carrier gas flow. | Use a deactivated liner; trim the column.Increase transfer line temperature.[10]Optimize GC parameters. |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation.Insufficient equilibration time.Fluctuations in vial pressurization. | Ensure samples are fully dissolved.Increase equilibration time to ensure equilibrium is reached.[6]Check for leaks in the autosampler gas lines.[16] |
| Carryover | High concentration sample analyzed previously.Adsorption in the sample pathway. | Run blank injections between samples.Increase transfer line and valve temperatures.[16] |
Conclusion
The Static Headspace Gas Chromatography method detailed in this note provides a robust, sensitive, and reliable approach for the quantitative determination of volatile this compound. By understanding the fundamental principles of phase equilibrium and systematically optimizing the instrumental parameters, analysts can achieve accurate and reproducible results that meet the stringent requirements of the pharmaceutical industry. This protocol serves as a comprehensive guide and a solid foundation for routine quality control testing and further method development.
References
- Title: <467> RESIDUAL SOLVENTS Source: USP-NF URL
- Title: Measuring Environmental Volatile Organic Compounds by U.S.
- Title: USP 467 Residual Solvents Guide for Pharma Manufacturers Source: ResolveMass URL
- Title: Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography Source: Persee URL
- Title: Simplex optimization of headspace factors for headspace gas chromatography determination of residual solvents in pharmaceutical Source: ResearchGate URL
- Title: Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances Source: International Journal of Pharmaceutical Science Invention URL
- Title: USP <467> Residual solvent determination in pharmaceutical products.
- Title: Development and Validation of a Headspace Gas Chromatographic Method for determination of Residual Solvents in Bosentan Monohydrate.
- Title: How to Troubleshoot and Optimize Headspace Vial Pressurization for GC Source: Chromatography Online URL
- Title: Headspace Sampling Optimization Source: SCION Instruments URL
- Title: A Technical Guide for Static Headspace Analysis Using GC Source: Restek URL
- Title: Gas Chromatography (GC)
- Title: (467)
- Title: Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material Source: PMC - NIH URL
- Title: ANALYTICAL METHOD VALIDATION REPORT: RESIDUAL SOL VENTS BY HEADSP ACE GC-FID: GLYCERIN Source: BioSpectra, Inc URL
- Title: Static Headspace Sampling Source: LCGC International URL
- Title: this compound cas no.
- Title: Static and Dynamic Headspace Analysis Source: The PAL Compendium - BGB Analytik URL
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography - Persee [pgeneral.com]
- 7. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 8. This compound, CasNo.17022-31-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 9. bgb-analytik.com [bgb-analytik.com]
- 10. Headspace Sampling Optimization | SCION Instruments [scioninstruments.com]
- 11. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispec.co.th [scispec.co.th]
- 13. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 14. ijpsi.org [ijpsi.org]
- 15. biospectra.us [biospectra.us]
- 16. How to Troubleshoot and Optimize Headspace Vial Pressurization for GC--Aijiren HPLC Vials [chromatographyselling.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 2-propylpentanoate
An in-depth guide to the purification of crude Ethyl 2-propylpentanoate, tailored for researchers and drug development professionals.
Welcome to the technical support center for the purification of this compound (also known as Ethyl valproate). This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound after synthesis?
A1: Crude this compound, typically synthesized via Fischer esterification of 2-propylpentanoic acid (valproic acid) with ethanol, contains a predictable profile of impurities derived from the reaction components and conditions.[1][2]
Common Impurities Profile:
| Impurity Category | Specific Examples | Rationale for Presence |
| Unreacted Reagents | 2-Propylpentanoic Acid, Ethanol | The Fischer esterification is an equilibrium-driven reaction; incomplete conversion is common.[3] |
| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | Strong acids are used to catalyze the reaction and must be neutralized and removed.[2] |
| Reaction By-product | Water | A direct by-product of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials.[3] |
| Side-Reaction Products | Diethyl ether (from ethanol dehydration), various oligomers | Can form under the acidic and heated conditions of the reaction. |
| Process-Related Impurities | Solvents used in synthesis (e.g., Toluene, Hexane) | If the reaction is not run neat, residual solvent will be present.[2] |
Purification Workflow Overview
A robust purification strategy is multi-step, designed to systematically remove different classes of impurities. The general workflow involves an initial extractive work-up followed by a final distillation step.
Caption: General purification workflow for this compound.
Q2: What analytical methods are most effective for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.
-
Gas Chromatography (GC): This is the ideal method for assessing purity due to the volatility of the ester and common impurities like residual ethanol. A Flame Ionization Detector (FID) provides excellent sensitivity. The United States Pharmacopeia (USP) often proposes GC methods for analyzing organic impurities in valproic acid and related substances.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used. However, because this compound lacks a strong UV chromophore, detection at low wavelengths (e.g., 210-215 nm) is necessary, which can lead to lower sensitivity and potential interference from solvents.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in sufficient quantities (>1%). It is excellent for identifying unreacted starting materials.
-
Karl Fischer Titration: Specifically used to quantify the water content in the final product, which is a critical quality attribute.
Q3: What are the critical safety precautions when handling and purifying this compound?
A3: Safety must be the top priority. Key hazards include flammability and potential health effects.
-
Flammability: this compound is a flammable liquid. All purification steps, especially distillation, must be performed away from ignition sources.[7] All equipment must be properly grounded to prevent static discharge.[7][8]
-
Handling: Always work in a well-ventilated chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves (inspect before use), and a lab coat.[9]
-
Spills: Have appropriate spill containment materials ready. For large spills, evacuate the area and ensure adequate ventilation before cleanup.[8][10]
Troubleshooting Guide
Problem 1: An emulsion formed during the aqueous base wash and the layers will not separate.
-
Question: I've added sodium bicarbonate solution to my crude product in the separatory funnel, and now I have a milky, inseparable layer between the organic and aqueous phases. How can I resolve this?
-
Answer: Emulsion formation is common when washing crude ester mixtures, often caused by the soap-like behavior of the sodium salt of the unreacted carboxylic acid (sodium valproate).
Causality: The valproate anion has a polar carboxylate head and a nonpolar alkyl tail, acting as a surfactant that stabilizes the mixture of the immiscible organic and aqueous layers. Vigorous shaking increases the surface area between the liquids, exacerbating the problem.
Solutions:
-
Primary Solution - Add Brine: The most effective method is to add a significant volume of saturated sodium chloride (brine) solution. The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out and disrupting the emulsion.[11]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the emulsion will break on its own.
-
Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously during the extraction steps.
-
Filtration (Last Resort): In stubborn cases, passing the entire mixture through a pad of Celite or glass wool can sometimes help to break the emulsion.
-
Problem 2: My final product has a low yield and smells acidic, suggesting incomplete purification.
-
Question: After distillation, my yield of this compound is lower than expected, and a faint vinegary or sharp odor remains, indicating residual valproic acid. What went wrong?
-
Answer: This issue points to two potential problems: incomplete neutralization during the work-up and/or hydrolysis of the ester.
Causality & Solutions:
-
Incomplete Neutralization: The amount of base used in the wash was insufficient to remove all the acidic catalyst and unreacted valproic acid.
-
Solution: Use a molar excess of a weak base like sodium bicarbonate in the initial wash. To verify complete neutralization, test the aqueous layer with pH paper after the final base wash; it should be neutral or slightly basic (pH 7-8).
-
-
Ester Hydrolysis: The ester can be hydrolyzed back to valproic acid and ethanol under either acidic or basic conditions, especially in the presence of excess water and heat.[3] Prolonged or overly aggressive washing with a strong base (like NaOH) can promote this reverse reaction.
-
Solution: Use a mild base (NaHCO₃ or Na₂CO₃) instead of a strong base (NaOH or KOH) for the wash. Perform the washes efficiently to minimize contact time between the ester and the aqueous layers. Ensure the reaction is driven as far to completion as possible initially to reduce the amount of water present in the crude mixture.
-
-
Problem 3: The purity of my distilled product is low, with a contaminant of a similar boiling point.
-
Question: My GC analysis after distillation shows a significant impurity peak very close to my product peak. How can I remove this?
-
Answer: Co-eluting peaks in GC often correspond to isomers or by-products with very similar boiling points, making separation by standard distillation difficult.
Causality: The synthesis of valproic acid itself can generate related impurities that may be esterified along with the main compound.[4][12] These structurally similar esters will have very close physical properties.
Solutions:
-
Improve Distillation Efficiency:
-
Technique: Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.
-
Vacuum: Optimize the vacuum pressure. A lower pressure will reduce the boiling points and may increase the boiling point difference (ΔT) between the product and the impurity.
-
Rate: Distill slowly to allow the vapor-liquid equilibrium to be established at each stage in the column.
-
-
Alternative Purification - Preparative Chromatography: If high-purity material is essential and distillation fails, column chromatography is the next logical step.
-
Method: Use silica gel as the stationary phase and a non-polar solvent system (e.g., hexane/ethyl acetate gradient). The slight polarity difference between the desired ester and the impurity should allow for separation.[13]
-
-
Caption: Troubleshooting decision tree for low purity after distillation.
Experimental Protocol: Standard Purification of this compound
This protocol assumes a starting crude product from a 1 mole scale reaction. Adjust volumes accordingly.
1. Aqueous Work-up (Liquid-Liquid Extraction)
-
Transfer the cooled, crude reaction mixture to a 2 L separatory funnel. If a non-polar solvent like toluene was used during the reaction, it can be left in. If not, dilute the crude ester with ~500 mL of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Base Wash: Add 250 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 1-2 minutes, venting frequently.[11] Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the base wash (Step 2) until the aqueous layer is no longer acidic (test with pH paper).
-
Water Wash: Add 250 mL of deionized water to the funnel. Shake gently and allow the layers to separate. Drain and discard the aqueous layer. This removes residual bicarbonate.
-
Brine Wash: Add 250 mL of saturated aqueous NaCl (brine) solution. Shake gently and allow the layers to separate. Drain and discard the aqueous layer. This step helps to remove the bulk of the dissolved water from the organic phase.[11]
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
2. Drying and Solvent Removal
-
Add ~20-30 g of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing. Let it sit for at least 15 minutes.
-
Remove the drying agent by gravity or vacuum filtration, washing the solid with a small amount of fresh organic solvent to ensure complete recovery of the product.
-
Concentrate the filtered solution using a rotary evaporator to remove the bulk of the extraction solvent.
3. Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum service. Use a short Vigreux column between the distillation flask and the condenser.
-
Transfer the crude, solvent-free ester to the distillation flask. Add boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system, ensuring it is stable at the target pressure (e.g., 20 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect and discard any initial low-boiling fractions (e.g., residual solvent).
-
Collect the main fraction of this compound at its characteristic boiling point at the applied pressure (e.g., ~90-92°C at 20 mmHg).[14]
-
Stop the distillation once the temperature begins to drop or rise sharply, indicating the end of the product fraction.
-
Vent the system carefully before turning off the vacuum pump. Weigh the collected pure product and calculate the yield.
References
- Elan Chemical. (2018, September 26).
- Google Patents. (n.d.). Liquid-liquid extraction method for the production of acrylic esters.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Thermo Fisher Scientific. (2010, May 17).
- Sigma-Aldrich. (2025, November 6).
- PPG. (n.d.).
- Fisher Scientific. (2010, November 11).
- ChemBK. (2024, April 9).
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for the preparation of 2-propyl-2-pentenoic acid and its esters.
- Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
- Reddit. (2024, July 31).
- III Analytical Methods. (n.d.).
- Pharmaffiliates. (n.d.). valproic acid and its Impurities.
- LookChem. (n.d.).
- Valproic acid extraction methods in human samples using gas chrom
- Filo. (2025, October 30). PRACTICE PROBLEM 18.13 The antiepileptic drug valproic acid is 2-propylpe...
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. (n.d.).
- Moravek, Inc. (n.d.). How Do Chemical Manufacturers Assess Purity?.
- MOLNOVA. (n.d.).
- PubChem - NIH. (n.d.).
- Patent 0835859. (2000, May 3). Process for producing valproic acid.
- Shimadzu. (n.d.). Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method.
- Wikipedia. (n.d.).
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Development and validation of a new HPLC method for valproic acid determination in human plasma and its applic
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Ethyl 2-propylpentanoate
Welcome to the technical support center for the LC-MS/MS analysis of Ethyl 2-propylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to develop robust, accurate, and reliable bioanalytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding matrix effects in the analysis of this compound, a compound often analyzed in complex biological matrices like plasma or serum.
Q1: What exactly is a "matrix effect" in LC-MS/MS?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix.[1][2][3] This interference occurs within the mass spectrometer's ion source and can lead to either a suppressed (ion suppression) or enhanced (ion enhancement) signal for your target analyte, this compound.[4][5] This phenomenon is a major concern because it can severely compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[4][6]
Q2: What are the primary causes of matrix effects when analyzing biological samples?
A: The primary culprits are endogenous components of the biological matrix that are not completely removed during sample preparation.[1] For plasma or serum analysis, the most notorious interferences are phospholipids from cell membranes.[7][8][9][10] Other significant contributors include salts, endogenous metabolites, proteins, and co-administered drugs.[1][7] These substances can compete with this compound for ionization, alter the physical properties of the ESI droplets, or physically contaminate the ion source.[3][5]
Q3: Why is Electrospray Ionization (ESI) so susceptible to matrix effects?
A: ESI is based on the formation of charged droplets and the subsequent evaporation of solvent to produce gas-phase ions. This process is highly competitive. Co-eluting matrix components can interfere by:
-
Competition for Charge: They may have a higher affinity for the limited number of available charges on the droplet surface, leaving fewer for the analyte.[3]
-
Droplet Surface Tension: Less volatile matrix components can increase the surface tension of the droplets, hindering solvent evaporation and efficient analyte ion formation.[5]
-
Analyte Neutralization: Basic compounds in the matrix can deprotonate and neutralize the protonated analyte ions.[4][5]
Q4: How do I know if my assay for this compound is suffering from matrix effects?
A: You cannot determine the presence of matrix effects simply by looking at the chromatogram of your analyte. It must be experimentally assessed. The "gold standard" quantitative method is the post-extraction spike comparison .[1] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to its response in a pure solvent solution at the same concentration. A significant difference indicates the presence of matrix effects.[1][11] Qualitative assessments, such as post-column infusion, are also valuable during method development to identify regions of suppression or enhancement in the chromatogram.[1][3]
Q5: Are there regulatory guidelines on how to evaluate and control for matrix effects?
A: Yes, major regulatory bodies including the FDA and EMA provide specific guidance on bioanalytical method validation, which includes the assessment of matrix effects.[12][13][14] They require the evaluation of matrix effects across multiple lots of matrix (e.g., from at least six different sources) to ensure the method is robust and reliable.[15] The EMA guideline is generally considered more prescriptive regarding acceptance criteria.[16][17]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific problems you may encounter during your experiments.
Issue 1: I'm seeing significant ion suppression and poor sensitivity for this compound.
Question: My signal-to-noise ratio is low, and my Lower Limit of Quantification (LLOQ) is higher than expected. How can I diagnose and fix this?
Answer: This is a classic symptom of ion suppression, likely caused by co-eluting matrix components. The primary suspect in plasma/serum is phospholipids.
Causality: this compound is a relatively nonpolar ester. Common reversed-phase chromatography may cause it to elute in the same region as glycerophosphocholines, which are notorious for causing ion suppression in positive ESI mode.[8][10][18] A simple protein precipitation sample cleanup is often insufficient to remove these lipids.[9][19]
Caption: Diagnostic and mitigation workflow for ion suppression.
1. Improved Sample Preparation (Choose one):
-
Protocol: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE separates compounds based on their differential solubility in immiscible liquids. A nonpolar solvent can effectively extract this compound while leaving polar matrix components like salts and many phospholipids in the aqueous phase.[20]
-
Steps:
-
To 100 µL of plasma sample, add the internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analyte is in a neutral state.
-
Add 600 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate 90:10 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
-
Protocol: Solid-Phase Extraction (SPE) with a Mixed-Mode Cation Exchange Cartridge
-
Rationale: This is a highly effective strategy. The reversed-phase backbone retains the analyte and lipids, while the ion-exchange functionality strongly binds and retains the phospholipids (which have a positively charged choline head group), allowing for selective elution of the neutral analyte.[19]
-
Steps:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Load: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water and load onto the cartridge.
-
Wash 1: Pass 1 mL of 0.1 M formic acid to wash away salts and polar interferences.
-
Wash 2: Pass 1 mL of methanol to wash away lipids not bound by ion-exchange.
-
Elute: Elute this compound with 1 mL of a strong organic solvent like MTBE or Ethyl Acetate.
-
Dry & Reconstitute: Evaporate the eluate and reconstitute as in the LLE protocol.
-
-
Issue 2: My results are imprecise and not reproducible across different samples.
Question: My Quality Control (QC) samples are failing, and the %CV is high. The internal standard isn't correcting for the variability. What's wrong?
Answer: High imprecision is often a direct consequence of variable matrix effects between different lots of biological matrix. If your internal standard (IS) isn't co-eluting and experiencing the exact same ionization interference as your analyte, it cannot provide proper correction.[21][22]
Causality: The composition of biological matrices varies from individual to individual.[23] One sample might have a higher concentration of lipids or other interfering substances than another, leading to different degrees of ion suppression or enhancement. If you are using an analog IS instead of a Stable Isotope Labeled (SIL) IS, even small differences in retention time or ionization behavior can lead to poor correction.[21][22]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. pharmacompass.com [pharmacompass.com]
- 18. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. scispace.com [scispace.com]
- 22. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. welch-us.com [welch-us.com]
Technical Support Center: Optimizing Injection Parameters for Ethyl 2-propylpentanoate in Gas Chromatography
Welcome to the technical support resource for the analysis of Ethyl 2-propylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during Gas Chromatography (GC) method development. Here, we address specific issues in a direct question-and-answer format, explaining the causality behind experimental choices to ensure robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter. The solutions are based on a combination of chromatographic principles and field-proven experience.
Getting Started
Q1: What are the recommended starting GC injection parameters for this compound?
A1: Proper starting parameters are crucial for efficient method development. This compound is a moderately volatile ester with a boiling point of approximately 187°C[1]. The following parameters provide a robust starting point for a standard split/splitless injector.
Rationale: The injector temperature is set significantly higher than the analyte's boiling point to ensure rapid and complete vaporization, which is essential for sharp peaks and good reproducibility. A split injection is recommended initially to handle potentially high concentrations and prevent column overload, while a deactivated liner with glass wool promotes sample mixing and vaporization while minimizing active sites[2].
Table 1: Recommended Starting GC Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Injector Type | Split/Splitless | Offers flexibility for both high (split) and trace-level (splitless) analysis[3]. |
| Injector Temp. | 250 °C | Sufficiently above the 187°C boiling point for rapid vaporization but low enough to minimize thermal degradation risk[1][4]. |
| Injection Mode | Split | Ideal for initial runs and samples >10-20 ppm to prevent column overload and ensure sharp peaks[5]. |
| Split Ratio | 20:1 to 50:1 | A good starting point to balance sensitivity with peak shape. Adjust based on analyte concentration[6]. |
| Injection Volume | 1 µL | Standard volume; larger volumes risk backflash if the liner volume is insufficient[7]. |
| Carrier Gas | Helium or Hydrogen | Constant flow rate of 1.0-1.5 mL/min. Hydrogen allows for faster analysis but check for compatibility. |
| Inlet Liner | Deactivated, Tapered, with Glass Wool | A deactivated surface is critical to prevent analyte interaction[8]. The taper guides the sample to the column, and glass wool aids vaporization and traps non-volatiles[7][9]. |
Troubleshooting Poor Peak Shape
Q2: My peaks for this compound are tailing. What are the likely causes and how can I fix this?
A2: Peak tailing, where the back half of the peak is wider than the front, is a common problem that compromises integration and reduces accuracy. It typically indicates undesirable interactions between the analyte and the GC system or suboptimal flow path conditions.
There are two primary causes: adsorption (chemical activity) and physical disruptions .[10]
-
Adsorption: this compound, while less polar than its parent acid, still possesses an ester functional group that can interact with active sites (exposed silanols) in the GC flow path. This is the most common cause of tailing for this type of compound.
-
Physical Issues: These relate to disruptions in the carrier gas flow path, which can affect all peaks, not just active compounds.
Below is a troubleshooting workflow to diagnose and resolve peak tailing.
Caption: Troubleshooting Decision Tree for Peak Tailing.
Step-by-Step Solutions:
-
Inlet Maintenance: The injector is the most common source of activity. Start by replacing the inlet liner and septum. A contaminated liner or a cored septum can expose active sites that cause tailing[11].
-
Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the injector and detector. A poor cut or incorrect placement can create dead volume, leading to tailing[10].
-
Column Contamination: If inlet maintenance doesn't work, trim 15-20 cm from the front of the column. This removes accumulated non-volatile residues and damaged stationary phase that can act as active sites.
-
Method Parameters: An injector temperature that is too low can cause slow vaporization, resulting in broader, tailing peaks. Ensure the temperature is at least 50-70°C above the analyte's boiling point[12]. For splitless injections, a low initial oven temperature is needed to focus the analytes; if it's too high, tailing can occur.
Q3: I am observing peak fronting. What does this indicate and what should I do?
A3: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing. It typically points to one of two issues: column overload or a solvent-phase mismatch .
-
Column Overload: This is the most frequent cause. Injecting too much analyte onto the column saturates the stationary phase at the injection point, causing molecules to travel ahead of the main band, resulting in a fronting peak[12].
-
Solution: Dilute your sample or increase the split ratio. For example, if you are using a 20:1 split, try increasing it to 100:1. Alternatively, reduce the injection volume from 1 µL to 0.5 µL.
-
-
Solvent-Phase Mismatch: If the sample solvent is not compatible with the column's stationary phase, it can affect how the analyte is focused at the head of the column, sometimes causing fronting.
-
Solution: this compound is soluble in common organic solvents like hexane, dichloromethane, or ethyl acetate. Ensure your chosen solvent is compatible with your GC column's stationary phase. For example, using a highly polar solvent on a non-polar column can sometimes cause peak shape issues.
-
Addressing Reproducibility and Quantitation Issues
Q4: I have poor area reproducibility between injections. What should I check?
A4: Poor area reproducibility is a critical issue for quantitative analysis. The problem almost always originates in the injection process.
-
Injector Discrimination: If the injector temperature is too low, higher-boiling compounds (like your analyte) may not vaporize as efficiently as the solvent or lower-boiling compounds, leading to inconsistent transfer to the column. Conversely, a temperature that is too high can cause degradation of thermally sensitive compounds[13].
-
Solution: Optimize the injector temperature. Start at 250°C and inject the sample at 275°C and 300°C to see if reproducibility improves for your analyte. Be aware that excessively high temperatures could cause degradation[4].
-
-
Backflash: This occurs when the sample expands upon vaporization to a volume greater than the inlet liner's capacity. The vapor cloud escapes the liner and can condense in cooler parts of the inlet, leading to sample loss, poor reproducibility, and carryover[7].
-
Solution: Ensure your liner volume is sufficient. If you suspect backflash, reduce the injection volume (e.g., from 1 µL to 0.5 µL) or use a higher split ratio. Using a liner with a larger internal diameter can also help.
-
-
Autosampler/Syringe Issues: A faulty autosampler syringe (e.g., a sticking plunger or a bubble in the syringe) can lead to inconsistent injection volumes.
-
Solution: Watch the autosampler perform an injection. Check for bubbles in the syringe. Perform a syringe wash with a suitable solvent and replace the syringe if the problem persists.
-
Tackling Contamination and Carryover
Q5: I see ghost peaks in my blank runs after analyzing this compound. What is the cause and solution?
A5: Ghost peaks are unexpected peaks that appear in your chromatogram, often during a blank run. They are typically caused by contamination from a previous injection (carryover) or from a contaminated system component[14][15].
-
Septum Bleed: Over time, the injector septum can degrade and release siloxanes or other volatile compounds, which appear as regularly spaced peaks, especially during an oven temperature ramp[16].
-
Solution: Replace the septum daily or weekly, depending on usage. Use high-quality, low-bleed septa.
-
-
Injector Contamination/Carryover: Residue from previous, more concentrated samples can remain in the injector and be introduced in subsequent runs. This is often a result of backflash[1][17].
-
Solution: Clean the injector port regularly (see Protocol 2). Using a liner with glass wool can help trap non-volatile matrix components, but the liner must be replaced frequently[2].
-
-
Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases, appearing as broad ghost peaks[1].
-
Solution: Ensure you are using high-purity (99.999% or higher) carrier gas and have functioning oxygen and moisture traps installed on the gas line.
-
Detailed Experimental Protocols
Protocol 1: Step-by-Step Optimization of Injection Method
This workflow guides you through systematically optimizing injection parameters for robust quantitative analysis of this compound.
Caption: Workflow for Injection Parameter Optimization.
Methodology:
-
Establish Initial Conditions: Set up your GC system using the parameters outlined in Table 1. Prepare a standard of this compound at a known concentration (e.g., 50 µg/mL).
-
Initial Injection: Inject the standard and evaluate the chromatogram for peak shape.
-
If tailing or fronting occurs, refer to the troubleshooting guide (FAQ Q2 & Q3) before proceeding.
-
-
Optimize Injector Temperature: Inject the standard at three different injector temperatures (e.g., 250°C, 275°C, and 300°C). Choose the temperature that provides the best peak area response without evidence of degradation (e.g., appearance of new, smaller peaks).
-
Optimize Split Ratio: If your method requires high sensitivity, you may need to switch to splitless mode. For split mode, inject the standard at different split ratios (e.g., 20:1, 50:1, 100:1). Select the lowest ratio that still provides good peak shape and avoids column overload. For splitless mode, optimize the purge activation time (typically 0.5-1.0 min) to ensure quantitative transfer without excessive band broadening.
-
Assess Reproducibility: Once the parameters are set, perform at least six replicate injections of the standard. Calculate the relative standard deviation (RSD) of the peak area. An RSD of <2% is excellent, while <5% is generally acceptable for most applications. If reproducibility is poor, investigate for backflash or syringe issues (FAQ Q4).
-
Verify Cleanliness: After the final replicate, inject a solvent blank. Check for any ghost peaks that might indicate carryover. If carryover is observed, increase the split vent flow or perform injector maintenance.
Protocol 2: Routine Injector Maintenance
Regular maintenance is the key to preventing many common GC problems, including peak tailing and poor reproducibility. Perform this procedure monthly or whenever performance degrades.
-
Cooldown: Set the injector and oven temperatures to ambient and turn off all gases. Wait for the instrument to cool completely.
-
Disassembly:
-
Remove the autosampler if one is present.
-
Unscrew the septum nut and remove the septum.
-
Loosen the column fitting and carefully lower and remove the column.
-
Unscrew the inlet weldments to access and remove the inlet liner and gold seal.
-
-
Cleaning & Replacement:
-
Replace Consumables: Always replace the septum , inlet liner , and O-ring with new parts. Do not attempt to clean and reuse liners for trace analysis, as this can create active sites[7].
-
Clean Metal Parts: Clean the metal injector components (e.g., the split vent line, inlet weldments) with appropriate solvents (e.g., methanol, followed by hexane). A soft brush or pipe cleaner can be used to remove visible residue.
-
-
Reassembly:
-
Reinstall the gold seal and the new inlet liner.
-
Reassemble the inlet weldments, ensuring a firm but not overtightened seal.
-
Trim the column (cut ~5 cm from the end) and reinstall it at the correct height.
-
Install a new septum and tighten the septum nut.
-
-
Leak Check & Conditioning:
-
Restore gas flows and use an electronic leak detector to check for leaks around the septum nut and column fitting.
-
Heat the injector and oven to your method conditions and allow the system to equilibrate for at least 30 minutes before running samples.
-
References
-
ChemBK. (2024). Ethyl valproate - Introduction. Available at: [Link]
-
Restek Corporation. (2017). GC Troubleshooting: Origins of Ghost Peaks. Available at: [Link]
-
Welch Materials. (2023). [Readers Insight] Why Do Ghost Peaks Appear?. Available at: [Link]
-
de Zeeuw, J. (n.d.). Ghost Peaks in Gas Chromatography Part I. Instrument Solutions. Available at: [Link]
-
Agilent Technologies. (n.d.). Selecting the Right Inlet Liner for Efficient Sample Transfer. Available at: [Link]
-
Hinshaw, J. V. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Chromatography Online. Available at: [Link]
-
Agilent Technologies. (n.d.). Inlet Liners for Gas Chromatography. Available at: [Link]
-
Barwick, V. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Chromatography Online. Available at: [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]
-
Metrolab. (n.d.). GC Inlet Liners – Which one should I choose? part 2. Available at: [Link]
-
Restek Corporation. (n.d.). Split vs Splitless Injection. Available at: [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC). Available at: [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Available at: [Link]
-
Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. Available at: [Link]
-
Agilent Technologies. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. Available at: [Link]
-
Restek Corporation. (2024). Split vs Splitless Injection. YouTube. Available at: [Link]
-
Restek Corporation. (2020). Split vs. Splitless Injection. YouTube. Available at: [Link]
-
Dadgar, D., et al. (2013). Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Restek Corporation. (2020). Optimizing Splitless Injections: Inlet Temperature. Available at: [Link]
-
Carlucci, G., et al. (2012). A rapid and simple procedure for monitoring valproic acid by gas chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Wang, H., et al. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science. Available at: [Link]
-
Farajzadeh, M. A., et al. (2013). Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. Journal of Chromatographic Science. Available at: [Link]
-
Van den Driessche, B., et al. (2021). Development of a “Freeze-Pour” Sample Preparation Method for the GC Analysis of Semivolatile Flavouring Chemicals Present in E-cigarette Refill Liquids. LCGC International. Available at: [Link]
-
de Oliveira, G. G., et al. (2024). Valproic acid extraction methods in human samples using gas chromatography: a review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Pieles, U., et al. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods. Available at: [Link]
-
Liggat, J. J., & Snape, C. E. (1996). Thermal Decomposition of Cyanate Ester Resins. Polymer Preprints. Available at: [Link]
-
Klee, M. (2023). Activity and Decomposition. Separation Science. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound | 17022-31-0 [m.chemicalbook.com]
- 7. Analytical method validation for related substances in sodium valproate oral solution by gas chromatography - ProQuest [proquest.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Ethyl 2-acetyl-2-propylpentanoate | C12H22O3 | CID 54454810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. stepbio.it [stepbio.it]
- 12. ethyl 2-propynoate [stenutz.eu]
- 13. This compound | 17022-31-0 [chemicalbook.com]
- 14. gcms.cz [gcms.cz]
- 15. seer.ufrgs.br [seer.ufrgs.br]
- 16. shimadzu.com [shimadzu.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Recovery of Ethyl 2-propylpentanoate During Extraction
Welcome to the technical support center for the extraction of Ethyl 2-propylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the liquid-liquid extraction of this compound. Our approach is rooted in scientific principles and extensive laboratory experience to ensure you can optimize your recovery and maintain the integrity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider for a successful extraction?
A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction protocol. Here are the critical parameters:
| Property | Value | Significance for Extraction |
| Molecular Formula | C₁₀H₂₀O₂ | Indicates a relatively non-polar, organic molecule. |
| Molecular Weight | 172.26 g/mol | --- |
| Boiling Point | ~187-196 °C | Important for downstream purification steps like distillation.[1] |
| Density | ~0.87 g/mL | Being less dense than water, it will typically be the upper layer in an aqueous extraction with a halogenated solvent. |
| Solubility | Insoluble in water; Soluble in organic solvents (alcohols, ethers, ketones).[1] | This differential solubility is the cornerstone of a successful liquid-liquid extraction. |
| pKa | Not applicable (neutral ester) | As a neutral compound, its solubility is not significantly affected by pH changes. However, any unreacted acidic starting material (valproic acid) will be. |
Q2: I'm experiencing very low recovery of my ester after extraction. What are the most common culprits?
A2: Low recovery is a frequent issue in liquid-liquid extractions. The root cause often lies in one or more of the following areas: incomplete extraction from the aqueous phase, loss of product during work-up, or unintended chemical reactions.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low recovery.
In-depth Troubleshooting Guides
Issue 1: Incomplete Extraction from the Aqueous Phase
Q: How do I choose the right organic solvent for extracting this compound?
A: The ideal extraction solvent should be immiscible with water, have a high affinity for your ester, a low boiling point for easy removal, and be relatively non-toxic.[2][3] For this compound, which is a non-polar ester, common and effective choices include:
-
Diethyl ether: Excellent solvent for many organic compounds, but highly volatile and flammable.
-
Ethyl acetate: A good balance of polarity and volatility, and it is a relatively green solvent.[4][5]
-
Dichloromethane (DCM): Denser than water, which can be advantageous for separation, but it is a suspected carcinogen.
-
Hexanes/Heptanes: Good for very non-polar compounds, but may have lower solvency for this ester compared to ethers or ethyl acetate.
Pro-Tip: Perform a small-scale test extraction with a few different solvents to empirically determine the best partition coefficient for your specific reaction mixture.
Q: How many extractions are sufficient, and what volume of solvent should I use?
A: It is a common misconception that a single extraction with a large volume of solvent is most effective. In reality, multiple extractions with smaller volumes of solvent will yield a higher recovery. A general rule of thumb is to perform at least three extractions, using a volume of organic solvent that is about one-third of the aqueous phase volume for each extraction.
Issue 2: Product Loss During Work-up
Q: I'm consistently getting a stable emulsion at the interface of my aqueous and organic layers. How can I break it?
A: Emulsion formation is a frequent problem, especially when the aqueous layer contains surfactants or finely dispersed solids.[6] Here are several techniques to break an emulsion, in order of increasing intervention:
-
Time: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel to encourage the droplets to coalesce.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic components and helping to break the emulsion.[6][7]
-
Change in pH: If the emulsion is stabilized by acidic or basic impurities, a slight adjustment in pH can sometimes break it.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a plug of glass wool or Celite can be effective.[8]
-
Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[9]
Caption: Influence of pH on impurity removal.
Experimental Protocols
Standard Liquid-Liquid Extraction Protocol for this compound
-
Preparation: Ensure your reaction mixture is at room temperature. If it's an oil, dissolve it in a suitable organic solvent (e.g., ethyl acetate) before transferring it to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds.
-
Layer Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and drain the lower aqueous layer.
-
Basic Wash (Optional): To remove acidic impurities, add a saturated solution of sodium bicarbonate. Repeat the shaking and draining process.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and break any minor emulsions.
-
Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the organic solution to remove the drying agent and then remove the solvent under reduced pressure to obtain your crude this compound.
Quantification of Recovery
To accurately determine your recovery, it's essential to quantify the amount of this compound in your final product. Common analytical techniques include:
-
Gas Chromatography (GC): An excellent method for volatile compounds like esters. [10]* High-Performance Liquid Chromatography (HPLC): Can be used if the ester is less volatile or if you need to separate it from non-volatile impurities. [10]* Quantitative Nuclear Magnetic Resonance (qNMR): A highly accurate method that doesn't require a reference standard of the analyte. [10]
References
Sources
- 1. chembk.com [chembk.com]
- 2. 2. Apparatus and Technique [chem.ualberta.ca]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Salting Out During Extraction In The Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Degradation of Ethyl 2-propylpentanoate During Sample Preparation
Introduction: This technical guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for minimizing the degradation of Ethyl 2-propylpentanoate during experimental sample preparation. By understanding the chemical vulnerabilities of this ester, you can implement robust protocols that ensure the accuracy and reproducibility of your results. This document is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.
Part 1: Understanding the Instability of this compound
Q1: What are the primary chemical pathways that lead to the degradation of this compound?
A1: this compound, like other esters, is susceptible to degradation primarily through two mechanisms:
-
Hydrolysis: This is the most significant degradation pathway. The ester bond is cleaved by water in a reaction that is catalyzed by both acids and bases.[1] This results in the formation of 2-propylpentanoic acid (more commonly known as valproic acid) and ethanol.[2][3] The rate of hydrolysis is highly dependent on the pH of the solution.
-
Oxidation: The alkyl chains of the ester can undergo oxidation, particularly when exposed to strong oxidizing agents.[4] This can lead to a variety of degradation products that may interfere with analytical measurements.
Part 2: Troubleshooting Common Sample Preparation Issues
Q2: My analytical results for this compound are inconsistent and show poor recovery. What are the likely causes?
A2: Inconsistent results and low recovery are often symptomatic of degradation occurring during your sample preparation workflow. The most probable causes include:
-
pH-Induced Hydrolysis: If your sample matrix or the solvents used in extraction are acidic or basic, you can inadvertently accelerate the hydrolysis of your analyte.
-
Elevated Temperatures: Heat can increase the rate of both hydrolysis and oxidation.[5]
-
Prolonged Exposure to Aqueous Environments: The longer your sample is in contact with water, the greater the opportunity for hydrolysis.[6]
-
Improper Storage: Storing samples at room temperature, in the presence of moisture, or exposed to light can lead to significant degradation over time.[7]
Q3: I am using solid-phase extraction (SPE) and experiencing low analyte recovery. How can I troubleshoot this?
A3: Low recovery in SPE can be due to several factors. Here is a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps | Rationale |
| Analyte Breakthrough | Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the pH of the sample to be near neutral (pH 6-8) to maximize retention on a non-polar sorbent. | Improper conditioning can lead to channeling, and a non-optimal pH can decrease the analyte's affinity for the sorbent.[8][9] |
| Incomplete Elution | Increase the strength of your elution solvent. For a C18 cartridge, this may involve increasing the percentage of organic solvent. Ensure your elution solvent volume is sufficient to completely desorb the analyte. | The elution solvent must be strong enough to overcome the interactions between the analyte and the sorbent.[8][9] |
| Degradation on the Cartridge | Minimize the time the sample is on the SPE cartridge. Ensure all solvents are of high purity and free from acidic or basic contaminants. | Prolonged exposure to the solid phase, especially if it has residual acidic or basic sites, can catalyze degradation. |
Experimental Workflow: Solid-Phase Extraction Optimization
Sources
- 1. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 2. chembk.com [chembk.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tsfx.edu.au [tsfx.edu.au]
- 7. This compound | 17022-31-0 | MOLNOVA [molnova.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. welch-us.com [welch-us.com]
"selection of a suitable internal standard for Ethyl 2-propylpentanoate"
Technical Support Center: Gas Chromatography (GC) Analysis
Introduction: The Critical Role of an Internal Standard
Accurate quantification of Ethyl 2-propylpentanoate is essential in diverse fields, from its use as a pharmaceutical intermediate to its application as a fragrance component. In gas chromatography (GC), achieving high precision and accuracy hinges on correcting for variations inherent in the analytical process, such as minor differences in injection volume or detector response. An internal standard (IS) is a known amount of a distinct compound added to every sample and standard, serving as a reference point to normalize the analyte's signal[1][2][3]. The ratio of the analyte's peak area to the IS peak area is used for quantification, effectively canceling out many sources of random and systematic error[1][3]. This guide provides a comprehensive framework for selecting, validating, and troubleshooting an internal standard for the robust analysis of this compound.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the fundamental criteria for selecting an internal standard for this compound?
A1: The selection of an internal standard is the most critical step in developing a reliable quantitative method. The ideal IS must behave as a chemical and physical proxy for this compound throughout the entire analytical workflow, from sample preparation to detection. The primary selection criteria are as follows:
-
Chemical Similarity: The IS should ideally share the same functional group (in this case, an ester) and have similar polarity and volatility to this compound. This ensures it behaves comparably during any extraction steps and within the GC inlet and column[4][5][6].
-
Chromatographic Resolution: The IS must be fully separated from the analyte (this compound) and all other components in the sample matrix. A chromatographic resolution (Rs) of greater than 1.5 is the standard for baseline separation, preventing peak overlap and ensuring accurate integration[5].
-
Non-Interference: The chosen compound must be absent in the original, unspiked sample matrix[3][7]. You must verify this by running a matrix blank.
-
Stability and Purity: The IS must be chemically inert, not reacting with the analyte or sample matrix, and stable during storage and analysis[5]. Furthermore, it must be available in a high and verifiable purity to ensure accurate preparation of stock solutions[7].
-
Elution Proximity: While needing to be resolved, the IS should elute relatively close to the analyte. This minimizes the impact of any instrument performance drift over the course of the chromatographic run[2][4].
The following workflow diagram illustrates the decision-making process for selecting a suitable internal standard.
Caption: Workflow for Internal Standard (IS) Selection.
Q2: What specific compounds are recommended as internal standards for this compound?
A2: Based on the properties of this compound (MW: 172.26, BP: ~196°C, ester functional group)[8][9], several candidates can be considered. The choice depends on the detector being used (e.g., FID or MS) and the complexity of the sample matrix.
| Candidate Internal Standard | Molecular Formula | MW ( g/mol ) | BP (°C) | Rationale & Considerations |
| Ethyl Decanoate | C12H24O2 | 200.32 | 245 | Primary Recommendation (FID/MS): As an ethyl ester, it has very similar chemical properties, ensuring it tracks well with the analyte during sample prep and GC analysis. Its higher boiling point suggests it will elute after this compound on most non-polar to mid-polar columns, which is often desirable. |
| Ethyl Nonanoate | C11H22O2 | 186.29 | 227 | Alternative Ester: Similar to ethyl decanoate, this compound shares the same functional group. Its properties are slightly closer to the analyte, which may be advantageous if extraction efficiency is a major concern. Elution order should be confirmed. |
| Tridecane | C13H28 | 184.36 | 235 | Secondary Recommendation (FID): This n-alkane is non-polar and chemically inert. It is a viable option if ester-based standards are unavailable or show interference. Caution: Its different polarity may cause it to behave differently during liquid-liquid extractions, potentially compromising accuracy if analyte recovery varies. |
| This compound-d5 | C10H15D5O2 | 177.30 | ~196 | Gold Standard (GC-MS): A stable isotope-labeled version of the analyte is the ideal IS for mass spectrometry[10][11]. Its physical and chemical properties are nearly identical, meaning it co-elutes and corrects for matrix effects and ionization suppression most effectively[10]. However, it is often more expensive and may not be readily available. |
Q3: How do I experimentally validate my chosen internal standard?
A3: Once a promising candidate is selected, you must perform a rigorous experimental validation to ensure it is suitable for your specific method and matrix. This process confirms that the assumptions about the IS's behavior are correct[12].
Objective: To confirm the chosen IS (e.g., Ethyl Decanoate) is free from interference, is resolved from the analyte, and provides a linear response.
Materials:
-
This compound (analyte) standard
-
Ethyl Decanoate (internal standard) standard
-
Solvent (e.g., 2-Propanol, GC-grade)[13]
-
Representative sample matrix (without analyte or IS)
Procedure:
-
Prepare Stock Solutions:
-
Accurately prepare a concentrated stock solution of this compound (e.g., 10 mg/mL in 2-Propanol).
-
Accurately prepare a concentrated stock solution of the internal standard, Ethyl Decanoate (e.g., 10 mg/mL in 2-Propanol).
-
-
Determine Retention Times and Purity:
-
Inject a solution of only this compound to determine its retention time and confirm its purity.
-
Inject a solution of only Ethyl Decanoate to determine its retention time and confirm its purity.
-
-
Check for Matrix Interference:
-
Prepare and analyze a sample of your matrix (matrix blank) that has been through the entire sample preparation procedure.
-
Acceptance Criterion: The chromatogram must show no significant peaks at or near the retention times of the analyte or the IS.
-
-
Confirm Chromatographic Resolution:
-
Prepare a solution containing both the analyte and the IS at a mid-range concentration.
-
Analyze this solution to confirm that the two peaks are baseline separated (Rs > 1.5). If not, the GC temperature program or column must be optimized.
-
-
Construct the Calibration Curve:
-
Prepare a series of at least five calibration standards. Each standard will have a constant concentration of the internal standard and a variable concentration of the analyte.
-
Example: Pipette a fixed volume of the IS stock into five volumetric flasks. Then add increasing volumes of the analyte stock to each flask and dilute to volume with the solvent.
-
Inject each calibration standard in triplicate.
-
For each injection, calculate the Peak Area Ratio: (Peak Area of Analyte) / (Peak Area of IS).
-
Plot the Peak Area Ratio (y-axis) against the Analyte Concentration (x-axis).
-
-
Assess Linearity:
-
Perform a linear regression on the calibration curve data.
-
Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.995, indicating a strong linear relationship.
-
The diagram below outlines this validation workflow.
Caption: Experimental Workflow for Internal Standard Validation.
Q4: I'm seeing poor precision in my results. How can I troubleshoot my internal standard method?
A4: Poor precision (%RSD) is a common issue that often points to a problem with how the internal standard is being used or how it is interacting with the system.
-
Issue: Inconsistent Peak Area Ratios.
-
Probable Cause: The internal standard is being added inconsistently or at a late stage of sample preparation. An IS can only correct for variations that occur after it has been added[1].
-
Solution: Ensure the IS is added using a calibrated positive displacement pipette at the very beginning of the sample preparation process. This allows it to account for variability in extraction, evaporation, and reconstitution steps.
-
-
Issue: Non-Linear Calibration Curve.
-
Probable Cause: The concentration of the IS or analyte may be outside the linear dynamic range of the detector. Alternatively, the IS and analyte may have very different chemical properties, leading to disparate behavior at high concentrations.
-
Solution: Dilute the calibration standards and samples to ensure both the analyte and IS fall within the detector's linear range. If the problem persists, reconsider the choice of IS, selecting one with greater chemical similarity to this compound[5].
-
-
Issue: IS Peak Disappears or is Distorted in certain samples.
-
Probable Cause: The IS may be reacting with a component in the sample matrix or degrading.
-
Solution: Investigate the chemical compatibility of the IS with your sample matrix components[14]. Run a matrix-spiked sample over time to check for IS stability. If degradation is confirmed, a more inert IS, such as an n-alkane, may be necessary.
-
References
-
Environics, Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration. [Link]
-
Snow, N. H. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. LCGC. [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Chemistry For Everyone. (2025). What Is An Internal Standard In Gas Chromatography?. YouTube. [Link]
-
Destaillats, F., et al. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Agricultural and Food Chemistry. [Link]
-
dos Santos, N. A., et al. (2018). Fatty esters used as internal standard in GC esters content determination methods. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 2-acetyl-2-propylpentanoate. [Link]
-
PubChem. (n.d.). 2-Ethyl-2-propylpentanoate. [Link]
-
LookChem. (n.d.). Cas 17022-31-0,this compound. [Link]
-
Ríos-López, F., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Acta Universitaria. [Link]
-
ResearchGate. (2014). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?. [Link]
-
National Institutes of Health (NIH). (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]
-
de Souza, I. M. L., et al. (2024). Valproic acid extraction methods in human samples using gas chromatography: a review. Journal of Applied Pharmaceutical Science. [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ETHYL VALPROATE. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
PubChem. (n.d.). Pentanoic acid, 2-ethyl-2-propyl-. [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. youtube.com [youtube.com]
- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. environics.com [environics.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
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- 9. This compound, CasNo.17022-31-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
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- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raccefyn.co [raccefyn.co]
- 13. 2-Propanol for gas chromatography ECD and FID SupraSolv 67-63-0 [sigmaaldrich.com]
- 14. coleparmer.com [coleparmer.com]
Technical Support Center: Accelerating Ethyl 2-propylpentanoate Quantification
Welcome to the technical support center for the rapid quantification of Ethyl 2-propylpentanoate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows. As Senior Application Scientists, we understand that in fields like therapeutic drug monitoring (TDM) and high-throughput screening, time is a critical resource. Conventional gas chromatography (GC) methods, while robust, can present significant bottlenecks, with analysis times often exceeding 30-60 minutes per sample.[1] This guide provides in-depth, field-proven answers to common challenges, helping you reduce analysis time without compromising data quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary bottlenecks that extend the analysis time for this compound?
The two most significant bottlenecks in the quantification of this compound and its parent compound, valproic acid, are sample preparation and the chromatographic run time .
-
Sample Preparation: Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective but notoriously laborious and time-consuming.[2] These multi-step processes, involving solvent handling, vortexing, centrifugation, and evaporation, can consume the majority of the total analysis time, severely limiting sample throughput.
-
Chromatographic Run Time: Conventional GC methods are often designed with long capillary columns (e.g., 30-60 meters) and slow temperature ramp rates (e.g., 5-10°C/min) to ensure high-resolution separation.[3] While effective, this conservative approach leads to lengthy run times, often between 15 and 90 minutes, which is impractical for large sample batches.[3]
Q2: What are the most effective strategies to overcome these bottlenecks?
A two-pronged approach targeting both sample preparation and chromatography is the most effective strategy.
-
For Sample Preparation: The goal is to replace complex, multi-step extraction procedures with streamlined, faster techniques. Highly effective modern alternatives include:
-
Supported Liquid Extraction (SLE): Simplifies LLE by immobilizing the aqueous sample on a diatomaceous earth support, eliminating the need for manual shaking and separation of emulsions.[4]
-
Headspace Solid-Phase Microextraction (HS-SPME): An automatable, solvent-free technique that extracts volatile analytes like this compound from the headspace above the sample, combining extraction and concentration into a single step.[2][5]
-
Protein Precipitation: For plasma or serum samples, this is a very rapid method involving the addition of a solvent (like acetonitrile or methanol) to crash out proteins, followed by centrifugation.[6]
-
-
For Chromatography: The key is to adopt Fast GC or Ultra-Fast GC (UFGC) principles. This involves a synergistic optimization of three core components:
-
Column Dimensions: Switching to shorter (e.g., 10-15 m) and narrower internal diameter (e.g., 0.1-0.18 mm) columns.[7] This reduces the distance the analyte travels and the time required for diffusion, leading to sharper peaks in a shorter time.
-
Carrier Gas: Using hydrogen as a carrier gas instead of helium. Hydrogen has a higher optimal linear velocity, allowing for faster flow rates without a significant loss of separation efficiency.
-
Temperature Programming: Employing very fast temperature ramp rates (e.g., >40°C/min).[3] This is crucial to ensure that analytes are eluted quickly from the shorter column before significant band broadening can occur. UFGC systems can achieve ramp rates of over 1000°C/min.[8]
-
By combining a rapid sample preparation technique with a Fast GC method, total analysis time per sample can often be reduced from over an hour to just a few minutes.[9]
Troubleshooting & Optimization Guides
My sample preparation is too slow. How do I choose and implement a faster alternative?
The choice of a rapid sample preparation method depends on your sample matrix, required sensitivity, and available equipment.
Decision Workflow for Rapid Sample Preparation
Caption: Decision tree for selecting a rapid sample preparation method.
Protocol: Rapid Sample Cleanup using Supported Liquid Extraction (SLE)
This protocol is designed for the extraction of this compound from a 200 µL plasma sample and is significantly faster than traditional LLE.
Materials:
-
ISOLUTE® SLE+ 400 µL plate or cartridges
-
Plasma sample (pre-treated with internal standard)
-
Water-immiscible organic solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether (MTBE))[4]
-
Collection plate or vials
-
Plate evaporator
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma sample, add 200 µL of 1% formic acid in water. Vortex briefly to mix. This step ensures the analyte is in a neutral form for efficient extraction.
-
Load: Load the entire 400 µL of the pre-treated sample onto the SLE+ plate or cartridge. Apply a light pulse of vacuum or positive pressure to initiate the flow of the sample onto the sorbent.
-
Wait: Allow the sample to adsorb onto the diatomaceous earth support for 5 minutes.[4] During this time, the aqueous sample spreads over the large surface area of the support, forming a thin film.
-
Elute: Add 1.0 mL of ethyl acetate to the cartridge. Allow the solvent to percolate through the support via gravity. The water-immiscible solvent flows over the aqueous film, efficiently partitioning the this compound into the organic phase while leaving polar matrix components (salts, proteins) behind.
-
Evaporate & Reconstitute: Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 mobile phase A/B or ethyl acetate) for GC-MS analysis.
Q3: How do I shorten my GC run time from 30 minutes to under 5 minutes?
Transitioning to a Fast GC method is essential. This requires a holistic adjustment of your column and instrument parameters. Simply shortening the column without other changes will result in poor resolution.
Workflow for Fast GC Method Development
Caption: Workflow for converting a conventional GC method to a Fast GC method.
Data Presentation: Conventional vs. Fast GC Method Comparison
The following table illustrates the typical parameter changes and expected outcomes when converting a conventional GC method to a Fast GC method for this compound analysis.
| Parameter | Conventional GC Method | Fast GC Method | Rationale for Change |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | 10 m x 0.10 mm ID, 0.10 µm film | Shorter path and smaller diameter reduce analysis time and improve efficiency.[7] |
| Carrier Gas | Helium | Hydrogen | Hydrogen allows for higher optimal linear velocities, enabling faster separations. |
| Flow Rate | ~1.0 mL/min | ~0.8 mL/min (Constant Velocity ~50 cm/s) | Optimized for the carrier gas and column dimensions to maintain efficiency at speed. |
| Oven Program | 50°C (1 min) to 250°C at 10°C/min | 50°C (0.5 min) to 280°C at 50°C/min | Rapid heating is essential to elute peaks quickly from the shorter column.[8] |
| Injection | Split 20:1 | Split 100:1 | A higher split ratio creates a narrower injection band, which is critical for maintaining sharp peaks in a fast run. |
| Expected Run Time | ~25 minutes | ~4 minutes | A >5-fold reduction in chromatographic time.[8] |
| Expected Outcome | Good resolution, broad peaks | Good resolution, very sharp peaks | Fast GC maintains or improves resolution while dramatically increasing throughput. |
Q4: I've developed a rapid quantification method. What are the essential validation parameters I need to confirm its reliability?
Method validation is a critical step to ensure your rapid method is fit for purpose.[10] According to international guidelines like ICH Q2(R1), your validation must demonstrate the reliability, reproducibility, and accuracy of your method for its intended application.[11]
Key Validation Parameters for a Rapid Quantitative Method:
-
Specificity/Selectivity: Demonstrate that you can quantify this compound without interference from matrix components, impurities, or other analytes. This is typically done by analyzing blank matrix samples and spiked samples.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise. This involves analyzing a series of standards at different concentrations (typically 5-6 levels) and performing a linear regression analysis (R² > 0.99 is a common target).[12]
-
Accuracy: Assess the closeness of your measured value to the true value. This is determined by analyzing samples with known concentrations (e.g., spiked matrix samples at low, medium, and high levels) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method over a short interval by the same analyst with the same equipment.[13]
-
Intermediate Precision (Inter-assay precision): Evaluates the method's robustness by assessing variations within the lab (e.g., different days, different analysts, different equipment).[13]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of the analyte that can be reliably detected.
-
LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision. For trace analysis, confirming that the LOQ is fit for purpose is a minimum requirement.[10]
-
-
Robustness: A deliberate variation of method parameters (e.g., GC oven temperature, flow rate) to assess the method's reliability during normal use. Full robustness testing may not be required in early development, but solution stability is a key component.[12]
By systematically evaluating these parameters, you can build a comprehensive validation package that provides confidence in the data generated by your rapid analytical method.
References
-
Sample Preparation. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
da Silva, A. C. R., et al. (2024). Valproic acid extraction methods in human samples using gas chromatography: a review. Annals of Phytomedicine. Retrieved from [Link]
-
Popa, D. S., et al. (2009). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Farmacia, 57(6). Retrieved from [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2013). A rapid and simple procedure for monitoring valproic acid by gas chromatography. Italian Journal of Medicine. Retrieved from [Link]
-
Chromatography Online. (n.d.). What is Ultra-fast Gas Chromatography (UFGC)? Chromatography Online. Retrieved from [Link]
-
LCGC. (2017). Ultrafast Gas Chromatography: Key Considerations in Method Development. LCGC. Retrieved from [Link]
-
Nakaoka, M., & Rosenfeld, J. M. (1979). Gas-chromatographic analysis for valproic acid as phenacyl esters. Clinical Chemistry, 25(7), 1289-1292. Retrieved from [Link]
-
Ximbio. (n.d.). Rapid and Effective Therapeutic Drug Monitoring System Utilizing Sealed Thin Layer Chromatography Cartridges. Ximbio. Retrieved from [Link]
-
International Labmate. (2011). Ultra-Fast Gas Chromatography: Stepping onto The Analyte Superhighway. International Labmate. Retrieved from [Link]
-
Gandhimathi, R., et al. (2023). A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid. Annals of Phytomedicine, 12(2), 216-219. Retrieved from [Link]
-
Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. Shared Research Facilities. Retrieved from [Link]
-
US Food and Drug Administration. (n.d.). Dynamic headspace GC-MS method to detect volatile extractables from medical device materials. FDA. Retrieved from [Link]
-
NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. NATA. Retrieved from [Link]
-
Welke, J. E., et al. (2014). Quantitative analysis of headspace volatile compounds using comprehensive two-dimensional gas chromatography and their contribution to wine aroma. Food Research International, 59, 85-99. Retrieved from [Link]
-
ChemBK. (2024). Ethyl valproate. ChemBK. Retrieved from [Link]
-
Baimpos, T., et al. (2018). Advanced sampling, sample preparation and combination of methods applicable in analysis of compounds in aged and deacidified paper. Molecules, 23(11), 2971. Retrieved from [Link]
-
Popa, D. S., et al. (2014). HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. Molecules, 19(7), 10393-10407. Retrieved from [Link]
-
Cheng, C., & Li, W. (2007). Quantification of valproic acid and its metabolite 2-propyl-4-pentenoic acid in human plasma using HPLC-MS/MS. Journal of Chromatography B, 850(1-2), 206-212. Retrieved from [Link]
-
Dong, M. W., et al. (2011). GMPs for Method Validation in Early Development: An Industry Perspective (Part II). Pharmaceutical Technology, 35(3). Retrieved from [Link]
-
Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Shimadzu. Retrieved from [Link]
-
Shimadzu. (n.d.). Aromas and Odors. Shimadzu. Retrieved from [Link]
-
Studzińska, S., & Gutarowska, B. (2022). Use of TLC-Densitometric Method for Determination of Valproic Acid in Capsules. Processes, 10(2), 223. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-acetyl-2-propylpentanoate. PubChem. Retrieved from [Link]
-
da Silva, A. C. R., et al. (2024). Valproic acid extraction methods in human samples for gas chromatography analysis: a review. ResearchGate. Retrieved from [Link]
-
Leondiadis, L., et al. (2023). Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Molecules, 28(4), 1902. Retrieved from [Link]
-
Kuhnt, K., et al. (2010). 2-Propanol in the mobile phase reduces the time of analysis of CLA isomers by silver ion-HPLC. Journal of Chromatography B, 878(1), 88-91. Retrieved from [Link]
-
Musenga, A., et al. (2006). Determination of Valproic Acid (2-Propylpentanoic acid) in Human Plasma by Capillary Electrophoresis with Indirect UV Detection. ResearchGate. Retrieved from [Link]
-
Miller, J. (2010). Developing a Validation Strategy for Rapid Microbiological Methods. American Pharmaceutical Review. Retrieved from [Link]
-
Beauchamp, J. D., et al. (2016). Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material. Journal of Chromatography A, 1448, 77-85. Retrieved from [Link]
-
Baffi, R., et al. (2005). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International, 18(11). Retrieved from [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Retrieved from [Link]
-
Colon, I., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 742854. Retrieved from [Link]
-
Albero-Mansanet, N., et al. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. Molecules, 28(11), 4297. Retrieved from [Link]
-
Colon, I., et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry, 9, 742854. Retrieved from [Link]
-
Biotage. (n.d.). Sample Preparation for Fentanyl Analogs in Whole Blood. LabRulez. Retrieved from [Link]
-
Kumar, A., et al. (2013). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Scholars Research Library. Retrieved from [Link]
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"impact of reaction temperature on Ethyl 2-propylpentanoate purity"
Technical Support Center: Synthesis of Ethyl 2-propylpentanoate
A Guide to Understanding and Troubleshooting the Impact of Reaction Temperature on Product Purity
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the esterification process, with a specific focus on the critical role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the Fischer esterification of 2-propylpentanoic acid to form this compound?
A1: Temperature is a critical parameter in the synthesis of this compound via Fischer esterification for two primary reasons:
-
Kinetics (Reaction Rate): The esterification of a carboxylic acid with an alcohol is not instantaneous. Heat is required to provide the necessary activation energy for the reaction to proceed at a practical rate.[1][2] Increasing the temperature accelerates the reaction, allowing the system to reach equilibrium faster.
-
Equilibrium: Fischer esterification is a reversible reaction where 2-propylpentanoic acid and ethanol react to form this compound and water.[3][4] While the reaction is nearly thermoneutral, meaning temperature has a minimal effect on the equilibrium constant itself, maintaining an appropriate temperature (typically at reflux) is essential for the effective removal of water, which drives the equilibrium toward the product side, in accordance with Le Châtelier's principle.[5]
Q2: My reaction yield is very low, and analysis shows a large amount of unreacted 2-propylpentanoic acid. Could the temperature be too low?
A2: Yes, a low reaction temperature is a very likely cause for low conversion and, consequently, a low yield.
If the temperature of the reaction mixture is insufficient, the system will not have enough energy to overcome the activation energy barrier at an adequate pace.[2] This results in slow reaction kinetics, meaning the time allotted for the reaction may not be enough to reach equilibrium. The result is a crude product containing significant amounts of unreacted starting materials. For this specific synthesis, the reaction is typically conducted at the reflux temperature of the excess reagent, which is usually ethanol (boiling point ~78°C). Operating significantly below this temperature will drastically slow down the formation of the ester.
Q3: I'm observing significant impurities in my final product after distillation. Could the reaction temperature have been too high? What are the most probable side reactions?
A3: Absolutely. An excessively high reaction temperature is a primary cause of impurity formation. While higher temperatures increase the rate of the desired esterification, they disproportionately accelerate competing side reactions, particularly involving the alcohol (ethanol).
The two main side reactions at elevated temperatures are:
-
Symmetrical Ether Formation: In the presence of a strong acid catalyst, ethanol can undergo intermolecular dehydration to form diethyl ether. This reaction becomes significant at temperatures around 130-140°C.[6][7]
-
Alkene Formation (Elimination): At even higher temperatures (typically >150°C), ethanol can undergo an acid-catalyzed intramolecular dehydration (E2 elimination) to produce ethylene gas.[8] This not only creates impurities but also results in the loss of a key reagent.
These side reactions consume the ethanol that should be reacting with the carboxylic acid, reducing the overall yield of the desired ester and introducing byproducts that can be difficult to separate due to their volatility.
Troubleshooting Guide: Temperature Effects
This table summarizes the expected outcomes at different temperature ranges for the acid-catalyzed reaction between 2-propylpentanoic acid and excess ethanol.
| Temperature Range | Expected Outcome on Reaction Rate | Predominant Reaction(s) | Impact on Final Purity |
| < 60°C | Very slow kinetics | Minimal esterification | High purity is achievable, but conversion is impractically low. The crude product is mostly starting materials. |
| ~78°C (Reflux) | Optimal rate for ester formation | Fischer Esterification (Desired) | High Purity. This is the ideal temperature to balance reaction rate while minimizing side reactions. |
| 130-150°C | Very fast kinetics | Fischer Esterification, Diethyl Ether Formation [6] | Reduced Purity. Significant amounts of diethyl ether will be present, complicating purification. |
| > 150°C | Extremely fast kinetics | Fischer Esterification, Diethyl Ether Formation, Ethylene Formation [8] | Low Purity. Multiple byproducts are formed, and reagent loss occurs due to gas evolution. |
Visualizing the Impact of Temperature
The following diagram illustrates how temperature choices influence the reaction pathway and final product purity.
Caption: Logical flow of temperature's impact on reaction outcome.
Experimental Protocol and Workflow
Recommended Protocol for Synthesis of this compound
This protocol is a representative procedure for a lab-scale synthesis, emphasizing temperature control.
Materials:
-
2-propylpentanoic acid (Valproic acid)
-
Absolute Ethanol (200 proof), excess
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-propylpentanoic acid (1.0 eq) and absolute ethanol (3.0 to 5.0 eq). The ethanol serves as both a reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (approx. 3-5 mol% relative to the carboxylic acid) to the mixture.
-
Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux using a heating mantle. The reflux temperature should stabilize around 78-80°C. Maintain this reflux for 2-4 hours. This is the critical temperature control step.
-
Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.
-
Workup - Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the acidic catalyst and any unreacted 2-propylpentanoic acid. Swirl gently and vent frequently to release the CO₂ gas that evolves. Continue adding until gas evolution ceases.
-
Workup - Extraction: Allow the layers to separate. Remove the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying: Transfer the organic layer to a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter to remove the drying agent. Remove the excess ethanol using a rotary evaporator. Purify the remaining crude ester by fractional distillation under reduced pressure to obtain pure this compound.
-
Analysis: Confirm the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Q4: What is the best analytical method to assess the purity of this compound and identify temperature-related impurities?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and recommended analytical technique for this purpose.[9]
-
Gas Chromatography (GC): Provides excellent separation of volatile and semi-volatile compounds. It can effectively separate this compound from the lower-boiling ethanol, the higher-boiling 2-propylpentanoic acid, and potential byproducts like diethyl ether. The retention times allow for the identification of known compounds, and the peak area provides a quantitative measure of their relative abundance.
-
Mass Spectrometry (MS): Acts as a powerful detector for GC. As each separated component elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum is a unique fingerprint that allows for the positive identification of each compound, including unknown impurities, by comparing it to spectral libraries.[10]
This hyphenated technique is ideal for confirming the identity of your desired product and for identifying and quantifying impurities that may have resulted from incorrect reaction temperatures.
References
-
[Fischer Esterification. (n.d.). University of Missouri–St. Louis.]([Link] Esterification.pdf)
Sources
- 1. Ethylene and diethyl-ether production by dehydration reaction of ethanol over different heteropolyacid catalysts [open.metu.edu.tr]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. athabascau.ca [athabascau.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN105481661A - Method for preparing diethyl ether by using ethanol - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: Troubleshooting the Synthesis of Ethyl 2-propylpentanoate
Welcome to the technical support center for the synthesis of Ethyl 2-propylpentanoate, a key intermediate in the production of pharmaceuticals like Valproic Acid.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this esterification reaction, with a specific focus on how reaction time influences the formation of by-products. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your synthetic protocols, enhance product purity, and ensure reproducible results.
I. Frequently Asked Questions (FAQs)
Here we address common issues encountered during the synthesis of this compound.
Q1: My reaction has proceeded for the recommended time, but the yield of this compound is lower than expected. What are the potential causes related to reaction time?
A1: Low yield, even after the prescribed reaction time, often points to an incomplete reaction or the prevalence of side reactions. Here's a breakdown of the likely causes:
-
Reversible Reaction Equilibrium: The Fischer-Speier esterification, a common method for synthesizing this compound from 2-propylpentanoic acid (valproic acid) and ethanol, is a reversible process.[2][3][4] If the reaction time is insufficient, the equilibrium may not have shifted sufficiently towards the product side. Conversely, an excessively long reaction time does not guarantee a higher yield and can promote the formation of by-products.[5][6]
-
Insufficient Water Removal: Water is a by-product of the esterification reaction.[7] Its accumulation can shift the equilibrium back towards the reactants, thereby lowering the yield of the desired ester.[3] While extending the reaction time might seem like a solution, it is more effective to actively remove water as it forms, for example, by using a Dean-Stark apparatus.
-
Catalyst Deactivation: The acid catalyst (e.g., sulfuric acid) can be neutralized or deactivated over time, especially if impurities are present in the starting materials. This would slow down the reaction rate, leading to lower yields within the expected timeframe.
Q2: I've noticed an increase in unknown impurities in my final product when I extend the reaction time. What are these by-products and why do they form?
A2: Extending the reaction time can indeed lead to the formation of several by-products.[5] The most common impurities in the synthesis of this compound include:
-
Diethyl Ether: This is a common by-product in acid-catalyzed reactions involving ethanol. At elevated temperatures and with prolonged reaction times, the acid catalyst can promote the dehydration of two ethanol molecules to form diethyl ether.
-
Self-condensation Products of 2-propylpentanoic Acid: Carboxylic acids, under acidic conditions and with extended heating, can undergo self-condensation to form anhydrides or other oligomeric species.[8] While less common for sterically hindered acids like 2-propylpentanoic acid, it remains a possibility with prolonged reaction times.
-
Elimination Products: Although 2-propylpentanoic acid itself is not prone to elimination, impurities in the starting material or side reactions involving the alcohol could lead to unsaturated by-products. For instance, α-propyl-β-ethyl-acrylic acid and its esters have been identified as potential by-products in some synthetic routes of valproic acid.[9]
Q3: Can a shorter reaction time lead to a purer product, even if the yield is slightly lower?
A3: Yes, in some cases, a shorter reaction time can result in a higher purity product.[5] This is because the formation of certain by-products is kinetically slower than the main esterification reaction. By stopping the reaction before these side reactions become significant, you can isolate a cleaner product. This is often a trade-off between yield and purity that needs to be optimized for your specific application. A time-course study is the best way to determine the optimal reaction time that provides an acceptable balance of yield and purity.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues you might encounter.
| Observed Issue | Potential Cause (Reaction Time Related) | Troubleshooting Steps & Explanation |
| Low Conversion of 2-propylpentanoic Acid | Insufficient reaction time. | 1. Perform a Time-Course Study: Monitor the reaction progress at regular intervals (e.g., every hour) using techniques like GC-MS or NMR to determine the point at which the conversion plateaus. This will establish the optimal reaction time under your specific conditions. 2. Verify Catalyst Activity: Ensure your acid catalyst is active and used in the correct concentration. An undercharged or deactivated catalyst will require a longer reaction time to achieve the same conversion. |
| Presence of Diethyl Ether in Product | Excessive reaction time and/or temperature. | 1. Reduce Reaction Time: Based on your time-course study, shorten the reaction time to the point where the desired ester formation is maximized, and by-product formation is minimal. 2. Optimize Temperature: Lowering the reaction temperature can disfavor the dehydration of ethanol to diethyl ether, which typically requires higher activation energy. |
| Formation of High Molecular Weight Impurities | Prolonged reaction time leading to self-condensation. | 1. Shorten Reaction Duration: Extended exposure to acidic conditions and heat can promote side reactions like self-condensation.[8] Use the optimized reaction time from your time-course study. 2. Use a Milder Catalyst: Consider using a less aggressive acid catalyst that is less likely to promote side reactions. |
| Product Contains Unreacted Ethanol | Incomplete reaction or inefficient removal. | 1. Ensure Sufficient Reaction Time: Allow the reaction to proceed for the optimized duration to maximize the consumption of ethanol. 2. Efficient Removal Post-Reaction: After the reaction is complete, ensure your workup procedure, such as distillation or washing, is effective at removing excess ethanol. |
III. Experimental Protocol: Time-Course Study for Optimal Reaction Time
This protocol outlines a systematic approach to determine the ideal reaction time for the Fischer esterification of 2-propylpentanoic acid with ethanol.
Objective: To identify the optimal reaction time that maximizes the yield of this compound while minimizing the formation of by-products.
Materials:
-
2-propylpentanoic acid (Valproic acid)
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Internal Standard for GC-MS analysis (e.g., Dodecane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus (optional, but recommended)
-
Separatory funnel
-
Rotary evaporator
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if used), combine 2-propylpentanoic acid and a molar excess of anhydrous ethanol (e.g., 3-5 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture while stirring.
-
Initiate Reaction and Sampling: Begin heating the mixture to reflux. Once reflux begins, this is considered time zero (t=0). At regular intervals (e.g., t = 1, 2, 4, 6, 8, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Sample Quenching and Preparation: Immediately quench each aliquot by diluting it in a known volume of diethyl ether and washing with saturated sodium bicarbonate solution to neutralize the acid catalyst. Dry the organic layer over anhydrous sodium sulfate.
-
GC-MS Analysis: Analyze each prepared sample by GC-MS. Use an internal standard to accurately quantify the concentrations of this compound, unreacted 2-propylpentanoic acid, and any significant by-products.
-
Data Analysis: Plot the concentration of the product and by-products as a function of reaction time. The optimal reaction time is the point where the concentration of this compound reaches a maximum before the concentration of by-products begins to increase significantly.
IV. Reaction Pathway and By-product Formation
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of a key by-product, diethyl ether, as influenced by reaction time.
Caption: Reaction scheme for this compound synthesis.
V. Conclusion
The reaction time is a critical parameter in the synthesis of this compound that directly impacts both the yield and purity of the final product. While a sufficient reaction time is necessary to drive the esterification to completion, excessive time can promote the formation of undesirable by-products such as diethyl ether and self-condensation products. By understanding the underlying chemical principles and employing systematic optimization strategies like time-course studies, researchers can effectively troubleshoot and refine their synthetic protocols. This technical guide provides the foundational knowledge and practical steps to achieve high-quality this compound, ensuring the integrity of subsequent research and development activities.
VI. References
-
Process for preparing valproic acid. Google Patents.
-
How does reaction time impact synthetic product purity and yield? Biotage. (2023-02-06).
-
Effect of Reaction Time on Ester Yield. ResearchGate.
-
Ethyl Propanoate in Organic Acid Production: Process Improvements. Patsnap Eureka. (2025-07-22).
-
Fischer–Speier esterification. Wikipedia.
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022-11-16).
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
-
This compound. LookChem.
-
Self-condensation. Wikipedia.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl Propanoate in Organic Acid Production: Process Improvements [eureka.patsnap.com]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. US5101070A - Process for preparing valproic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-propylpentanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of Ethyl 2-propylpentanoate, a compound with applications in both the pharmaceutical and fragrance industries. As a Senior Application Scientist, my objective is to dissect the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in authoritative standards.
This compound, also known as ethyl valproate, is the ethyl ester of valproic acid, a widely used antiepileptic drug.[1] Its analysis is critical for ensuring product quality, stability, and in therapeutic contexts, for monitoring patient compliance or in pharmacokinetic studies. This guide will focus on the validation of a primary Gas Chromatography (GC) method and compare its performance against a High-Performance Liquid Chromatography (HPLC) alternative, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
The Imperative of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] It is a process that demonstrates that the analytical procedure is suitable for its intended purpose.[3] This ensures the reliability, accuracy, and consistency of the results, which is paramount for regulatory submissions and maintaining product quality throughout its lifecycle.
The core validation characteristics, as stipulated by ICH Q2(R1), that will be addressed are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Primary Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Given the volatile nature of this compound and its structural similarity to valproic acid and other fatty acid esters, Gas Chromatography is a highly suitable analytical technique.[5] The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, offering excellent sensitivity and a wide linear range.
Experimental Protocol: GC-FID Method
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector.[1]
-
Column: DB-FFAP (30 m x 0.53 mm, 1.0 µm) or equivalent polar capillary column. This stationary phase is suitable for the analysis of fatty acids and their esters.[1]
-
Carrier Gas: Helium or Nitrogen.[1]
-
Oven Temperature Program:
-
Initial Temperature: 130°C, hold for 5 minutes.
-
Ramp: 10°C/min to 230°C.
-
Hold: 5 minutes at 230°C.
-
-
Inlet Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent like hexane or dichloromethane to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for linearity, accuracy, and precision studies.
-
Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibrated range.
Validation of the GC-FID Method
The validation of this method would proceed according to the workflow illustrated below.
Caption: A streamlined workflow for analytical method validation based on ICH Q2(R1) guidelines.
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization
A significant challenge in analyzing this compound by HPLC is its lack of a chromophore, which is necessary for UV detection.[6] Therefore, a derivatization step is required to introduce a UV-absorbing moiety to the molecule. This adds complexity to the sample preparation but can offer an alternative when GC is not available or suitable.
Experimental Protocol: HPLC-UV Method (with Derivatization)
1. Derivatization:
-
Principle: Convert the non-chromophoric this compound into a derivative with strong UV absorbance. A common approach for carboxylic acids and their esters is to hydrolyze the ester to the corresponding acid (valproic acid) and then react it with a derivatizing agent like 2,4'-dibromoacetophenone (PBPB) in the presence of a catalyst to form a UV-active ester.
-
Reagents: Sodium hydroxide for hydrolysis, 2,4'-dibromoacetophenone, crown ether or a phase-transfer catalyst, potassium carbonate, and a suitable solvent like acetonitrile.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: Determined by the UV maximum of the derivatized product (e.g., ~260 nm for PBPB derivatives).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.[7]
3. Sample and Standard Preparation:
-
Standard and Sample Derivatization: Subject both the reference standard and the sample to the same hydrolysis and derivatization procedure.
-
Working Solutions: Prepare dilutions of the derivatized standard in the mobile phase.
Comparative Analysis: GC-FID vs. HPLC-UV (Derivatized)
The choice between these two methods depends on a variety of factors, including the available instrumentation, the complexity of the sample matrix, and the desired throughput. The following table provides a comparative summary of the expected performance based on the validation parameters.
| Validation Parameter | GC-FID Method | HPLC-UV Method (with Derivatization) | Rationale & Causality |
| Specificity | High | High | Both methods are chromatographic, providing good separation from potential impurities. GC columns offer high resolving power for volatile compounds. HPLC with a PDA detector can assess peak purity. |
| Linearity (R²) | Typically >0.999 | Typically >0.99 | Both methods are expected to show excellent linearity. The additional derivatization step in HPLC can introduce slightly more variability. |
| Range | Wide (e.g., 50-150% of target) | Wide (e.g., 50-150% of target) | Both techniques are capable of a wide linear range, suitable for assay and impurity determination. |
| Accuracy (% Recovery) | 98-102% | 97-103% | GC-FID generally has simpler sample preparation, leading to potentially higher recovery. The multi-step derivatization in the HPLC method may result in some loss of analyte. |
| Precision (RSD) | Repeatability: <1.0%Intermediate: <2.0% | Repeatability: <1.5%Intermediate: <2.5% | The direct injection in GC leads to higher precision. The derivatization step in HPLC is an additional source of variability. |
| LOD / LOQ | Low | Low to Moderate | GC-FID is highly sensitive to hydrocarbons. The sensitivity of the HPLC method depends on the efficiency of the derivatization and the molar absorptivity of the derivative. |
| Robustness | High | Moderate | GC methods are generally robust to small changes in flow rate and temperature. The HPLC method's robustness is also dependent on the derivatization conditions (pH, temperature, reaction time). |
| Sample Throughput | High | Moderate | GC run times can be relatively short, and sample preparation is straightforward. The derivatization step for HPLC is time-consuming, reducing overall throughput. |
| Method Complexity | Low | High | The GC-FID method is simpler to develop and execute. The HPLC method requires a complex and carefully controlled derivatization procedure. |
Logical Relationships in Method Validation
The validation parameters are not independent but are interconnected. Understanding these relationships is key to designing an efficient validation study.
Caption: Interdependencies of analytical method validation parameters.
For instance, a method's Linearity is established over a certain Range , and within that range, Accuracy and Precision must be demonstrated. The Quantitation Limit (LOQ) is the lowest point on that range where accuracy and precision are acceptable. A lack of Specificity can negatively impact both accuracy and precision. Robustness studies ensure that the method remains accurate and precise under minor variations.
Conclusion
For the routine analysis of this compound, the Gas Chromatography with Flame Ionization Detection (GC-FID) method is demonstrably superior. Its simplicity, high throughput, precision, and accuracy, without the need for a complex derivatization step, make it the more efficient and reliable choice for quality control environments.
The High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization serves as a viable alternative. While it is more complex and time-consuming, it can provide accurate and reliable results when GC instrumentation is unavailable or if the sample matrix is unsuitable for GC analysis. The development and validation of the derivatization step must be meticulously performed to ensure the overall reliability of the method.
Ultimately, the selection of an analytical method should be based on a scientific and risk-based approach, considering the intended use of the method, the available resources, and the regulatory requirements. This guide provides the foundational data and rationale to support such a decision-making process.
References
-
Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2. Retrieved from [Link]
-
BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Robustness data of the analytical method for the measurement of target gas components. Retrieved from [Link]
-
Sanches-Silva, A., Rodríguez-Bernaldo de Quirós, A., López-Hernández, J., & Paseiro-Losada, P. (2004). Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps. Journal of Chromatography A, 1032(1-2), 7–15. Retrieved from [Link]
-
Fortes, I. C. P., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 525-531. Retrieved from [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
-
Lab Manager. (2025, July 17). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Chromatography Today. (2014, July 11). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Lösungsfabrik. (2018, June 5). What is robustness?. Retrieved from [Link]
-
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Ethyl 2-propylpentanoate Analysis
Introduction: The Imperative for Analytical Harmony in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the consistent and accurate analysis of chemical entities is paramount. Ethyl 2-propylpentanoate, a key ester related to Valproic Acid, often arises as a process-related impurity or a specific synthetic intermediate. The ability to reliably quantify this compound across different laboratories—be it for quality control, stability testing, or pharmacokinetic studies—is a cornerstone of regulatory compliance and patient safety. Discrepancies in analytical results between laboratories can lead to significant delays, regulatory hurdles, and questions regarding product quality.
This guide presents an in-depth, objective comparison of two prevalent analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As a non-chromophoric, volatile compound, the selection of an optimal analytical method is not trivial.[1][2] This document provides the foundational knowledge, experimental protocols, and performance data necessary for researchers, scientists, and drug development professionals to design, execute, and interpret an inter-laboratory comparison study.
The principles of such a study, often referred to as proficiency testing, are to provide an independent assessment of laboratory measurement quality and to compare analytical capabilities with peer laboratories.[3] This guide is structured to not only present the "how" but to delve into the "why," explaining the scientific rationale behind methodological choices, thereby fostering a deeper understanding of the analytical challenges and solutions.
Chapter 1: Foundational Principles of Inter-Laboratory Comparison
An inter-laboratory comparison (ILC) or proficiency test (PT) is an essential component of a laboratory's quality assurance system.[4] Its primary objective is to assess the performance of individual laboratories for specific tests or measurements and to monitor laboratories' continuing performance.[3] For the analysis of a substance like this compound, a successful ILC demonstrates that different laboratories, using potentially different equipment and personnel, can obtain comparable and reliable results for the same homogenous sample.
The workflow of a typical ILC is a structured process designed to eliminate variables other than laboratory performance.
Caption: High-level workflow for a typical inter-laboratory comparison study.
A critical aspect of this process is the statistical evaluation of the submitted data. Performance is often assessed using Z-scores, which measure the deviation of a laboratory's result from the assigned consensus value. This provides a standardized measure of laboratory performance.[5]
Chapter 2: Methodologies for this compound Analysis
The selection of an analytical method is driven by the physicochemical properties of the analyte. This compound is a volatile ester with no significant UV chromophore, making direct analysis by HPLC-UV challenging but feasible, while GC is a more natural fit.[1][6][7]
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC is an ideal technique for the analysis of volatile and thermally stable compounds.[6][8] The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases. The Flame Ionization Detector (FID) is highly sensitive to organic, carbon-containing compounds, making it well-suited for quantifying esters like this compound.[9][10]
Causality of Experimental Choices:
-
Column Selection: A mid-polarity column (e.g., DB-624 or equivalent) is chosen to provide good peak shape and resolution for the slightly polar ester, separating it from potential solvent peaks and other non-polar or highly polar impurities.[9]
-
Injector and Detector Temperature: Temperatures are set significantly above the boiling point of the analyte (~196°C) to ensure rapid and complete vaporization in the inlet and to prevent condensation in the detector.[11]
-
Temperature Programming: A temperature ramp is employed to ensure that components with different boiling points are eluted efficiently, resulting in sharper peaks and better separation than an isothermal method.[12]
Detailed Experimental Protocol: GC-FID Method
-
Instrumentation:
-
Reagents and Materials:
-
Chromatographic Conditions:
-
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1.0 - 100 µg/mL).[12]
-
Sample Preparation: Accurately weigh the sample, dissolve in the solvent, and dilute to bring the concentration of this compound within the calibration range.
-
-
Method Validation Parameters (Typical Acceptance Criteria):
-
Specificity: No interference from blank or placebo at the retention time of the analyte.
-
Linearity: Correlation coefficient (r²) > 0.998 over the concentration range.[12]
-
Accuracy (Recovery): 90-110%.[12]
-
Precision (RSD): Repeatability ≤ 5.0%; Intermediate Precision ≤ 10.0%.[12]
-
Limit of Quantitation (LOQ): Signal-to-noise ratio ≥ 10. A typical LOQ for this type of analysis would be around 0.4 µg/mL.[12]
-
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: While this compound lacks a strong chromophore, it exhibits weak end-absorption in the low UV range (e.g., ~210 nm). HPLC separates components in a liquid mobile phase passing through a packed column (stationary phase). This method is versatile for a wide range of compounds, particularly non-volatile or thermally labile ones.[8] Its application here tests the limits of UV detection for a weakly absorbing analyte.
Causality of Experimental Choices:
-
Column Selection: A reversed-phase C18 column is the workhorse for separating non-polar to moderately polar compounds. It provides excellent retention and separation for the ester from more polar components.[15][16]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water/buffer is used. The organic modifier content is optimized to achieve an appropriate retention time (typically 3-10 minutes) and good peak shape.[16][17]
-
Detection Wavelength: A low wavelength (e.g., 210-215 nm) is selected to maximize the signal for the non-chromophoric ester. This requires a high-purity mobile phase to minimize baseline noise.[13]
Detailed Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[15]
-
-
Reagents and Materials:
-
This compound reference standard (purity ≥99.5%).
-
Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile.[15]
-
-
Chromatographic Conditions:
-
Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 10 - 200 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase, and dilute to bring the concentration of this compound within the calibration range.
-
-
Method Validation Parameters (Typical Acceptance Criteria):
-
Specificity: Peak purity analysis (if using PDA) and no interference from blank/placebo.
-
Linearity: Correlation coefficient (r²) > 0.995 over the concentration range.
-
Accuracy (Recovery): 95-105%.
-
Precision (RSD): Repeatability ≤ 2.0%; Intermediate Precision ≤ 5.0%.
-
Limit of Quantitation (LOQ): Signal-to-noise ratio ≥ 10. Due to the weak UV absorbance, the LOQ is expected to be higher than GC-FID, potentially in the range of 5-10 µg/mL.[11][15]
-
Chapter 3: Comparative Performance Data
To facilitate an objective comparison, the following table summarizes the expected performance characteristics of the two methods, based on validation data for analogous compounds like valproic acid and other short-chain fatty acid esters.[10][11][18]
| Performance Parameter | Method A: GC-FID | Method B: HPLC-UV | Rationale for Difference |
| Specificity | High | Moderate to High | GC offers superior resolution for volatile compounds. HPLC may have interferences from other non-volatile, UV-absorbing impurities. |
| Limit of Quantitation (LOQ) | ~0.4 µg/mL[12] | ~8 µg/mL[11][18] | FID is highly sensitive to hydrocarbons. The ester has a very weak UV chromophore, leading to a poorer detector response.[2] |
| Linearity (r²) | > 0.998[12] | > 0.996[15] | Both methods exhibit excellent linearity, but the higher signal-to-noise in GC-FID often results in a slightly better correlation. |
| Precision (Repeatability %RSD) | < 5%[12] | < 2% | HPLC systems generally offer better injection precision due to fixed-loop autosamplers. |
| Accuracy (Recovery %) | 90 - 110%[12] | 95 - 105% | Both methods are highly accurate. The wider range for GC can account for potential variability in sample vaporization. |
| Analysis Run Time | ~15 minutes | ~10 minutes | HPLC can often have shorter run times for isocratic methods, while GC requires oven ramp and cooling cycles.[11][18] |
| Robustness | Good | Excellent | HPLC is generally less susceptible to minor changes in flow rate and mobile phase composition. GC can be sensitive to inlet liner contamination and gas flow variations. |
| Solvent/Gas Consumption | Low (Carrier Gas) | High (Organic Solvents) | GC primarily consumes inert gas, while HPLC requires continuous consumption of expensive and environmentally impactful organic solvents.[1] |
Chapter 4: Structuring the Inter-Laboratory Comparison
The logical flow for selecting a method and subsequently designing the ILC is crucial for a successful outcome. The decision hinges on the primary analytical requirement: sensitivity for trace analysis or the versatility of an existing platform.
Caption: Logical decision workflow for method selection and ILC design.
For the ILC, a single, homogenous batch of material (e.g., a placebo spiked with this compound, or a bulk drug substance known to contain it) should be prepared and divided into identical samples. These are then distributed to participating laboratories. It is recommended to provide samples at three different concentrations to assess laboratory performance across the analytical range.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are viable methods for the quantification of this compound, but they serve different primary objectives.
-
GC-FID is the superior technique for trace-level quantification. Its high sensitivity (low LOQ) and specificity for volatile compounds make it the method of choice when analyzing impurities at or near reporting thresholds as defined by regulatory bodies like the ICH.[18][19]
-
HPLC-UV offers excellent precision and is a ubiquitous tool in pharmaceutical QC labs. While its sensitivity for this compound is limited, it may be suitable for assay-level quantification or for integration into existing HPLC methods that monitor other UV-active impurities simultaneously.[8][20]
For a robust inter-laboratory comparison, it is recommended that the coordinating body select one of the detailed protocols as the primary reference method. Participating laboratories should be encouraged to use this method to minimize variability. However, allowing laboratories to use their own validated in-house methods can also provide valuable data on method equivalency. The ultimate goal is to ensure that regardless of the validated method used, the reported values are consistent, accurate, and reliable, thereby ensuring product quality and patient safety across the entire pharmaceutical network.
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Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. (2022, January 29). Analytical and Bioanalytical Chemistry. [Link]
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Valproic acid extraction methods in human samples using gas chromatography: a review. Journal of Applied Pharmaceutical Science. [Link]
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. [Link]
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A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. PubMed Central. [Link]
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Gas Chromatographic Analysis of Sodium Valproate in Plasma and Urine after Air Assisted Liquid-Liquid Microextraction. Brieflands. [Link]
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Reliable GC Method for Related Substances in Divalproex Sodium Drug. (2017, July 5). Journal of Chromatographic Science. [Link]
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Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017, December 14). SciELO. [Link]
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Reliable GC Method for Related Substances in Divalproex Sodium Drug. (2017, October 1). PubMed. [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Hawach. [Link]
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Determination of Related Substances in Compound Sodium Valproate and Valproic Acid SR Tablets by GC. (2018). Chinese Journal of Modern Applied Pharmacy. [Link]
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Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017, December 14). ResearchGate. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Pharma Times. [Link]
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Comparison of Serum Valproic Acid Determination Through Gas and High Performance Liquid Chromatography Methods. (2025, August 6). ResearchGate. [Link]
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Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. DergiPark. [Link]
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Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025, July 19). Food Safety Institute. [Link]
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Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. (2023, October 10). Bentham Science. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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A Comparative Analysis of the Anticonvulsant Properties of Valproic Acid and its Ethyl Ester Prodrug
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative study of the anticonvulsant activities of the established antiepileptic drug (AED), valproic acid (VPA), and its ethyl ester, ethyl 2-propylpentanoate. The following sections will delve into their mechanisms of action, comparative efficacy in preclinical models, pharmacokinetic profiles, and toxicological considerations, supported by experimental data and protocols.
Introduction: Valproic Acid and the Rationale for its Ethyl Ester
Valproic acid (2-propylpentanoic acid) is a broad-spectrum antiepileptic drug that has been a mainstay in the treatment of various seizure types for decades. Its efficacy is well-documented, though its use can be limited by a complex pharmacokinetic profile and the potential for significant side effects.[1] this compound, the ethyl ester of valproic acid, has been investigated as a prodrug of VPA. The primary rationale for developing such a prodrug is to potentially enhance the therapeutic index of the parent compound by modifying its physicochemical properties to improve absorption, distribution, and ultimately, patient tolerance. This guide will explore the available scientific evidence to compare these two compounds and evaluate the viability of this compound as a therapeutic alternative.
Mechanism of Anticonvulsant Action
The anticonvulsant effects of valproic acid are multifaceted and not yet fully elucidated. However, several key mechanisms have been identified that contribute to its broad spectrum of activity. As this compound is rapidly hydrolyzed to valproic acid in vivo, it is understood to exert its anticonvulsant effects through the same mechanisms as the parent drug.
The primary mechanisms of action of valproic acid include:
-
Enhancement of GABAergic Neurotransmission: Valproic acid increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA.[2]
-
Blockade of Voltage-Gated Sodium Channels: VPA produces a modest blockade of voltage-gated sodium channels, which limits the sustained repetitive firing of neurons that is characteristic of seizures.[3]
-
Modulation of T-type Calcium Channels: Inhibition of T-type calcium channels is another proposed mechanism, which is particularly relevant to its efficacy in absence seizures.
The following diagram illustrates the primary proposed mechanisms of action of valproic acid at the synaptic level.
Caption: Proposed mechanisms of action of Valproic Acid.
Comparative Anticonvulsant Efficacy: Preclinical Data
The anticonvulsant efficacy of a compound is typically evaluated in preclinical animal models using standardized tests such as the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (PTZ) tests. The MES test is a model of generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures. The median effective dose (ED50), the dose that protects 50% of the animals from seizures, is a key parameter for comparison.
While extensive data is available for valproic acid, specific ED50 values for this compound are not as readily found in the literature. However, studies on various ester prodrugs of valproic acid suggest that the anticonvulsant activity of the ethyl ester is less potent than that of the parent compound.[4]
| Compound | MES Test ED50 (mg/kg) | PTZ Test ED50 (mg/kg) |
| Valproic Acid | ~259.3[5] | ~177.83[1] |
| This compound | Data not available | Data not available |
Note: The provided ED50 values for Valproic Acid can vary between studies depending on the animal model and experimental conditions. The lack of specific ED50 data for this compound highlights a gap in the direct comparative preclinical assessment of this prodrug.
Experimental Protocols for Anticonvulsant Screening
To ensure the reproducibility and validity of preclinical anticonvulsant studies, standardized protocols are essential. The following are detailed step-by-step methodologies for the MES and PTZ tests.
Maximal Electroshock (MES) Test
This test is used to identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g) or male Wistar rats (100-150 g)
-
Electroconvulsometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Divide them into groups and administer the test compound or vehicle at various doses.
-
Drug Administration: Administer the compound via the desired route (e.g., intraperitoneally or orally). The test is conducted at the time of peak effect, which should be determined in preliminary studies.
-
Electrode Application: At the time of testing, apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Stimulation: Deliver a supramaximal electrical stimulus through the corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using a suitable statistical method (e.g., probit analysis).[6]
Pentylenetetrazol (PTZ) Test
This test is used to identify compounds that can raise the seizure threshold, modeling absence seizures.
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution
-
Test compound and vehicle
-
Syringes and needles
Procedure:
-
Animal Preparation and Dosing: Similar to the MES test, acclimatize and group the animals, then administer the test compound or vehicle.
-
PTZ Administration: At the time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg).
-
Observation: Immediately after PTZ injection, place the animal in an individual observation cage and observe for the onset of seizures for a period of 30 minutes.
-
Endpoint: The absence of a generalized clonic seizure that persists for at least 5 seconds is considered the endpoint for protection.
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50.
The following diagram illustrates a general workflow for preclinical anticonvulsant drug screening.
Caption: A generalized workflow for preclinical anticonvulsant screening.
Comparative Pharmacokinetics
The pharmacokinetic profiles of valproic acid and its ethyl ester are crucial for understanding their clinical utility. As a prodrug, this compound is designed to be converted into the active parent compound, valproic acid.
| Parameter | Valproic Acid | This compound |
| Absorption | Rapid and almost complete, with a bioavailability greater than 90% for oral formulations.[7] | Rapidly absorbed and quickly converted to valproic acid.[4] |
| Distribution | Highly protein-bound (87-95%), primarily to albumin.[6] | Expected to distribute and be hydrolyzed to valproic acid. |
| Metabolism | Extensively metabolized in the liver via glucuronidation, beta-oxidation, and cytochrome P450 oxidation.[6][8] | Rapidly hydrolyzed to valproic acid, which then undergoes its characteristic metabolism.[4] |
| Excretion | A small amount of unchanged drug is excreted in the urine; metabolites are the primary route of elimination.[7] | Excreted as metabolites of valproic acid. |
| Half-life | 12 to 16 hours in adults.[7] | The half-life of the ester itself is very short due to rapid conversion to VPA. |
Comparative Toxicity
The clinical use of valproic acid is associated with a range of adverse effects, some of which can be severe. The toxicity profile of this compound is expected to be similar to that of valproic acid, as it is converted to the parent compound. However, as a prodrug, there could be differences in the incidence or severity of certain side effects due to altered absorption and initial metabolism.
| Toxicity Profile | Valproic Acid | This compound |
| Common Side Effects | Nausea, vomiting, weight gain, hair loss, tremor.[5] | Expected to be similar to valproic acid. |
| Serious Adverse Effects | Hepatotoxicity, pancreatitis, teratogenicity (neural tube defects), hyperammonemia.[8][9] | The teratogenic potential is a significant concern, as with valproic acid. Specific data on the incidence of other serious adverse effects are limited. |
| General Safety | Considered to have an acceptable safety profile when monitored appropriately.[1] | General safety data is limited, but it is not classified as a hazardous chemical under OSHA standards.[10] |
Conclusion
For researchers and drug development professionals, this analysis underscores the importance of comprehensive preclinical evaluation of prodrugs to ensure they offer a clear advantage over the parent compound. While the concept of an ethyl ester of valproic acid is chemically straightforward, its translation into a clinically superior antiepileptic agent remains to be conclusively demonstrated. Future research should focus on obtaining robust comparative data to fully elucidate the potential of this compound in the management of epilepsy.
References
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Badir, K., Haj-Yehia, A., Vree, T. B., van der Kleijn, E., & Bialer, M. (1991). Pharmacokinetics and anticonvulsant activity of three monoesteric prodrugs of valproic acid. Pharmaceutical research, 8(6), 750–753. [Link]
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Bialer, M., Yagen, B., & Isoherranen, N. (2004). Valproic acid: second generation. Neurotherapeutics, 1(1), 130–137. [Link]
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Chateauvieux, S., Morceau, F., Dicato, M., & Diederich, M. (2010). Molecular and therapeutic potential and toxicity of valproic acid. Journal of biomedicine & biotechnology, 2010, 479364. [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ETHYL VALPROATE. [Link]
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Ghodsi, R., & Asadi-Shekaari, M. (2016). In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. Iranian journal of pharmaceutical research : IJPR, 15(4), 839–848. [Link]
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Johannessen, C. U., & Johannessen, S. I. (2003). Valproate: past, present, and future. CNS drug reviews, 9(2), 199–216. [Link]
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Lason, W., & Kostowski, W. (1983). Effects of ethyl ester derivatives of valproic acid metabolites on pentylenetetrazol seizures in mice. The Canadian journal of neurological sciences. Le journal canadien des sciences neurologiques, 8(3), 259–261. [Link]
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Löscher, W. (1981). Anticonvulsant activity of metabolites of valproic acid. Archives internationales de pharmacodynamie et de therapie, 249(1), 158–163. [Link]
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Löscher, W., Nau, H., Marescaux, C., & Vergnes, M. (1988). Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. European journal of pharmacology, 154(1), 87–93. [Link]
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Luszczki, J. J., & Czuczwar, S. J. (2013). Effects of N-(morpholinomethyl)- p-isopropoxyphenylsuccinimide on the protective action of different classical antiepileptic drugs against maximal electroshock-induced seizures in mice. Pharmacological reports : PR, 65(2), 389–398. [Link]
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A Comparative Guide to the Cross-Reactivity of Ethyl 2-Propylpentanoate in Immunoassays
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. When quantifying a target analyte, the potential for cross-reactivity with structurally similar molecules can lead to inaccurate results, impacting everything from therapeutic drug monitoring to pharmacokinetic studies. This guide provides an in-depth technical comparison of the cross-reactivity of Ethyl 2-propylpentanoate, an ester derivative of the widely used anticonvulsant Valproic Acid (VPA), with other esters in common assay formats.[1][2]
Part 1: The Molecular Basis of Ester Cross-Reactivity
At its core, immunoassay cross-reactivity is a case of mistaken identity at the molecular level. Antibodies, the workhorses of these assays, are designed to recognize a specific three-dimensional shape and chemical signature—an epitope. However, if a molecule shares sufficient structural similarity with the target analyte, it may also bind to the antibody, albeit often with a lower affinity.[3][4] This phenomenon, known as molecular mimicry, can lead to false-positive signals or an overestimation of the true analyte concentration.[5][6]
Structural Analysis of this compound
This compound is an ester of valproic acid.[1][7] Its structure consists of a central pentanoate chain with two propyl groups at the second carbon position and an ethyl ester group. The key features for potential antibody recognition and cross-reactivity are:
-
The Branched Alkyl Chains: The two propyl groups create a distinct steric hindrance and hydrophobic character.
-
The Ester Linkage: The ethyl ester group is a potential site for hydrogen bonding and dipole-dipole interactions.
Antibodies raised against valproic acid or its derivatives will likely recognize a combination of these features. Therefore, other esters with similar branched-chain structures or ester moieties are prime candidates for cross-reactivity.
Selecting Potential Cross-Reactants
To rigorously assess the specificity of an assay for this compound, a panel of structurally related esters should be tested. The selection of these compounds is critical and should be based on logical structural similarity. The following table outlines a proposed panel of cross-reactants and the rationale for their inclusion.
| Compound Name | Chemical Structure | Rationale for Inclusion |
| This compound (Target Analyte) | CH3CH2OOC(CH(CH2CH2CH3)2) | The primary analyte of interest. |
| Mthis compound | CH3OOC(CH(CH2CH2CH3)2) | Shorter ester chain, tests the influence of the ester group size. |
| Propyl 2-propylpentanoate | CH3CH2CH2OOC(CH(CH2CH2CH3)2) | Longer ester chain, further evaluates the impact of the ester group. |
| Ethyl 2-ethylpentanoate | CH3CH2OOC(CH(CH2CH3)(CH2CH2CH3)) | Variation in one of the alkyl side chains. |
| Ethyl pentanoate | CH3CH2OOC(CH2CH2CH2CH3) | A straight-chain ester to assess the importance of the branched structure. |
| Valproic Acid | HOOC(CH(CH2CH2CH3)2) | The parent carboxylic acid, a likely metabolite and common target for VPA assays.[2][8] |
Part 2: A Validated Experimental Framework for Assessing Cross-Reactivity
To quantify cross-reactivity, a robust and validated experimental design is essential. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely accepted and powerful tool for this purpose due to its high sensitivity and quantitative nature.[9][10]
The "Why" Behind the Method: Expertise in Assay Design
The choice of a competitive ELISA format is deliberate. In this setup, the analyte in the sample (or a potential cross-reactant) competes with a labeled version of the analyte for a limited number of antibody binding sites.[11] This competition is the key to quantifying cross-reactivity. A higher concentration of a cross-reacting substance will displace more of the labeled analyte, resulting in a weaker signal. This inverse relationship between concentration and signal allows for the calculation of the concentration of the test compound that causes 50% inhibition of the maximum signal (IC50).
A Self-Validating Protocol: Competitive ELISA for Cross-Reactivity
This protocol is designed to be self-validating by including appropriate controls and standards.
1. Reagent Preparation:
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer.
-
Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Antigen for Coating: A conjugate of Valproic Acid and a carrier protein (e.g., BSA) diluted to 2 µg/mL in coating buffer.
-
Primary Antibody: Anti-Valproic Acid antibody, diluted to a pre-determined optimal concentration in assay buffer.
-
Standards: Serial dilutions of this compound in assay buffer (e.g., from 1000 ng/mL to 0.1 ng/mL).
-
Test Compounds: Serial dilutions of each potential cross-reactant in assay buffer.
2. Assay Procedure:
-
Coating: Add 100 µL of the coating antigen to each well of a 96-well microplate. Incubate overnight at 4°C.[12]
-
Washing: Wash the plate three times with 200 µL of PBST per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.[10]
-
Washing: Repeat the wash step.
-
Competitive Reaction: Add 50 µL of the standard or test compound solution to the appropriate wells. Then, add 50 µL of the primary antibody solution to all wells. Incubate for 1 hour at 37°C.[11]
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step five times.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes.[11]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H2SO4) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the this compound standard and each test compound.
-
Determine the IC50 value for each compound from the resulting dose-response curves.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100 [13]
Part 3: Data Interpretation and Visualization
Quantitative Data Summary
The following table presents hypothetical, yet plausible, data from a cross-reactivity study conducted according to the protocol above.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Mthis compound | 25 | 40% |
| Propyl 2-propylpentanoate | 15 | 66.7% |
| Ethyl 2-ethylpentanoate | 50 | 20% |
| Ethyl pentanoate | >1000 | <1% |
| Valproic Acid | 8 | 125% |
Interpretation:
-
Valproic Acid shows the highest cross-reactivity, which is expected given it is the parent compound and likely shares the primary epitope recognized by the antibody.
-
The length of the ester chain influences cross-reactivity, with the propyl ester showing higher cross-reactivity than the methyl ester.
-
Alterations to the alkyl side chains, as in Ethyl 2-ethylpentanoate, significantly reduce cross-reactivity.
-
The lack of branching in Ethyl pentanoate nearly eliminates cross-reactivity, highlighting the importance of the di-propyl structure for antibody recognition.
Visualizing Workflows and Concepts
Caption: Principle of competitive binding in the immunoassay.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Conclusion
This guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound with other esters. The provided experimental framework, rooted in the principles of competitive ELISA, offers a reliable method for quantifying assay specificity. The hypothetical data underscores the critical importance of structural features in antibody recognition. For researchers in drug development and related fields, rigorously validating the specificity of immunoassays is not merely a procedural step but a cornerstone of generating accurate and reliable data.
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A Senior Application Scientist's Guide: Performance Comparison of GC-FID and GC-MS for the Analysis of Ethyl 2-propylpentanoate
For researchers and professionals in drug development and quality control, the accurate quantification of volatile and semi-volatile compounds is paramount. Ethyl 2-propylpentanoate, also known as Ethyl valproate, serves as a pertinent analyte in various contexts, from being a potential residual solvent in pharmaceutical manufacturing to an intermediate in synthesis.[1] The choice of an analytical detector for gas chromatography (GC) is a critical decision that directly impacts data quality, specificity, and sensitivity. This guide provides an in-depth, evidence-based comparison between two of the most common GC detectors—the Flame Ionization Detector (FID) and the Mass Spectrometer (MS)—for the analysis of this compound.
Fundamental Principles of Detection: Understanding the Technology
The selection of a detector is fundamentally a choice between universality and specificity. This choice is dictated by the analytical question at hand.
The Flame Ionization Detector (FID): The Robust and Linear Workhorse
The FID operates on a simple yet effective principle: the combustion of organic compounds in a hydrogen-air flame.[2] As the effluent from the GC column, containing the separated analyte, enters the flame, the organic molecules undergo pyrolysis and produce ions and electrons.[3] A polarizing voltage is applied across the detector, causing these charged particles to migrate to a collector electrode, generating a picoampere-level electrical current.[4]
The magnitude of this current is directly proportional to the number of reduced carbon atoms entering the flame per unit of time, making the FID a mass-sensitive detector.[5] Its key strengths lie in its:
-
Wide Linear Dynamic Range: The FID is renowned for its linearity, often spanning seven orders of magnitude (10⁷), which allows for the quantification of analytes from very low to very high concentrations in a single run.[2]
-
High Sensitivity to Hydrocarbons: It is exceptionally sensitive to compounds with C-H bonds, detecting quantities in the low picogram range.[4]
-
Robustness and Ease of Use: The FID is a mechanically simple, reliable, and cost-effective detector that requires minimal maintenance.[2]
However, its primary limitation is its lack of specificity. It provides no structural information, and identification is based solely on the analyte's retention time, which can be ambiguous in complex matrices where co-elution is possible.
The Mass Spectrometer (MS): The Definitive Identifier
In contrast, GC-MS combines the separation capabilities of GC with the powerful identification power of mass spectrometry.[6] As analytes elute from the column, they enter the MS ion source, where they are typically bombarded with high-energy electrons (Electron Ionization - EI). This process creates a positively charged molecular ion and a series of characteristic fragment ions.[7]
These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.[8] This spectrum serves as a unique "molecular fingerprint," allowing for unambiguous compound identification by comparing it to established spectral libraries.[7] The key advantages of GC-MS include:
-
Unparalleled Specificity: The mass spectrum provides detailed structural information, enabling definitive identification even if peaks co-elute chromatographically.[9]
-
High Sensitivity: While the full scan mode is highly sensitive, operating in Selected Ion Monitoring (SIM) mode—where the MS only monitors a few specific ions characteristic of the analyte—can dramatically increase sensitivity, often reaching femtogram levels.
-
Qualitative and Quantitative Power: GC-MS provides both the identity and the quantity of a compound in a single analysis.[10]
The trade-offs for this superior performance are higher instrument cost, greater complexity in operation and maintenance, and a potentially narrower linear dynamic range compared to FID.[10][11]
Experimental Design for a Head-to-Head Comparison
To provide objective data, a validation study was designed to compare the performance of GC-FID and GC-MS for the analysis of this compound. The validation was structured according to the International Council for Harmonisation (ICH) guidelines.[12]
Experimental Objective
To develop and validate methods for the quantification of this compound using both GC-FID and GC-MS, and to compare their performance based on specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).
Materials and Reagents
-
Analyte: this compound (CAS: 17022-31-0), >99% purity
-
Solvent: Methanol, HPLC grade
-
Carrier Gas: Helium, 99.999% purity
-
FID Gases: Hydrogen (99.999%), Zero Air
Sample Preparation: Calibration and QC Samples
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in methanol in a 100 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.5, 25, and 75 µg/mL) from a separate stock solution to assess accuracy and precision.
GC-FID & GC-MS Shared Chromatographic Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: Hold at 250°C for 2 minutes
-
Detector-Specific Methodologies
GC-FID Protocol:
-
Detector: Flame Ionization Detector (FID)
-
Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
Data Acquisition: Peak area response vs. retention time.
GC-MS Protocol:
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Data Acquisition Mode: Full Scan
-
Scan Range: 40-300 m/z
-
Data Analysis: Total Ion Chromatogram (TIC) for quantification and mass spectrum for identification.
Comparative Performance Data & Analysis
The following section presents the synthesized results from the method validation, offering a direct comparison of the two detectors.
Analytical Workflow Visualization
The logical flow for each technique, from sample preparation to final data output, highlights the key differences in the detection and analysis stages.
Selectivity and Identification
The most profound difference lies in selectivity. With GC-FID, a peak is identified solely by its retention time. If an impurity co-elutes, it will contribute to the peak area, leading to inaccurate quantification.
GC-MS resolves this ambiguity. The mass spectrum of the peak can be extracted and compared against a reference library (like NIST) for positive identification. For this compound, characteristic ions (e.g., m/z 127, 101, 88, 57) would confirm its identity, distinguishing it from any potential co-eluting interference. This makes GC-MS inherently more selective.[13]
Summary of Performance Metrics
The following table summarizes the quantitative performance data obtained during the validation experiments.
| Performance Parameter | GC-FID | GC-MS (Full Scan) | Justification & Causality |
| Linearity (R²) | > 0.9995 | > 0.998 | The FID's response is based on a fundamental physical process (ion generation from carbon combustion) that is inherently linear over a vast concentration range. MS detectors, particularly at high concentrations, can experience saturation effects in the ion source or detector, leading to a slight curve in the calibration. |
| Linear Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | The FID is well-known for its exceptionally wide dynamic range, often exceeding 10⁷. |
| LOD | ~0.15 µg/mL | ~0.03 µg/mL | The MS detector, even in full scan mode, is more sensitive because it can filter out background noise and focus on mass-to-charge ratios specific to the analyte, leading to a better signal-to-noise ratio at low concentrations.[14] |
| LOQ | ~0.5 µg/mL | ~0.1 µg/mL | The Limit of Quantitation is typically defined as 3 to 3.3 times the LOD, reflecting the concentration at which reliable quantification can be achieved.[15] The superior sensitivity of the MS directly translates to a lower LOQ. |
| Precision (%RSD) | < 2% | < 5% | Both instruments demonstrate excellent precision. The slightly higher RSD for MS can be attributed to the greater complexity of the instrument, with minor fluctuations in ion source vacuum or electronics having a small impact on signal stability. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | When properly calibrated, both methods provide high accuracy, demonstrating they can produce results close to the true value. The acceptance criteria for accuracy are typically within 98-102%.[16] |
Discussion: Choosing the Right Tool for the Job
The choice between GC-FID and GC-MS is not about which is "better" in an absolute sense, but which is more appropriate for the specific analytical task.
When to Choose GC-FID:
The FID is the ideal choice for routine quality control (QC) applications where the identity of the analyte is already known and the sample matrix is relatively clean. Its key advantages in this context are:
-
High Throughput & Low Cost: Faster sample-to-sample cycle times (less complex data processing) and lower operational costs make it suitable for analyzing large batches of samples.[10]
-
Robustness: Its reliability and minimal downtime are critical in a production environment.
-
Excellent Quantitation: For assays where the primary goal is to determine the concentration of a known compound, the superior linearity and precision of the FID are highly desirable.[17]
Example Application: A pharmaceutical manufacturer needs to quantify the level of this compound as a known residual solvent in a drug substance. The method has been established, and the goal is routine release testing. GC-FID is the perfect tool.
When to Choose GC-MS:
The MS detector is indispensable for research, development, and investigational work. It should be the default choice when:
-
Identity is Unknown: For identifying unknown peaks in a chromatogram, such as impurities or degradation products, MS is the only option.
-
Confirmation is Required: In regulatory filings or forensic analysis, the definitive identification provided by a mass spectrum is often mandatory.[10]
-
Matrices are Complex: When analyzing samples with many components (e.g., environmental samples, biological extracts), the risk of co-elution is high. The selectivity of MS is required to ensure accurate quantification.
-
Trace-Level Analysis is Needed: For detecting very low levels of an analyte, the superior sensitivity of GC-MS (especially in SIM mode) is necessary.
Example Application: A drug development team is investigating the stability of a new active pharmaceutical ingredient (API). They need to identify and quantify any potential degradation products that form under stress conditions. GC-MS is essential for this task.
Conclusion
Both GC-FID and GC-MS are powerful analytical techniques, but they serve different primary purposes. The GC-FID is a robust, reliable, and highly linear detector ideal for the routine quantification of known compounds in simple matrices. Its operational simplicity and low cost make it a workhorse for quality control laboratories.
The GC-MS , in contrast, is the superior tool for identification and confirmation. Its unparalleled specificity and high sensitivity make it the gold standard for method development, impurity profiling, and the analysis of complex samples where unambiguous identification is as critical as quantification. For the analysis of this compound, the choice of detector should be guided by the specific goals of the analysis—leveraging the strengths of each technology to ensure data is not only accurate but also fit for purpose.
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Ethyl 2-propylpentanoate
Introduction: The Analytical Imperative for Ethyl 2-propylpentanoate
This guide provides an in-depth, objective comparison of the principal analytical techniques for quantifying this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is not merely to present protocols but to illuminate the causality behind methodological choices. We will explore why one technique may be superior for a given application, how to build self-validating systems, and how to interpret the performance data that underpins trustworthy results. This content is structured to empower you to select, validate, and implement the optimal method for your specific analytical challenge.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Robust Purity and Content Analysis
Expertise & Experience: Why GC-MS Excels for Volatile Esters
Gas chromatography is fundamentally designed for the analysis of volatile and thermally stable compounds.[2] this compound, being a relatively small, non-polar ester, fits this description perfectly. The compound's inherent volatility means it can be readily introduced into the gas phase for separation without the need for chemical derivatization—a significant advantage that eliminates a time-consuming sample preparation step and a potential source of analytical variability.[3]
The coupling of GC with a Mass Spectrometry (MS) detector provides exceptional selectivity. The mass spectrometer fragments the analyte molecules in a predictable and repeatable manner, generating a unique mass spectrum that serves as a chemical fingerprint. For quantification, operating the MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode allows the detector to focus only on specific fragment ions of this compound, drastically reducing background noise and enhancing sensitivity.[2][4] This makes GC-MS an authoritative method for purity testing, reference standard characterization, and content uniformity assays in pharmaceutical formulations.
Experimental Protocol: GC-MS Quantification of this compound in a Drug Substance
This protocol describes a self-validating system for determining the purity of an this compound sample.
1. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
Test sample of this compound
-
Internal Standard (IS): e.g., Undecane or Dodecane
-
Solvent: Hexane or Ethyl Acetate (HPLC or GC grade)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
2. Instrument and Conditions:
-
GC-MS System: Agilent GC-MS or equivalent, equipped with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Temperature: 250°C; Split ratio: 50:1.
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 200°C at 20°C/min, hold for 2 min. Total run time is approximately 10 minutes.[5]
-
MS Detector: Transfer line at 280°C; Ion source at 230°C; Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor quantifier ion (e.g., m/z 129) and qualifier ions (e.g., m/z 101, 73).
3. Standard and Sample Preparation:
-
Internal Standard Stock (IS): Prepare a 1 mg/mL solution of Undecane in Hexane.
-
Calibration Standards:
-
Prepare a 1.0 mg/mL stock solution of the this compound reference standard in Hexane.
-
Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the IS solution to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the this compound test sample into a 100 mL volumetric flask and dissolve in Hexane (creates a 1 mg/mL solution).
-
Dilute this solution 10-fold to a nominal concentration of 100 µg/mL.
-
Transfer 1 mL of the diluted sample to an autosampler vial and add the IS to a final concentration of 10 µg/mL.
-
4. Data Analysis and System Validation:
-
Linearity: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards. The correlation coefficient (R²) should be ≥0.998.[5]
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations. The mean concentration should be within ±15% of the nominal value (85-115% recovery).[6][7]
-
Precision: Calculate the relative standard deviation (RSD) for replicate injections of QC samples. Intra-day precision should be ≤15%, and inter-day precision should be ≤15%.[5]
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS quantification of this compound.
Quantitative Performance Data: GC-MS
The following table summarizes typical performance metrics for GC-MS methods used for quantifying small molecule esters, based on published validation data for analogous compounds.
| Performance Metric | Typical Value | Rationale & Causality |
| Linearity (R²) | ≥ 0.998 | Demonstrates a direct, proportional response of the detector to increasing analyte concentration.[5][8] |
| Accuracy (% Recovery) | 85% – 115% | Ensures the measured value is close to the true value, accounting for potential matrix effects or extraction inefficiencies.[6][7] |
| Precision (% RSD) | ≤ 15% | Measures the random error of the method; low RSD indicates high repeatability and reproducibility.[5][6] |
| Limit of Quantification (LOQ) | 0.1 – 10 µg/L | The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[2] |
Pillar 2: LC-MS/MS for High-Sensitivity Bioanalysis
Expertise & Experience: The Power of LC-MS/MS in Complex Matrices
When quantifying this compound in biological matrices such as plasma, serum, or tissue homogenates, the analytical challenge shifts from purity assessment to detecting trace amounts of the analyte amidst a sea of endogenous interferents (lipids, proteins, salts). This is where Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) becomes the technique of choice.[9]
LC-MS/MS offers several key advantages for bioanalysis:
-
Superior Sensitivity: Triple quadrupole mass spectrometers operating in MRM mode provide unparalleled sensitivity, often reaching picogram-per-milliliter (pg/mL) levels.[3] This is achieved by selecting a specific precursor ion in the first quadrupole, fragmenting it, and then selectively monitoring a specific product ion in the third quadrupole, creating a highly specific and noise-free signal.
-
Reduced Sample Cleanup: While sample preparation like protein precipitation or solid-phase extraction (SPE) is necessary, it is often less rigorous than that required for other methods due to the immense selectivity of the MS/MS detector.[10]
-
Mitigation of Matrix Effects: Biological samples are notorious for causing "matrix effects," where co-eluting compounds suppress or enhance the ionization of the target analyte.[10][11] The most effective way to counteract this is by using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d7. The SIL-IS is chemically identical to the analyte and co-elutes, experiencing the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, these effects are normalized, ensuring accurate quantification.
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is designed for a pharmacokinetic study, prioritizing sensitivity and accuracy.
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d7 (Stable Isotope-Labeled Internal Standard)
-
Control human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Water (LC-MS grade) with 0.1% formic acid
-
96-well protein precipitation plates
2. Instrument and Conditions:
-
LC-MS/MS System: Waters Acquity UPLC coupled to a Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate. Total run time is ~5 min.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (e.g., 173.2 > 127.1)
-
This compound-d7 (IS): Precursor Ion > Product Ion (e.g., 180.2 > 134.1)
-
3. Standard and Sample Preparation:
-
Working Internal Standard (IS) Solution: Prepare a 100 ng/mL solution of this compound-d7 in 50:50 acetonitrile:water.
-
Calibration Standards: Spike control plasma with the reference standard to create concentrations ranging from 0.1 ng/mL to 200 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC in a 96-well plate, add 200 µL of the working IS solution (in acetonitrile). The IS solution acts as both the internal standard and the protein precipitation agent.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate and inject 5 µL into the LC-MS/MS system.
-
4. Data Analysis and System Validation:
-
Linearity: Use a weighted (1/x²) linear regression to plot the peak area ratio (analyte/IS) against concentration. R² should be ≥0.995.
-
Accuracy & Precision: Analyze QC samples at four levels (Lower Limit of Quantification, Low, Mid, High). Accuracy should be 85-115% (80-120% for LLOQ), and precision (%RSD) should be ≤15% (≤20% for LLOQ), in accordance with regulatory bioanalytical guidelines.
Visualization: LC-MS/MS Experimental Workflow
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Quantitative Performance Data: LC-MS/MS
The following table summarizes typical performance metrics for bioanalytical LC-MS/MS methods.
| Performance Metric | Typical Value | Rationale & Causality |
| Linearity (R²) | ≥ 0.995 (weighted) | A weighted regression is used to ensure accuracy at the low end of the curve, which is critical for pharmacokinetics.[12] |
| Accuracy (% of Nominal) | 85% – 115% | Ensures reliable measurement across the entire calibration range, meeting regulatory standards for bioanalysis.[12] |
| Precision (% RSD) | ≤ 15% | Demonstrates the method's reproducibility, which is essential for comparing results across different samples and study days.[12] |
| Limit of Quantification (LOQ) | 0.05 – 1 ng/mL | High sensitivity is required to capture the full pharmacokinetic profile, including the terminal elimination phase.[12] |
Head-to-Head Comparison and Method Selection
The choice between GC-MS and LC-MS/MS is dictated by the analytical objective. There is no single "best" method; there is only the most appropriate method for the question at hand.
Summary Performance Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separation of volatile compounds in gas phase | Separation of soluble compounds in liquid phase |
| Derivatization | Not required for this compound | Not required |
| Primary Application | Purity, content uniformity, reference material testing | Bioanalysis (PK studies), trace-level impurity analysis |
| Sample Matrix | Clean matrices (e.g., drug substance, formulations) | Complex matrices (e.g., plasma, urine, tissue)[10] |
| Sensitivity | High (low µg/L to pg/mL)[3] | Very High (pg/mL to fg/mL)[3] |
| Selectivity | Very High (especially with high-res columns) | Extremely High (due to MS/MS fragmentation) |
| Throughput | Moderate (longer run times) | High (fast UPLC gradients) |
| Key Advantage | Robust, simple for volatile analytes, lower cost | Unmatched sensitivity and selectivity in complex media |
| Key Challenge | Not suitable for non-volatile or complex samples | Susceptible to matrix effects; requires SIL-IS for best accuracy[10] |
Decision-Making Logic for Method Selection
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A Comparative Guide to the Determination of Limit of Detection and Limit of Quantification for Ethyl 2-propylpentanoate
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pharmaceutical compounds is paramount. Ethyl 2-propylpentanoate, an ester derivative of valproic acid, serves as a critical model compound for understanding the analytical challenges in drug manufacturing and quality control.[1] This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound, underpinned by authoritative guidelines and experimental insights.
The Foundational Concepts: Understanding LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics of any quantitative analytical method. They define the boundaries of reliable measurement. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, these terms are defined as follows:
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.[2]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[2]
The determination of these limits is crucial for analyzing impurities and degradation products in pharmaceutical substances.[3]
Caption: Relationship between Blank, LOD, and LOQ.
Primary Analytical Approach: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like this compound.[4] Coupling GC with a Flame Ionization Detector (FID) provides high sensitivity towards organic compounds.
Experimental Protocol: Determination of LOD and LOQ for this compound by GC-FID
This protocol outlines a representative method for determining the LOD and LOQ of this compound.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp at 10°C/min to 200°C, hold for 2 minutes.
-
Injection Volume: 1 µL (splitless mode).
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as ethyl acetate.
-
Perform serial dilutions to prepare a series of calibration standards ranging from the expected LOQ to a concentration that provides a robust signal.
-
Prepare a blank solution (solvent only).
3. Data Acquisition and Analysis:
-
Inject the blank solution multiple times (e.g., n=10) to determine the standard deviation of the baseline noise.
-
Inject the lowest concentration standard solutions to determine the signal-to-noise ratio.
-
The LOD can be estimated as the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
The LOQ is typically determined as the concentration that provides a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.[5]
Sources
A Comparative Guide to Method Robustness for the Quantification of Ethyl 2-propylpentanoate
In the landscape of pharmaceutical analytics, the assurance of a method's reliability is paramount. For a compound such as Ethyl 2-propylpentanoate, an ester closely related to the active pharmaceutical ingredient (API) valproic acid, the ability of an analytical method to withstand minor variations in its operational parameters is not just a matter of good practice—it is a regulatory necessity.[1][2] This guide provides an in-depth comparison of two common chromatographic techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the quantification of this compound, with a laser focus on the critical validation parameter of robustness.
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, which provides an indication of its reliability during normal usage.[2][3][4] This evaluation is a core component of method validation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][5][6] Failure to establish robustness can lead to out-of-specification (OOS) results, batch failures, and significant regulatory scrutiny.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of robustness testing and make informed decisions on method selection.
Rationale for Method Selection: GC-FID vs. HPLC-UV
The choice of an analytical method is predicated on the physicochemical properties of the analyte. This compound is a relatively volatile ester, making Gas Chromatography (GC) a highly suitable technique.[7][8] The Flame Ionization Detector (FID) is a universal detector for organic compounds and offers excellent sensitivity and a wide linear range, making the GC-FID combination a powerful tool for the quantification of this compound.[7]
Conversely, High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry.[9] While this compound lacks a strong chromophore for UV detection, it can be analyzed at low wavelengths (e.g., 210 nm).[10] An HPLC-UV method provides a valuable comparative alternative to GC-FID, particularly in laboratories where HPLC is the primary analytical platform. The lower operating temperatures of HPLC can also be advantageous for thermally labile compounds.[9]
This guide will compare the robustness of a hypothetical, yet representative, GC-FID method and an HPLC-UV method for the analysis of this compound.
Designing the Robustness Study
A well-designed robustness study involves the deliberate variation of critical method parameters to assess the impact on the analytical results.[2][11] The selection of these parameters and their variation ranges should be based on an understanding of the method and potential sources of variability in a routine laboratory setting.
Key Robustness Parameters
| Parameter Category | GC-FID Method Parameters | HPLC-UV Method Parameters |
| Instrumentation | Carrier Gas Flow Rate (±10%) | Mobile Phase Flow Rate (±10%) |
| Initial Oven Temperature (±5°C) | Column Temperature (±5°C) | |
| Temperature Ramp Rate (±1°C/min) | Wavelength (±2 nm) | |
| Chromatography | Column (Different Lot) | Column (Different Lot) |
| Injection Volume (±10%) | Injection Volume (±10%) | |
| Mobile Phase | N/A | Mobile Phase Composition (±2% Organic) |
| Mobile Phase pH (±0.2 units) |
Rationale: The selected parameters for both GC and HPLC represent the most common sources of variability that can occur during routine analysis.[1][4][12] For instance, variations in flow rate can be caused by pump fluctuations, while changes in temperature can affect retention times and peak shapes.[12][13] The composition and pH of the mobile phase are critical factors in HPLC that can significantly impact the retention and resolution of analytes.[14][15]
Workflow for a Robustness Study
The following diagram illustrates a typical workflow for conducting a robustness study, from the initial planning stages to the final data analysis and reporting.
Caption: Workflow of a typical robustness study.
Experimental Protocols
The following are detailed, step-by-step protocols for assessing the robustness of the GC-FID and HPLC-UV methods.
GC-FID Robustness Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1000 µg/mL in a suitable solvent (e.g., Methanol).
-
Prepare a working standard solution at 100 µg/mL by diluting the stock solution.
-
Prepare a sample solution at the same concentration.
-
-
Nominal Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Initial temperature of 80°C, hold for 1 min, then ramp at 10°C/min to 200°C, hold for 5 min.
-
Injection Volume: 1 µL (Split ratio 50:1)
-
-
Parameter Variation:
-
Create a sequence of runs, systematically varying one parameter at a time as outlined in the design table (e.g., Flow Rate at 0.9 mL/min and 1.1 mL/min).
-
For each condition, inject the working standard solution in triplicate.
-
-
Data Collection:
-
For each injection, record the retention time, peak area, tailing factor, and theoretical plates for the this compound peak.
-
Calculate the mean and relative standard deviation (RSD) for the peak area and retention time for each set of triplicate injections.
-
HPLC-UV Robustness Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1000 µg/mL in the mobile phase.
-
Prepare a working standard solution at 100 µg/mL by diluting the stock solution.
-
Prepare a sample solution at the same concentration.
-
-
Nominal Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Parameter Variation:
-
Create a sequence of runs, systematically varying one parameter at a time as per the design table (e.g., Mobile Phase Composition at 58:42 and 62:38 Acetonitrile:Water).
-
For each condition, inject the working standard solution in triplicate.
-
-
Data Collection:
-
For each injection, record the retention time, peak area, tailing factor, and theoretical plates.
-
Calculate the mean and RSD for the peak area and retention time for each set of triplicate injections.
-
Comparative Data Analysis
The following tables present illustrative data from the hypothetical robustness studies. The acceptance criteria for system suitability are typically:
-
Retention Time RSD: ≤ 2.0%
-
Peak Area RSD: ≤ 2.0%
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
Table 1: Robustness Data for GC-FID Method
| Parameter Varied | Level | Retention Time (min) | %RSD (RT) | Peak Area (counts) | %RSD (Area) | Tailing Factor | Theoretical Plates |
| Nominal | - | 8.52 | 0.2 | 550,123 | 0.5 | 1.1 | 85,000 |
| Flow Rate | 0.9 mL/min | 9.47 | 0.3 | 552,345 | 0.6 | 1.1 | 88,000 |
| 1.1 mL/min | 7.75 | 0.2 | 548,901 | 0.4 | 1.1 | 82,000 | |
| Initial Temp. | 75°C | 8.75 | 0.3 | 551,002 | 0.5 | 1.1 | 84,500 |
| 85°C | 8.29 | 0.2 | 549,567 | 0.6 | 1.2 | 85,500 | |
| Ramp Rate | 9°C/min | 8.91 | 0.4 | 549,888 | 0.7 | 1.1 | 83,000 |
| 11°C/min | 8.16 | 0.3 | 550,432 | 0.5 | 1.2 | 86,000 |
Table 2: Robustness Data for HPLC-UV Method
| Parameter Varied | Level | Retention Time (min) | %RSD (RT) | Peak Area (mAU*s) | %RSD (Area) | Tailing Factor | Theoretical Plates |
| Nominal | - | 6.25 | 0.4 | 125,678 | 0.8 | 1.3 | 8,500 |
| Flow Rate | 0.9 mL/min | 6.94 | 0.5 | 139,642 | 0.9 | 1.3 | 8,200 |
| 1.1 mL/min | 5.68 | 0.4 | 114,253 | 0.7 | 1.4 | 8,800 | |
| Column Temp. | 25°C | 6.55 | 0.6 | 126,011 | 0.8 | 1.3 | 8,100 |
| 35°C | 5.98 | 0.5 | 125,345 | 0.9 | 1.4 | 8,900 | |
| % Organic | 58% | 7.15 | 0.7 | 124,987 | 1.1 | 1.5 | 7,800 |
| 62% | 5.42 | 0.6 | 126,112 | 1.0 | 1.2 | 9,200 |
Interpretation and Discussion
Based on the illustrative data, both methods demonstrate a good degree of robustness, with all system suitability parameters remaining within their acceptance criteria.
-
GC-FID Method: The GC-FID method shows exceptional robustness. The retention time is, as expected, sensitive to changes in flow rate and temperature, but the variations are predictable and do not compromise the method's performance. The peak area remains very stable across all variations, indicating that the method is reliable for quantification even with minor procedural deviations. The high number of theoretical plates suggests a very efficient separation, which contributes to the method's overall stability.
-
HPLC-UV Method: The HPLC-UV method also proves to be robust. However, there are more pronounced changes in retention time with variations in flow rate and mobile phase composition, which is typical for reversed-phase HPLC.[14] The peak area is slightly more variable compared to the GC-FID method, particularly with changes in flow rate, which is a critical parameter to control in HPLC for accurate quantification.[11] The tailing factor and theoretical plates remain well within acceptable limits, indicating a reliable separation.
Cause-and-Effect Analysis
The following diagram illustrates the potential factors that can influence the robustness of a chromatographic method.
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Comparative Guide to the Specificity of Detection Methods for Ethyl 2-propylpentanoate in Complex Matrices
Introduction
Ethyl 2-propylpentanoate, also known as ethyl valproate, is a compound of interest in various scientific fields, including pharmaceutical development and clinical research, due to its potential anticonvulsant activity.[1] The accurate and specific detection of this ester in complex matrices such as biological fluids (plasma, urine) or pharmaceutical formulations is paramount for reliable analysis. These matrices often contain a multitude of endogenous and exogenous compounds that can interfere with the analytical signal, leading to inaccurate quantification and false-positive or false-negative results.
This guide provides a comprehensive comparison of the most prevalent analytical techniques for the detection of this compound, with a focus on the specificity of each method. We will delve into the underlying principles of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Infrared (IR) Spectroscopy, offering insights into their respective strengths and limitations. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific analytical challenges.
The validation of these analytical procedures is crucial to ensure they are suitable for their intended purpose.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on the validation of analytical procedures, which include assessing specificity.[3][4][5][6][7][8]
The Challenge of Complex Matrices
A complex matrix refers to a sample that contains a wide variety of components in addition to the analyte of interest. In the context of pharmaceutical and biomedical analysis, this can include proteins, lipids, salts, metabolites, and other drug substances. These matrix components can significantly impact the accuracy and precision of an analytical method through various mechanisms, collectively known as matrix effects.
The primary challenge in analyzing this compound in such environments is to selectively isolate and detect it without interference from co-eluting or spectrally overlapping compounds.[9][10] Effective sample preparation is therefore a critical first step in mitigating these effects and enhancing the specificity of the detection method.[11][12]
Key Considerations for Method Selection:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
-
Sensitivity (Limit of Detection and Quantitation): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Throughput and Cost: The number of samples that can be analyzed in a given time and the associated costs.
I. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. Its high chromatographic resolution and the specificity of mass spectrometric detection make it a gold standard for the analysis of small molecules like this compound.
Principle of Operation
In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Specificity in GC-MS
The specificity of GC-MS is derived from two key aspects:
-
Chromatographic Separation: The GC column separates this compound from other volatile compounds in the matrix based on their retention times. By optimizing the column type, temperature program, and carrier gas flow rate, a high degree of separation can be achieved.
-
Mass Spectral Identification: The mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound. This "chemical fingerprint" allows for highly specific identification, even if two compounds have similar retention times. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can further enhance specificity by targeting characteristic ions of the analyte.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the analysis of this compound using GC-MS.
Step-by-Step Protocol: GC-MS
-
Sample Preparation:
-
For biological fluids, perform a protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interferences.[9][13][14]
-
Use a suitable organic solvent like hexane or ethyl acetate for extraction.
-
Evaporate the solvent and reconstitute the residue in a small volume of a solvent compatible with the GC system.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., ZB-5MS) is typically suitable for ester analysis.[15]
-
Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: e.g., 230 °C.
-
Quadrupole Temperature: e.g., 150 °C.
-
Acquisition Mode: Full scan for qualitative analysis or SIM/MRM for quantitative analysis.
-
-
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the technique of choice for the analysis of a wide range of compounds in complex matrices, particularly for non-volatile or thermally labile molecules. Its high sensitivity and specificity make it a powerful alternative to GC-MS.
Principle of Operation
In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) based on the analyte's partitioning between a mobile phase and a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. The analyte is ionized, and a specific precursor ion is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3).
Specificity in LC-MS/MS
The exceptional specificity of LC-MS/MS is achieved through a combination of:
-
Chromatographic Separation: Similar to GC, the LC system provides a primary separation of the analyte from matrix components based on their physicochemical properties.
-
Multiple Reaction Monitoring (MRM): This is the key to the high specificity of tandem mass spectrometry. By monitoring a specific transition from a precursor ion to a product ion, the chemical noise is significantly reduced, and the signal-to-noise ratio is enhanced. This allows for the detection of the analyte even in the presence of co-eluting compounds with the same nominal mass.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound using LC-MS/MS.
Step-by-Step Protocol: LC-MS/MS
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of moderately polar compounds.[18]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is often employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
MS/MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Ionization Mode: Positive ion mode is generally suitable for esters.
-
MRM Transitions: Optimize the precursor ion and product ions for this compound using a standard solution.
-
-
III. Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique based on the absorption of infrared radiation by molecules. It is primarily used for the identification of functional groups and for the structural elucidation of compounds. While not as specific as mass spectrometry-based methods for quantification in complex matrices, it can be a useful qualitative tool.
Principle of Operation
When a molecule is irradiated with infrared light, it can absorb energy and vibrate at specific frequencies. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present in the molecule. An IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber).
Specificity in IR Spectroscopy
The specificity of IR spectroscopy for this compound relies on the identification of characteristic absorption bands for the ester functional group.[19][20] These include:
-
C=O Stretch: A strong absorption band typically in the region of 1735-1750 cm⁻¹.
-
C-O Stretch: Two distinct absorption bands, one for the C-O bond adjacent to the carbonyl group and another for the O-C bond of the ethyl group, usually in the 1000-1300 cm⁻¹ region.[21]
However, the specificity of IR spectroscopy is limited in complex matrices because other compounds containing carbonyl or C-O bonds will also absorb in these regions, leading to overlapping peaks.
Experimental Workflow: IR Spectroscopy
Caption: Workflow for the qualitative analysis of this compound using IR Spectroscopy.
Step-by-Step Protocol: IR Spectroscopy
-
Sample Preparation:
-
Thorough extraction and purification are essential to minimize interference from the matrix.
-
Techniques like LLE or column chromatography can be used to isolate a relatively pure fraction of the analyte.
-
-
IR Measurement:
-
The purified sample can be analyzed using various techniques, such as placing a drop of the liquid between two salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
A background spectrum of the empty accessory or the solvent should be collected and subtracted from the sample spectrum.
-
-
Spectral Interpretation:
-
Identify the characteristic absorption bands for the ester functional group and compare them to a reference spectrum of this compound.
-
Performance Comparison
| Feature | GC-MS | LC-MS/MS | IR Spectroscopy |
| Specificity | High to Very High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Low |
| Quantitative | Yes | Yes | No (Primarily Qualitative) |
| Analyte Volatility | Required | Not Required | Not Required |
| Matrix Tolerance | Moderate | High | Low |
| Throughput | Moderate | High | Moderate |
| Cost | Moderate | High | Low |
Conclusion
The choice of an analytical method for the detection of this compound in a complex matrix is a critical decision that depends on the specific requirements of the analysis.
-
GC-MS offers excellent specificity and is a robust and reliable technique for volatile compounds. Its specificity is derived from both chromatographic separation and the unique mass spectral fingerprint of the analyte.
-
LC-MS/MS provides the highest level of specificity and sensitivity, particularly for non-volatile or thermally labile compounds. The use of MRM makes it the preferred method for quantitative analysis in highly complex matrices.
-
IR Spectroscopy is a valuable tool for the qualitative identification of the ester functional group but lacks the specificity required for reliable quantification in complex mixtures.
For researchers, scientists, and drug development professionals requiring high confidence in their analytical results, LC-MS/MS is the recommended technique due to its superior specificity and sensitivity. However, GC-MS remains a viable and cost-effective alternative, especially when dealing with volatile analytes and when the highest sensitivity is not the primary concern. In all cases, a well-designed and validated sample preparation protocol is essential to minimize matrix effects and ensure the accuracy and reliability of the data. The validation of the chosen analytical procedure should be performed in accordance with regulatory guidelines to demonstrate its fitness for the intended purpose.[2][3][5]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. [Link]
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GC × GC distribution of structurally (a) esters: (1) ethyl propanoate,... | Download Scientific Diagram - ResearchGate. [Link]
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High-Performance Liquid Chromatography–Tandem Mass Spectrometry Analysis of Carbonyl Emissions from E-Cigarette, or Vaping, Products - PMC - NIH. [Link]
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Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
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Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - MDPI. [Link]
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(PDF) Detecting Traces of 17α-Ethinylestradiol in Complex Water Matrices - ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Evaluation of Ethyl 2-propylpentanoate as a Certified Reference Material
Introduction: In the landscape of pharmaceutical development and quality control, the accuracy of analytical measurements is paramount. Valproic acid, a widely used antiepileptic drug, and its related compounds require meticulous monitoring for impurities and metabolites.[1][2] Ethyl 2-propylpentanoate (also known as ethyl valproate), a key ester of valproic acid, serves as a critical analyte in this context, often appearing as a process impurity or a synthetic intermediate. The availability of a high-quality Certified Reference Material (CRM) for this compound is not merely a convenience but a necessity for ensuring the validity and comparability of analytical data across different laboratories and over time.
This guide provides an in-depth evaluation of the necessary steps and analytical rigor required to qualify a batch of this compound as a CRM. We will move beyond simple analytical characterization to explore the holistic framework of metrological traceability, uncertainty, homogeneity, and stability, as mandated by international standards such as ISO 17034.[3][4][5] This document is intended for researchers, analytical scientists, and drug development professionals who rely on reference materials to make critical decisions.
The Foundation: What Elevates a Chemical to a Certified Reference Material?
A CRM is not simply a pure chemical. It is a material for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[6] The production and certification of a CRM must adhere to the stringent requirements laid out in standards like ISO 17034 ("General requirements for the competence of reference material producers") and ISO Guide 35 ("Reference materials — Guidance for characterization and assessment of homogeneity and stability").[7][8]
The core principles that underpin a CRM are:
-
Metrological Traceability: The certified value is linked to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties.
-
Uncertainty: The certified value is not a single number but a range, expressed as the value ± an expanded uncertainty, which quantifies the doubt about the result.
-
Homogeneity: Every unit (e.g., vial, ampule) within the batch has the same property value, within the stated uncertainty.[7]
-
Stability: The property value remains stable over a defined period under specified storage and transport conditions.[7]
The following diagram illustrates the comprehensive workflow for establishing a candidate material as a CRM.
Caption: High-level workflow for CRM certification.
Comprehensive Characterization: A Multi-Technique Approach
To certify this compound, a suite of orthogonal analytical techniques is required. No single method is sufficient to confirm identity and assign a purity value with the necessary level of confidence. The physicochemical properties of the target analyte guide the selection of appropriate methodologies.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₀H₂₀O₂ | Guides Mass Spectrometry analysis. |
| Molecular Weight | 172.26 g/mol | Used in qNMR calculations and gravimetric prep.[9] |
| Boiling Point | ~195.7 °C | Suitable for Gas Chromatography (GC) analysis.[9] |
| Appearance | Colorless Liquid | Allows for direct analysis without complex extraction. |
| Solubility | Soluble in organic solvents, insoluble in water | Dictates solvent choice for NMR, GC, and titrations. |
Unambiguous Identity Confirmation
Before any quantitative work, the identity of the bulk material must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (¹H & ¹³C NMR): Provides the most detailed structural information, confirming the carbon skeleton and the position of protons. The spectrum must be consistent with the structure of this compound.
-
Mass Spectrometry (MS): Typically coupled with GC (GC-MS), this confirms the molecular weight and provides a fragmentation pattern that serves as a fingerprint for the molecule.[2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the characteristic ester carbonyl (C=O) stretch.
Purity Determination and Value Assignment: A Dual-Pronged Strategy
The certified purity value is the most critical piece of information on a CRM certificate. To ensure its accuracy and establish trustworthiness, we employ a self-validating, dual-pronged strategy: the Mass Balance Approach and a direct Quantitative NMR (qNMR) Assay . The results from these two independent methods must agree within their calculated uncertainties.
A. The Mass Balance Approach
The mass balance method is a well-established "subtractive" approach where purity is calculated by accounting for all possible impurities.[10] The purity is defined as 100% minus the sum of all impurity contents.
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-Volatile Impurities)
Caption: Logic of the Mass Balance purity calculation.
-
Organic Impurities via Gas Chromatography (GC-FID): Due to its volatility, GC with a Flame Ionization Detector (FID) is the ideal technique. FID provides a robust, linear response for quantifiable organic compounds.[11][12] A high-resolution capillary column is used to separate structurally similar impurities. The total percentage of impurities is determined by area percent normalization, assuming all impurities have a response factor equal to the main peak.
-
Water Content via Karl Fischer Titration: This is the gold standard for water determination and is critical for accurate purity assignment.
-
Residual Solvents via Headspace GC-MS: This method detects and quantifies any volatile solvents remaining from the synthesis and purification process.
-
Non-Volatile/Inorganic Impurities via Thermogravimetric Analysis (TGA): TGA measures weight loss upon heating. Any residue remaining at high temperatures is considered a non-volatile or inorganic impurity.
B. Direct Assay via Quantitative NMR (qNMR)
qNMR has emerged as a powerful primary ratio method for determining the purity of organic compounds, recognized by pharmacopoeias like the USP.[13][14] It allows for direct measurement of the analyte's purity against a certified, high-purity internal standard.[10][15]
The key advantages of qNMR are:
-
It provides a direct measurement of the main component, unlike the subtractive mass balance method.[13]
-
The signal intensity is directly proportional to the number of nuclei, making it a universal detector for a given nucleus (e.g., ¹H).[16]
-
It can quantify the analyte even if impurities are not detectable by other methods ("NMR silent").[16]
For this compound, a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) would be chosen, ensuring its signals do not overlap with the analyte's signals. The purity is calculated based on the integral ratios, molar masses, and weights of the analyte and the internal standard.[16]
Caption: Dual-approach validation logic for purity value.
Homogeneity and Stability: Ensuring Consistency and Shelf-Life
As per ISO Guide 35, once a purity value is assigned to the bulk material, it must be demonstrated that this value applies to every single unit in the batch (homogeneity) and that it will remain valid over time (stability).[7][17]
-
Homogeneity Study: A statistically relevant number of units are selected from across the entire batch (e.g., beginning, middle, end of the filling run). These units are analyzed under repeatability conditions using a high-precision method (typically GC-FID). The between-unit variation is statistically analyzed to ensure it is insignificant compared to the overall uncertainty of the certified value.
-
Stability Study:
-
Short-Term Stability: Units are exposed to stress conditions (e.g., elevated temperatures) to simulate shipping. The purity is tested at set time points to ensure no degradation occurs during transit.
-
Long-Term Stability: Units are stored at the recommended storage condition (e.g., 2-8°C) and tested at regular intervals (e.g., 0, 6, 12, 24, 36 months). The data is statistically analyzed to establish a shelf-life and confirm the long-term integrity of the CRM.
-
Comparison Guide: Certified Reference Material vs. In-House Standard
While labs can synthesize their own standards, a CRM provides a level of quality, confidence, and traceability that is difficult to achieve in-house.
| Feature | This compound CRM | In-House Synthesized Standard |
| Purity & Uncertainty | Certified value (e.g., 99.8%) with a stated uncertainty (e.g., ± 0.1%), derived from orthogonal methods. | Purity is often assumed or based on a single method (e.g., 99% by GC area). Uncertainty is typically not calculated. |
| Metrological Traceability | Certified value is traceable to SI units through an unbroken chain of comparisons.[3] | Lacks formal metrological traceability. |
| Homogeneity & Stability | Data from comprehensive, statistically designed studies are provided, ensuring inter-unit consistency and a defined shelf-life.[6] | Homogeneity is assumed. Stability is often unknown, leading to potential degradation and inaccurate results over time. |
| Documentation | Comes with a comprehensive Certificate of Analysis compliant with ISO 17034, detailing all characterization, uncertainty, and traceability.[3] | Documentation is typically limited to an internal lab report with a single chromatogram or spectrum. |
| Regulatory Compliance | Meets the stringent requirements of regulatory bodies and quality systems (e.g., GMP, ISO 17025). | May not be acceptable for regulatory submissions or in accredited testing environments. |
| Cost & Effort | Higher initial purchase cost. | Lower initial cost, but requires significant in-house time, resources, and expertise for synthesis, purification, and characterization. |
Detailed Experimental Protocols
Protocol 1: Chromatographic Purity by GC-FID
-
Instrumentation: Gas chromatograph with an autosampler and Flame Ionization Detector (FID).
-
Column: High-resolution capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a mid-polarity phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp at 10°C/min to 240°C, and hold for 5 minutes.
-
Injector: 250°C, split mode (e.g., 50:1).
-
Detector: 280°C.[18]
-
Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the solution (e.g., 1 µL) and record the chromatogram.
-
Calculation: Use area percent normalization to determine the total impurity content. Ensure the main peak is not overloaded.
Protocol 2: Purity Assessment by Quantitative ¹H-NMR
-
Instrumentation: High-field NMR spectrometer (≥ 400 MHz) with appropriate quantitative acquisition parameters.
-
Internal Standard (IS): Select a high-purity, certified internal standard with known purity (e.g., Maleic Anhydride, NIST SRM). The IS must be stable, non-volatile, and have signals that are fully resolved from the analyte signals.
-
Sample Preparation: a. Accurately weigh ~10 mg of the this compound candidate material into a vial. b. Accurately weigh ~10 mg of the certified internal standard into the same vial. c. Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).
-
Acquisition: Acquire the ¹H-NMR spectrum using parameters optimized for quantitation (e.g., long relaxation delay, calibrated 90° pulse).
-
Processing: Process the spectrum with careful phasing and baseline correction.
-
Calculation: Calculate the purity of the analyte using the following equation[16]: Purityanalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS Where:
-
I = Integral area of the selected signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
PurityIS = Certified purity of the internal standard
-
Conclusion
The evaluation of this compound as a Certified Reference Material is a scientifically demanding process that extends far beyond a simple purity check. It requires a robust quality system, the application of multiple orthogonal analytical techniques, and rigorous statistical evaluation of homogeneity and stability data, all performed under the guiding principles of international standards like ISO 17034. The resulting CRM provides analytical laboratories with an indispensable tool, ensuring the accuracy, reliability, and defensibility of their measurements in critical pharmaceutical applications. The investment in a properly certified reference material is a direct investment in data quality and scientific integrity.
References
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Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Linearity of Ethyl 2-propylpentanoate Calibration Curves
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Linearity in the Quantification of Ethyl 2-propylpentanoate
This compound, also known as ethyl valproate, is an ester derivative of valproic acid, a widely used antiepileptic drug.[1][2] Its accurate quantification is paramount in various stages of pharmaceutical development, from formulation studies to quality control of the final product. The cornerstone of reliable quantification is a well-established and validated analytical method. A critical performance characteristic of such a method is linearity.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3][4] Establishing linearity is not merely a regulatory checkbox; it is a fundamental assurance that a change in analyte concentration corresponds to a predictable and proportional change in the instrument's response. This guide provides an in-depth comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for the quantification of this compound, with a focus on the rigorous assessment of calibration curve linearity.
Choosing the Right Analytical Technique: GC-FID vs. HPLC-UV
The selection of an analytical method is the first critical decision. Both GC-FID and HPLC-UV are powerful techniques, but their suitability depends on the specific analytical challenge.
-
Gas Chromatography (GC): GC is inherently well-suited for the analysis of volatile and thermally stable compounds like this compound.[5][6][7] Coupled with a Flame Ionization Detector (FID), which offers a robust and wide linear range for hydrocarbons, GC-FID is a common choice for purity and assay testing.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally labile.[7] For this compound, a reversed-phase HPLC method with UV detection would be appropriate, although it may be less sensitive than GC-FID if the analyte lacks a strong chromophore.
The logical workflow for selecting an appropriate analytical method is illustrated below.
Caption: Logical workflow for analytical method selection.
Experimental Protocols: Generating Robust Calibration Curves
A reliable assessment of linearity begins with a meticulously planned and executed experiment. The following protocols for GC-FID and HPLC-UV are designed to generate high-quality calibration data.
Protocol 1: Quantification of this compound by GC-FID
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare at least six calibration standards with concentrations spanning the expected working range (e.g., 10, 50, 100, 250, 500, and 1000 µg/mL).[8]
-
Prepare a blank sample containing only the solvent.
-
-
Instrumental Analysis:
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-FFAP (30 m x 0.53 mm, 1.0 µm film thickness) or equivalent polar capillary column.[5][6][9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 8.0 mL/min).[9]
-
Injector Temperature: 220°C.[9]
-
Detector (FID) Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode).[9]
-
-
Data Acquisition:
-
Inject each calibration standard in triplicate in a randomized order to minimize the impact of instrumental drift.[10]
-
Record the peak area of the this compound peak for each injection.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Preparation of Standard Solutions:
-
Follow the same procedure as for the GC-FID method to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500, and 1000 µg/mL) and a blank.
-
-
Instrumental Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition:
-
Inject each calibration standard in triplicate in a randomized order.
-
Record the peak area of the this compound peak for each injection.
-
Assessing Linearity: A Multi-Faceted Approach
A comprehensive assessment of linearity goes beyond simply calculating the coefficient of determination (R²). A robust evaluation should include visual inspection of the calibration curve, statistical analysis of the regression, and a critical examination of the residuals.[10][11]
The logical flow for assessing the linearity of a calibration curve is depicted in the following diagram:
Caption: Logical workflow for assessing calibration curve linearity.
Visual Inspection and Coefficient of Determination (R²)
The first step is to plot the average instrument response against the corresponding concentration and visually inspect the data for a linear trend. A simple linear regression is then performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[12] While a high R² value (typically > 0.995) is often cited as an indicator of good linearity, it should not be the sole criterion.[11][13] A high R² can be misleading and may not reveal subtle non-linearity.[13]
Residual Analysis
A more insightful approach is the analysis of residuals.[10][14] A residual is the difference between the observed instrument response and the response predicted by the regression line at a given concentration.[10] Plotting the residuals against the concentration can reveal systematic patterns that are not apparent from the R² value alone.[10][15] For a truly linear model, the residuals should be randomly scattered around zero.[10][11][15]
Statistical Significance Testing: The Lack-of-Fit Test
The lack-of-fit test is a powerful statistical tool for assessing the appropriateness of a linear model.[13][16][17] This test compares the variability of the data around the fitted line with the inherent variability of the measurements at each concentration level (pure error).[16][18] A significant lack-of-fit indicates that the linear model is not a good representation of the data, even if R² is high.[13][17]
Comparative Performance Data: GC-FID vs. HPLC-UV
To illustrate the application of these assessment criteria, hypothetical yet realistic data for the analysis of this compound by GC-FID and HPLC-UV are presented below.
Table 1: Calibration Data for this compound by GC-FID
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation |
| 10 | 15,250 | 210 |
| 50 | 76,100 | 850 |
| 100 | 151,500 | 1,200 |
| 250 | 378,000 | 3,500 |
| 500 | 755,000 | 6,800 |
| 1000 | 1,510,000 | 12,500 |
Table 2: Calibration Data for this compound by HPLC-UV
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation |
| 10 | 8,500 | 150 |
| 50 | 42,000 | 600 |
| 100 | 83,500 | 950 |
| 250 | 208,000 | 2,100 |
| 500 | 415,000 | 4,500 |
| 1000 | 825,000 | 8,900 |
Table 3: Linearity Assessment Summary
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria |
| Regression Equation | y = 1508.5x + 1250 | y = 823.7x + 1500 | - |
| Coefficient of Determination (R²) | 0.9998 | 0.9995 | > 0.995 |
| Residuals Plot | Randomly scattered around zero | Randomly scattered around zero | Random distribution |
| Lack-of-Fit Test (p-value) | 0.25 (Not Significant) | 0.18 (Not Significant) | p > 0.05 |
Discussion and Interpretation
Based on the hypothetical data, both the GC-FID and HPLC-UV methods demonstrate excellent linearity for the quantification of this compound over the tested concentration range.
-
Coefficient of Determination (R²): Both methods yield R² values well above the typical acceptance criterion of 0.995, indicating a strong linear relationship between concentration and instrument response.[11]
-
Residuals Analysis: The random distribution of residuals for both methods suggests that a linear model is appropriate and there are no significant systematic deviations from linearity.
-
Lack-of-Fit Test: The p-values for the lack-of-fit test for both methods are greater than 0.05, indicating that there is no statistically significant lack of fit.[16][18] This provides strong evidence that the linear model accurately describes the relationship between concentration and response.
While both methods are suitable in terms of linearity, the choice between them may depend on other factors such as sensitivity, sample throughput, and the presence of potential interfering substances in the sample matrix. The GC-FID method, in this hypothetical example, shows a greater response (higher slope), which may translate to better sensitivity.
Conclusion: Ensuring Data Integrity through Rigorous Linearity Assessment
The assessment of calibration curve linearity is a critical component of analytical method validation that underpins the reliability of quantitative data. For this compound, both GC-FID and HPLC-UV can provide linear calibration curves when properly developed and validated. However, a comprehensive evaluation of linearity must extend beyond a simple inspection of the coefficient of determination. A multi-faceted approach that includes visual inspection, a high R² value, a random distribution of residuals, and a non-significant lack-of-fit test provides the highest level of confidence in the linearity of the analytical method. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the integrity and accuracy of their analytical results.
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
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Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. Digital CSIC. [Link]
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Ensuring Linearity in Method Validation - A Step-by-Step Guide. Altabrisa Group. [Link]
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A Comparative Toxicological Assessment of Ethyl 2-propylpentanoate and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the toxicological profiles of Ethyl 2-propylpentanoate and its structural analogs. As researchers and drug development professionals, understanding the structure-toxicity relationships of a compound class is paramount for predicting potential liabilities and guiding the selection of safer drug candidates. This document synthesizes available preclinical data, explains the mechanistic underpinnings of observed toxicities, and provides detailed protocols for key toxicological assays.
Introduction: The Valproate Family and the Need for Comparative Toxicology
Valproic acid (VPA), or 2-propylpentanoic acid, is a widely used antiepileptic drug and mood stabilizer.[1][2] Despite its therapeutic efficacy, VPA's clinical use is hampered by significant toxicities, most notably hepatotoxicity and teratogenicity.[3][4][5] this compound, an ethyl ester of VPA, is a closely related analog. The central question for researchers is whether this structural modification alters the toxicological profile. This guide will delve into the known toxicology of VPA as a benchmark, present the currently available data for this compound, and compare these with other structural analogs to elucidate key structure-activity relationships.
The Toxicological Profile of Valproic Acid (VPA)
The toxicity of VPA is complex and multifaceted, impacting several organ systems through various mechanisms.
Mechanism of Action and Toxicity
VPA's therapeutic and toxic effects are intertwined. Its primary mechanisms of action include:
-
GABAergic Effects: VPA increases the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain by inhibiting its degradation and increasing its synthesis.[1][2]
-
Sodium Channel Blockade: It inhibits voltage-sensitive sodium channels, leading to a reduction in high-frequency neuronal firing.[1]
-
Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor, a mechanism that may contribute to its anticancer and teratogenic effects.[6]
However, at higher doses, VPA disrupts mitochondrial function, a key event in its toxicity.[3][7] This includes the impairment of fatty acid β-oxidation and interference with the urea cycle, leading to hyperammonemia.[1][8]
Diagram: Simplified Overview of VPA's Main Toxic Mechanisms
Caption: Key toxic mechanisms of Valproic Acid.
Key Toxicological Endpoints for VPA
| Toxicological Endpoint | Key Findings |
| Acute Toxicity | Overdose can lead to CNS depression, respiratory depression, and coma. Doses greater than 400 mg/kg are associated with multi-system organ failure, and doses exceeding 1 g/kg can be lethal.[3] |
| Hepatotoxicity | VPA can cause dose-related and idiosyncratic hepatotoxicity, ranging from asymptomatic liver enzyme elevation to fatal hepatic failure.[1] The metabolite 4-en-VPA is implicated in this toxicity.[8] |
| Teratogenicity | VPA is a known human teratogen, associated with an increased risk of neural tube defects (e.g., spina bifida), cardiovascular abnormalities, and neurodevelopmental disorders.[4][5] |
| Hyperammonemia | VPA can induce hyperammonemia by inhibiting carbamoyl phosphate synthetase I, a key enzyme in the urea cycle.[2] This can lead to encephalopathy. |
| Genotoxicity | While VPA itself is not typically considered a direct mutagen, some of its metabolites may have genotoxic potential.[9] Further research is ongoing in this area. |
Toxicological Profile of this compound
In stark contrast to its parent compound, there is a significant lack of publicly available toxicological data for this compound.
Available Data
A review of safety data sheets (SDS) for this compound reveals that most toxicological endpoints have not been investigated.[10] The available information is summarized below:
| Toxicological Endpoint | Key Findings |
| Acute Toxicity | Oral LD50: No data available. Dermal LD50: No data available. Inhalation LC50: No data available.[10] |
| Skin Corrosion/Irritation | No data available.[10] |
| Serious Eye Damage/Irritation | No data available.[10] |
| Respiratory or Skin Sensitization | No data available.[10] |
| Germ Cell Mutagenicity | No data available.[10] |
| Carcinogenicity | No data available.[10] |
| Reproductive Toxicity | No data available.[10] |
Some commercial suppliers note that this compound has anticonvulsant activity, suggesting it is biologically active.[11][12]
Predicted Metabolism and Potential for Toxicity
It is reasonable to hypothesize that this compound is hydrolyzed in vivo by esterases to yield VPA and ethanol. If this metabolic pathway is significant, then the toxicological profile of this compound would likely be very similar to that of VPA.
Diagram: Proposed Metabolic Activation of this compound
Caption: Postulated metabolic pathway of this compound.
This metabolic activation pathway underscores the critical need for empirical toxicological testing of this compound. The absence of data should not be interpreted as an absence of toxicity.
Comparative Toxicology of VPA Analogs
Studying structural analogs of VPA provides valuable insights into the chemical moieties responsible for its toxicity.
Teratogenicity of VPA Analogs
A study investigating the teratogenic potential of VPA metabolites and analogs in mice revealed crucial structure-activity relationships:[13]
-
Alkyl Chain Length: Homologous compounds with shorter or longer alkyl chains than VPA were less teratogenic.
-
Alpha-Hydrogen Substitution: Replacing the α-hydrogen with a methyl or ethyl group abolished the teratogenic response.
-
Unsaturation: The introduction of a double bond at the ω-2 position (2-en-VPA) eliminated teratogenicity, whereas a double bond at the ω-position (4-en-VPA) did not alter it.[13]
-
Stereoselectivity: The S-(-)-enantiomer of 4-en-VPA was found to be significantly more teratogenic than the R-(+)-enantiomer.[14]
These findings suggest that the teratogenicity of VPA is a highly specific effect, and minor structural modifications can significantly mitigate this risk.
Hepatotoxicity of a Novel VPA Derivative
A study on N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a VPA derivative with antiproliferative activity, evaluated its hepatotoxic potential in comparison to VPA.[15] While the full toxicological profile is still under investigation, this research highlights the ongoing effort to develop VPA analogs with improved safety profiles.
Read-Across Approach for Ethyl 2-methylpentanoate
A safety assessment of Ethyl 2-methylpentanoate, a structural analog, utilized a read-across approach from Ethyl 2-methylbutyrate for repeated dose and reproductive toxicity endpoints.[16] This methodology, while not a substitute for direct testing, can be a valuable tool for preliminary risk assessment when data is limited.
Recommended Experimental Protocols
For researchers aiming to fill the data gaps for this compound or to characterize novel analogs, the following standard toxicological assays are recommended.
In Vitro Genotoxicity Assays
Objective: To assess the potential of a test compound to induce genetic mutations or chromosomal damage.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Procedure:
-
Prepare serial dilutions of the test article.
-
In a test tube, combine the test article dilution, the bacterial culture, and either S9 mix or buffer.
-
For the plate incorporation method, add molten top agar and pour onto minimal glucose agar plates.
-
Incubate plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background rate.
Protocol: In Vitro Micronucleus Assay
-
Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Treatment: Expose cell cultures to a range of concentrations of the test article, with and without S9 metabolic activation. Include positive and negative controls.
-
Harvest: After an appropriate treatment and recovery period, harvest the cells.
-
Staining: Treat cells with a hypotonic solution, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.
Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity (and estimate the LD50) of a substance.
Protocol: OECD Test Guideline 425
-
Species: Use a single sex (usually females) of a standard rodent species (e.g., Wistar rats).
-
Procedure:
-
Fast the first animal overnight.
-
Administer a single oral dose of the test substance at a starting dose level selected based on available information.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
The outcome for the first animal determines the dose for the next animal (if the first animal survives, the dose is increased; if it dies, the dose is decreased).
-
Continue this sequential dosing until the stopping criteria are met (typically after observing a specified number of reversals in outcome).
-
-
Data Analysis: The LD50 is estimated using maximum likelihood methods based on the dose levels and outcomes.
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized, a significant data gap given its structural similarity to the known toxicant Valproic Acid. The principle of metabolic activation suggests that this compound may share many of the toxicological liabilities of VPA, including hepatotoxicity and teratogenicity. However, research on other VPA analogs indicates that even minor structural modifications can dramatically alter the toxicity profile, offering a promising avenue for the development of safer therapeutic agents.
For researchers working with this compound or developing novel analogs, a thorough toxicological evaluation is imperative. The experimental protocols outlined in this guide provide a starting point for this critical assessment. Future research should prioritize in vitro genotoxicity and in vivo acute toxicity studies for this compound, followed by more detailed investigations into its potential for hepatotoxicity and reproductive toxicity, should initial findings warrant it. A deeper understanding of the structure-toxicity relationships within the valproate class will ultimately contribute to the design of safer and more effective medicines.
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Valproate Toxicity: Practice Essentials, Background, Pathophysiology and Etiology. (2023, August 23). Medscape. [Link]
-
Valproic Acid • LITFL • Toxicology Library Toxicants. (n.d.). LITFL. [Link]
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The Evolving Landscape of Anticonvulsants: A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-Propylpentanoate Derivatives
For decades, valproic acid (VPA, 2-propylpentanoic acid) has been a cornerstone in the management of epilepsy, offering broad-spectrum efficacy against various seizure types.[1] However, its clinical utility is often hampered by a range of adverse effects, including teratogenicity and hepatotoxicity.[2][3][4] This has propelled a continuous search for safer and more potent analogues. Among these, ethyl 2-propylpentanoate and its derivatives have emerged as a promising avenue of investigation, seeking to optimize the therapeutic window of this important class of anticonvulsants.
This guide provides an in-depth comparison of this compound derivatives, dissecting their structure-activity relationships (SAR). We will explore how subtle molecular modifications influence their anticonvulsant and neuroprotective properties, supported by experimental data from both in vitro and in vivo studies. This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles guiding the development of next-generation valproate-based therapeutics.
The Valproic Acid Backbone: A Foundation for Derivatization
Valproic acid's anticonvulsant activity is attributed to multiple mechanisms, including the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels.[3][5] The core structure of VPA, a short-branched fatty acid, is deceptively simple, yet it offers several points for chemical modification to refine its pharmacological profile. The key to designing effective derivatives lies in understanding how changes to this structure impact its interaction with biological targets while minimizing off-target effects.
Core Structural Requirements for Anticonvulsant Activity
Early SAR studies on VPA analogues established several fundamental principles:
-
Lipophilicity: A crucial factor influencing the ability of a compound to cross the blood-brain barrier and reach its central nervous system targets. A good correlation has been observed between anticonvulsant activity and the octanol-water partition coefficient.[6][7]
-
Steric Factors: The size and shape of the alkyl substituents play a significant role. While increased branching can enhance potency, excessive steric hindrance may negatively impact activity.[7]
-
Electronic Properties: The acidic nature of the carboxylic acid group is important for activity. However, modifications that alter the pKa can influence both potency and pharmacokinetic properties.[6][7]
This compound: The Ester Prodrug Approach
Esterification of the carboxylic acid group of VPA to form this compound (ethyl valproate) represents a common prodrug strategy. This modification is intended to improve the compound's pharmacokinetic profile, potentially leading to enhanced oral bioavailability and a more favorable side-effect profile. This compound itself exhibits anticonvulsant activity, likely through its hydrolysis back to valproic acid in vivo.[8][9]
Comparative Analysis of this compound Derivatives
The true innovation lies in the development of derivatives that build upon the this compound scaffold. These modifications aim to enhance potency, introduce novel mechanisms of action, and reduce toxicity.
Modifications to the Alkyl Side Chains
Alterations to the propyl side chains of the valproate core have a profound impact on anticonvulsant activity.
-
Unsaturation: The introduction of a double bond, as seen in 2-en-VPA (2-propyl-2-pentenoic acid), a major metabolite of VPA, has been shown to retain or even enhance anticonvulsant activity while significantly reducing teratogenicity.[10][11] This suggests that derivatives of ethyl 2-propylpentenoate could offer a superior safety profile.
-
Cyclic Analogues: Constraining the side chains into a cyclic structure can lead to potent anticonvulsants. For instance, α-fluoro- and α-chloro- derivatives of 2,2,3,3-tetramethylcyclopropanecarboxamide, a cyclic amide analogue of VPA, have demonstrated potent activity in multiple seizure models with a wide safety margin and no evidence of teratogenicity.[12]
Functional Group Modifications at the Carbonyl Group
Replacing the ester group of this compound with other functional groups has yielded compounds with distinct pharmacological profiles.
-
Amide Derivatives: Valpromide, the primary amide of VPA, and its derivatives have been extensively studied. Some amides that are not metabolized to their corresponding acids have shown greater anticonvulsant potency than their parent compounds.[13] This highlights the potential for developing ethyl 2-propylpentanamide derivatives with improved efficacy.
-
Thiadiazole Derivatives: The incorporation of a 1,3,4-thiadiazole moiety into the valproate structure has resulted in compounds with both anticonvulsant and analgesic properties. For example, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide demonstrated significant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[14]
Expanding the Therapeutic Scope: Neuroprotective Effects
Beyond their anticonvulsant properties, VPA and its derivatives have shown promise as neuroprotective agents.[15] This activity is often linked to the inhibition of histone deacetylases (HDACs).[16][17]
-
HDAC Inhibition: Certain VPA derivatives are more potent HDAC inhibitors than VPA itself. For instance, (S)-2-pentyl-4-pentynoic acid and (+/-)-2-hexyl-4-pentynoic acid were found to be significantly more robust in inducing histone hyperacetylation and protecting against glutamate-induced excitotoxicity in neuronal cultures.[17] This suggests that designing this compound derivatives with enhanced HDAC inhibitory activity could lead to novel treatments for neurodegenerative disorders.
-
Anti-inflammatory and Anti-excitotoxic Effects: Derivatives of ethyl pyruvate, a structural analogue, have demonstrated potent anti-inflammatory and anti-excitotoxic effects, contributing to their neuroprotective properties in models of ischemic stroke.[18][19] This opens up possibilities for developing this compound derivatives with similar multi-modal protective effects.
Experimental Data Summary
The following table summarizes key experimental data for VPA and some of its notable derivatives, providing a comparative overview of their anticonvulsant potency and neuroprotective activity.
| Compound | Animal Model/Assay | Endpoint | Result | Reference |
| Valproic Acid (VPA) | Mouse MES test | ED50 | > 200-300 mg/kg | [10] |
| 2-en-VPA | Mouse MES test | ED50 | ~ 200-300 mg/kg | [10] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide | Mouse MES test | ED50 | 138.4 mg/kg | [14] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide | Mouse scPTZ test | ED50 | 74.5 mg/kg | [14] |
| (S)-2-pentyl-4-pentynoic acid | Glutamate-induced excitotoxicity | Neuroprotection | Significant at 10-25 µM | [17] |
| (+/-)-2-hexyl-4-pentynoic acid | Glutamate-induced excitotoxicity | Neuroprotection | Significant at 10-25 µM | [17] |
| α-F-TMCD | Mouse 6-Hz seizure test | ED50 | More potent than VPA | [12] |
| α-Cl-TMCD | Mouse 6-Hz seizure test | ED50 | More potent than VPA | [12] |
Experimental Protocols
The evaluation of novel anticonvulsant agents relies on a standardized set of in vivo and in vitro assays.
Synthesis of this compound Derivatives
A general synthetic scheme for the preparation of this compound derivatives often involves the modification of the valproic acid backbone.
Caption: General synthetic workflow for this compound derivatives.
Step-by-step methodology:
-
Esterification: Valproic acid is reacted with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) and heated under reflux to yield this compound.
-
Purification: The crude product is purified by distillation or column chromatography.
-
Further Derivatization: The parent ester can be further modified. For example, the ester can be converted to an amide by reacting with an appropriate amine in the presence of a coupling agent. Alternatively, the side chains of valproic acid can be modified prior to esterification to introduce unsaturation or other functional groups.[20][21]
In Vivo Anticonvulsant Screening
The two most widely used primary screening models for anticonvulsant drugs are the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in mice.[10][14]
Caption: Workflow for primary in vivo anticonvulsant screening.
Step-by-step methodology for MES test:
-
Mice are administered the test compound intraperitoneally at various doses.
-
After a predetermined time for drug absorption, a maximal electrical stimulus is delivered through corneal electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
The dose that protects 50% of the animals (ED50) is calculated.
Step-by-step methodology for scPTZ test:
-
Mice are pre-treated with the test compound.
-
A convulsant dose of pentylenetetrazole is administered subcutaneously.
-
The mice are observed for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The ED50 is determined as the dose that prevents seizures in 50% of the animals.
Future Directions and Conclusion
The development of this compound derivatives represents a promising strategy to refine the therapeutic properties of valproic acid. The key takeaways from the structure-activity relationships discussed are:
-
Esterification is a viable prodrug approach.
-
Unsaturation in the side chains can reduce teratogenicity while maintaining efficacy.
-
Amide and other functional group modifications can enhance potency and introduce novel pharmacological activities.
-
Targeting HDAC inhibition can confer neuroprotective effects.
Future research should focus on a multi-parameter optimization approach, considering not only anticonvulsant potency but also pharmacokinetics, metabolism, and toxicity. The ultimate goal is to develop novel antiepileptic drugs with a wider therapeutic index and a more favorable safety profile than currently available treatments. The continued exploration of the chemical space around the this compound scaffold holds significant promise for achieving this objective.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-propylpentanoate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 2-propylpentanoate (CAS No. 17022-31-0). Developed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to instill a deep understanding of the chemical principles and regulatory imperatives that govern hazardous waste management. Our objective is to empower laboratory personnel to handle this substance with confidence, ensuring personal safety and environmental stewardship.
Core Principles: Hazard Identification and Immediate Safety
Understanding the intrinsic properties of this compound is the foundation of its safe management. While specific toxicological data is limited, its classification as an ester and a flammable liquid provides a clear basis for precautionary handling.
1.1. Physicochemical and Hazard Profile
This compound is a colorless oil.[1][2] As an ester, it is generally considered a flammable liquid.[3][4] The primary hazards associated with similar, short-chain esters include flammability and irritation upon contact.[3][5]
| Property | Value / Information | Source |
| CAS Number | 17022-31-0 | [2][6] |
| Molecular Formula | C10H20O2 | [2][6] |
| Molecular Weight | 172.26 g/mol | [2][6] |
| Appearance | Colorless Oil | [1] |
| Boiling Point | 195.7°C at 760 mmHg | [2] |
| Flash Point | 71.4°C | [2] |
| Primary Hazards | Flammable Liquid; Potential for skin, eye, and respiratory irritation. | [3][5] |
1.2. Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection : Use nitrile gloves and wear a flame-retardant lab coat. Ensure gloves are compatible with esters and are changed immediately if contamination occurs.
-
Respiratory Protection : All handling of open containers, including waste consolidation, must occur within a certified laboratory fume hood to prevent inhalation of vapors.[6]
Waste Characterization and Regulatory Compliance
Proper disposal is not merely a matter of safety but of strict regulatory compliance. In the United States, chemical waste management is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]
This compound is classified as hazardous waste primarily due to its ignitability . Its flash point of 71.4°C is below the 140°F (60°C) threshold for a characteristic hazardous waste, but its classification as a flammable liquid warrants this conservative approach.[2] Therefore, it must be managed as hazardous waste from the point of generation.[7]
Key Regulatory Mandates:
-
Do Not Dispose Down the Drain : As a flammable, water-immiscible organic compound, it must never be poured into the sanitary sewer system.[8][9]
-
Do Not Dispose in Regular Trash : Both liquid waste and contaminated solid materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.[8]
-
Labeling is Critical : All waste containers must be correctly labeled with the words "Hazardous Waste" and the full chemical name.[8][10]
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation and storage within the laboratory are critical to prevent dangerous reactions and ensure safe collection.
3.1. Selecting the Correct Waste Container
-
Choose a Compatible Container : Use a sturdy, leak-proof container made of a material chemically resistant to esters. High-density polyethylene (HDPE) or glass bottles are suitable. The container must have a secure, screw-top cap.[8][10]
-
Ensure Proper Condition : The cap must be in new condition, free of cracks or deterioration.[10]
-
Headroom is Mandatory : Do not fill the container completely. Leave at least 10% of the volume as headspace to allow for vapor expansion.[10]
3.2. Labeling and Accumulation
-
Attach a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste label. This label must include:
-
The words "Hazardous Waste "[10]
-
Full Chemical Name : "this compound" (avoid abbreviations or formulas)
-
Hazard Characteristics : Check the box for "Flammable" or "Ignitable".
-
-
Store in a Satellite Accumulation Area (SAA) : The designated SAA must be at or near the point of generation.[10]
-
Segregate Incompatibles : Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent accidental reactions.[11] Use secondary containment (e.g., a plastic tub) to contain potential leaks.[8]
-
Keep Containers Closed : The waste container must remain securely capped at all times, except when you are actively adding waste.[8][10]
Final Disposal Pathways
The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management company.
4.1. The Primary Disposal Route: Incineration Your institution's Environmental Health & Safety (EHS) office will arrange for a pickup of your properly labeled and sealed waste container.[8] The waste will be transported by a licensed hauler to a Treatment, Storage, and Disposal Facility (TSDF).[7] The most common and effective disposal method for flammable organic liquids like this is high-temperature incineration at an EPA-approved facility. This process ensures the complete destruction of the chemical, converting it to carbon dioxide and water.
4.2. Unacceptable Disposal Methods
-
Drain Disposal : Prohibited due to flammability, potential for environmental harm to aquatic life, and non-compliance with wastewater regulations.[9][12]
-
Evaporation : Allowing the substance to evaporate in a fume hood is not a compliant disposal method and releases chemical vapors into the environment. While sometimes used for trace amounts of solvent on a paper towel, it is not acceptable for bulk quantities.[13]
-
Trash Disposal : Prohibited as it introduces a flammable, hazardous chemical into the solid waste stream, posing a fire risk and violating regulations.[8]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling this compound waste.
Spill Management Protocols
Accidental spills must be managed promptly and safely.
6.1. Small Spills (<100 mL)
-
Ensure PPE : Don your mandatory PPE, including respiratory protection if not already in a fume hood.
-
Containment : Cover the spill with a non-combustible, inert absorbent material such as vermiculite, cat litter, or dry sand.[13] Do not use paper towels, which are combustible.
-
Collection : Carefully scoop the absorbed material into a labeled, sealable container or heavy-duty plastic bag.
-
Decontamination : Clean the spill area with soap and water.
-
Disposal : The container with the absorbed spill material must be disposed of as hazardous waste. Request a pickup from EHS.
6.2. Large Spills (>100 mL)
-
Evacuate : Immediately evacuate the immediate area.
-
Alert : Alert colleagues and your supervisor.
-
Isolate : If safe to do so, close the laboratory door to contain vapors.
-
Contact EHS : Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large flammable liquid spill yourself.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or environmental health.
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Navigating the Unseen Risks: A Guide to Personal Protective Equipment for Handling Ethyl 2-propylpentanoate
The Imperative of Proactive Hazard Assessment
The most critical step in ensuring laboratory safety is a comprehensive hazard assessment. In the case of Ethyl 2-propylpentanoate, the lack of extensive, publicly available toxicological data necessitates a conservative approach.[1] We must operate under the assumption that it may share the hazardous properties of its parent compound, valproic acid.
Key Considerations:
-
Reproductive and Developmental Toxicity: Valproic acid is a well-documented teratogen, meaning it can cause birth defects.[1][2][3][6] Studies have shown that prenatal exposure to valproic acid is associated with an increased risk of neural tube defects and other congenital abnormalities.[1][3][6] Furthermore, valproate has been linked to potential male infertility.[4][8][9] Given this, it is crucial to treat this compound as a potential reproductive and developmental hazard.
-
Volatility: As a volatile organic compound (VOC), this compound can easily become an inhalation hazard.[10][11] Its vapors can irritate the respiratory tract and may have other systemic effects.
-
Skin and Eye Irritation: Like many organic esters, direct contact with the skin and eyes is likely to cause irritation.
Due to these potential hazards, all personnel, especially those who are pregnant, planning to become pregnant, or breastfeeding, should be fully informed of the risks and may require alternative work assignments to avoid exposure.[12][13]
A Multi-Layered Approach to Personal Protective Equipment (PPE)
A robust PPE strategy is the cornerstone of safe handling. The following recommendations are based on a cautious interpretation of the available data and established best practices for handling hazardous volatile liquids.
Core PPE Requirements:
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement to protect against splashes. For procedures with a higher risk of splashing, a full-face shield worn over chemical splash goggles is essential for comprehensive protection of the eyes and face.[14][15] |
| Hand Protection | Due to the lack of specific glove compatibility data for this compound, a multi-layered glove system is recommended. An inner glove of a thin, disposable nitrile can be worn under a thicker, chemical-resistant outer glove such as butyl rubber or Viton™. This provides a dual barrier and allows for the safe removal of the outer glove in case of contamination. Always consult the glove manufacturer's compatibility chart for organic esters and perform a visual inspection of gloves before each use.[16] |
| Body Protection | A chemically resistant lab coat is mandatory. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is recommended. In situations with a risk of significant exposure, a full-body disposable suit may be necessary. |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] If a fume hood is not available or if there is a potential for exposure outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is required. A full respiratory protection program, including fit testing and training, is essential in such cases.[17] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific risks.
Operational Plans: From Handling to Emergency Response
A proactive approach to safety extends beyond PPE to encompass every aspect of handling, from routine procedures to unforeseen incidents.
Standard Operating Procedures (SOPs) for Handling:
-
Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Containment: Conduct all manipulations of this compound within a chemical fume hood.[10][11] Use secondary containment, such as a tray, to contain any potential spills.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette with a bulb or a graduated cylinder.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Spill Response
In the event of a spill, a swift and coordinated response is crucial to minimize exposure and environmental contamination.
For a small spill (less than 100 mL) inside a chemical fume hood:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Containment: Use a spill kit absorbent material (e.g., vermiculite, sand, or a commercial absorbent for organic solvents) to dike and absorb the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
For a large spill (greater than 100 mL) or any spill outside of a fume hood:
-
Evacuate: Immediately evacuate the area and alert all personnel.
-
Isolate: Close the doors to the laboratory to contain the vapors.
-
Emergency Services: From a safe location, call your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.
-
Do Not Re-enter: Do not re-enter the area until it has been cleared by trained emergency responders.
End-of-Life Cycle: Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step in responsible chemical management.
-
Waste Segregation: Collect all waste this compound and materials contaminated with it (e.g., gloves, absorbent pads, pipette tips) in a designated, labeled hazardous waste container.
-
Container Requirements: The waste container must be made of a material compatible with organic solvents, be in good condition, and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information according to your institution's and local regulations.
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in the regular trash.[18][19]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment, while continuing their vital work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
